molecular formula C20H26N2O5S2 B1249687 Cystothiazole B

Cystothiazole B

货号: B1249687
分子量: 438.6 g/mol
InChI 键: DEBRBEDKRGQAPL-RPKNRIRISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cystothiazole B is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus . Its molecular formula is C 20 H 26 N 2 O 5 S 2 . This compound is structurally related to Cystothiazole A and other natural products like myxothiazol, which are known for containing a β-methoxyacrylate pharmacophore . This compound serves as a valuable tool for biochemical research, particularly in the study of fungal inhibition and mitochondrial function. The primary mechanism of action for this class of compounds is the inhibition of mitochondrial electron transport. Research indicates that Cystothiazole A, the major analog, inhibits NADH oxidation in submitochondrial membranes . This suggests that this compound likely operates through a similar mechanism, disrupting cellular respiration in fungi. Its bioactivity profile shows it is inactive against bacteria, making it a selective agent for studying fungal systems . Intended Research Applications: • Investigation of antifungal agents and their mechanisms of action. • Study of mitochondrial respiration and electron transport chain inhibition. • Exploration of structure-activity relationships within bithiazole-type antibiotics. Important Note: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H26N2O5S2

分子量

438.6 g/mol

IUPAC 名称

methyl (2E,4R,5S,6E)-7-[2-[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate

InChI

InChI=1S/C20H26N2O5S2/c1-12(16(26-5)9-17(23)27-6)15(25-4)8-7-13-10-28-18(21-13)14-11-29-19(22-14)20(2,3)24/h7-12,15,24H,1-6H3/b8-7+,16-9+/t12-,15+/m1/s1

InChI 键

DEBRBEDKRGQAPL-RPKNRIRISA-N

手性 SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)/C(=C\C(=O)OC)/OC

规范 SMILES

CC(C(C=CC1=CSC(=N1)C2=CSC(=N2)C(C)(C)O)OC)C(=CC(=O)OC)OC

同义词

cystothiazole B
cystothiazole-B

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Cystothiazole B from Cystobacter fuscus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxobacteria continue to be a prolific source of novel secondary metabolites with diverse biological activities. Among these, the cystothiazoles, produced by the myxobacterium Cystobacter fuscus, represent a class of bithiazole-type antibiotics with significant antifungal and cytotoxic properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Cystothiazole B, a hydroxylated analog of the more abundant Cystothiazole A. Detailed methodologies for the fermentation of C. fuscus, extraction and purification of cystothiazoles, and analytical characterization are presented. Furthermore, this document summarizes the key quantitative data and elucidates the mechanism of action of this promising class of natural products.

Introduction

In the ongoing search for novel bioactive compounds, myxobacteria have emerged as a particularly fruitful phylum, yielding a number of structurally unique and biologically potent secondary metabolites. During a screening program for antifungal agents active against the phytopathogenic fungus Phytophthora capsici, researchers identified a strain of Cystobacter fuscus (AJ-13278), isolated from a soil sample in Kamakura, Japan, as a producer of antifungal substances.[1] Subsequent investigation led to the isolation and characterization of two new bithiazole-type antibiotics, designated Cystothiazole A and B.[1][2] These compounds are structurally related to myxothiazol, another myxobacterial metabolite.[1]

This compound (C₂₀H₂₆N₂O₅S₂) is a minor congener of Cystothiazole A (C₂₀H₂₆N₂O₄S₂), differing by the presence of a hydroxyl group on the isopropyl moiety.[1] While both compounds exhibit a broad antifungal spectrum, Cystothiazole A has demonstrated more potent activity.[1] The primary mechanism of action for these compounds is the inhibition of the mitochondrial respiratory chain, specifically targeting NADH oxidation.[1][2][3][4] This guide focuses on the technical aspects of this compound's discovery and isolation, providing valuable protocols and data for researchers in natural product chemistry, drug discovery, and related fields.

Fermentation of Cystobacter fuscus

The production of cystothiazoles is achieved through submerged fermentation of Cystobacter fuscus. The process involves a two-stage cultivation to ensure robust growth and secondary metabolite production.

Experimental Protocol: Fermentation

2.1.1. Seed Culture Preparation:

  • A loopful of a slant culture of C. fuscus grown on vy/2 medium (0.5% baker's yeast, 0.1% CaCl₂·H₂O, 0.5 µg/ml cyanocobalamin, 1.5% Bacto agar, pH 7.2) is inoculated into a 300-ml Erlenmeyer flask containing 70 ml of the seed medium.[1]

  • Seed Medium Composition: 1% Casitone (Difco), 0.5% baker's yeast, 0.2% Malt extract (Difco), 0.1% Yeast extract (Difco), 0.1% MgSO₄·H₂O, 0.3% Mg₃(PO₄)₂·8H₂O, 1% HEPES, and 0.05% Bacto agar.[1]

  • The flask is incubated on a rotary shaker at 180 rpm for 3 days at 28°C.[1]

2.1.2. Production Culture:

  • Five milliliters of the seed culture are used to inoculate a 500-ml Erlenmeyer flask containing 100 ml of the production medium.[1]

  • The production medium has the same composition as the seed medium.[1]

  • The production culture is incubated on a rotary shaker at 180 rpm at 28°C for 4 days.[1] To enhance the production of cystothiazoles, an adsorbent resin can be added to the fermentation broth.[5][6]

Isolation and Purification of this compound

This compound is isolated from the culture broth and mycelia of C. fuscus through a series of extraction and chromatographic steps.

Experimental Protocol: Extraction and Purification
  • Extraction: The culture broth is centrifuged to separate the supernatant and the bacterial cells. The cells are extracted with acetone, and the acetone extract is concentrated. The resulting aqueous suspension is then extracted with ethyl acetate. The supernatant is also extracted with ethyl acetate.[7]

  • Crude Extract Preparation: The organic layers from both the cell and supernatant extractions are combined and concentrated to yield a crude extract.[7]

  • Initial Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

  • Further Purification by HPLC: The fraction containing cystothiazoles is further purified by normal-phase High-Performance Liquid Chromatography (HPLC).[1]

    • Column: Nomura Chemical Develosil 60-5 (8 × 250 mm)[1]

    • Mobile Phase: Hexane-t-BuOMe (4:1)[1]

    • Flow Rate: 2 ml/minute[1]

    • Detection: UV at 210 nm[1]

  • This multi-step purification process yields pure this compound as a colorless powder.[1]

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data: Physicochemical Properties
PropertyCystothiazole AThis compound
Molecular Formula C₂₀H₂₆N₂O₄S₂C₂₀H₂₆N₂O₅S₂
Mass (FAB-MS) m/z 423 [M+H]⁺m/z 439 [M+H]⁺
UV λmax (MeOH) 225, 314 nmSimilar to A
Appearance Colorless PowderColorless Powder

Table 1: Physicochemical properties of Cystothiazoles A and B.[1]

Quantitative Data: ¹H NMR Data (in CDCl₃)

A detailed comparison of the ¹H NMR spectral data for Cystothiazoles A and B reveals key structural similarities and the distinguishing feature of this compound. The primary difference is the presence of signals corresponding to a hydroxylated isopropyl group in this compound.[1]

ProtonCystothiazole A (δ ppm)This compound (δ ppm)
H-27.49 (s)7.48 (s)
H-45.25 (dd)5.23 (dd)
H-52.58 (m), 2.37 (m)2.57 (m), 2.36 (m)
H-65.56 (dd)5.54 (dd)
H-75.39 (dd)5.37 (dd)
H-82.21 (m)2.20 (m)
H-91.01 (d)0.99 (d)
H-127.58 (s)7.57 (s)
H-143.19 (sept)4.05 (m)
H-151.25 (d)1.34 (s)
H-161.25 (d)1.34 (s)
3-OMe3.86 (s)3.85 (s)
1-OMe3.76 (s)3.75 (s)

Table 2: Selected ¹H NMR data for Cystothiazoles A and B.[1]

Biological Activity and Mechanism of Action

Cystothiazoles exhibit potent antifungal activity but are inactive against bacteria.[1][2] Cystothiazole A is generally more active than this compound.[1]

Quantitative Data: Cytotoxic Activity
CompoundIC₅₀ P388 (µg/ml)IC₅₀ L1210 (µg/ml)IC₅₀ KB (µg/ml)
Cystothiazole A 1.11.31.3
Myxothiazol 0.10.10.1

Table 3: In vitro cytotoxic activity of Cystothiazole A and Myxothiazol.[1]

The mechanism of antifungal activity is attributed to the inhibition of the mitochondrial respiratory chain at the level of the cytochrome bc₁ complex (Complex III), leading to the inhibition of NADH oxidation.[1][4] This mode of action is shared with other β-methoxyacrylate antibiotics like myxothiazol.

Visualizations

Experimental Workflow

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Slant Culture Slant Culture Seed Culture Seed Culture Slant Culture->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Centrifugation Centrifugation Production Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Bacterial Cells Bacterial Cells Centrifugation->Bacterial Cells Ethyl Acetate Extraction_S Ethyl Acetate Extraction_S Supernatant->Ethyl Acetate Extraction_S Acetone Extraction Acetone Extraction Bacterial Cells->Acetone Extraction Combined Organic Layers Combined Organic Layers Ethyl Acetate Extraction_S->Combined Organic Layers Aqueous Suspension Aqueous Suspension Acetone Extraction->Aqueous Suspension Ethyl Acetate Extraction_C Ethyl Acetate Extraction_C Aqueous Suspension->Ethyl Acetate Extraction_C Ethyl Acetate Extraction_C->Combined Organic Layers Crude Extract Crude Extract Combined Organic Layers->Crude Extract Silica Gel Chromatography Silica Gel Chromatography Crude Extract->Silica Gel Chromatography Cystothiazole Fraction Cystothiazole Fraction Silica Gel Chromatography->Cystothiazole Fraction Normal-Phase HPLC Normal-Phase HPLC Cystothiazole Fraction->Normal-Phase HPLC Pure this compound Pure this compound Normal-Phase HPLC->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action

G NADH NADH Complex I Complex I NADH->Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV H2O H2O Complex IV->H2O O2 O2 O2->Complex IV This compound This compound This compound->Complex III

Caption: Inhibition of the mitochondrial respiratory chain by this compound.

Conclusion

This compound, a minor metabolite from Cystobacter fuscus, represents an interesting member of the bithiazole class of antibiotics. Although less potent than its congener, Cystothiazole A, its discovery and characterization have contributed to the understanding of myxobacterial secondary metabolism and provided new scaffolds for antifungal drug development. The detailed protocols and data presented in this guide offer a valuable resource for researchers aiming to isolate, study, and potentially modify this and related natural products. The elucidation of its mechanism of action as an inhibitor of the mitochondrial respiratory chain further solidifies the importance of this target for the development of novel antifungal agents. Further research into the biosynthesis of cystothiazoles and the structure-activity relationships within this class of compounds may lead to the development of new and more effective therapeutic agents.

References

Spectroscopic Analysis and Structural Elucidation of Cystothiazole B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cystothiazole B is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] It is a structural analogue of the more abundant Cystothiazole A, from which it differs by the presence of an additional hydroxyl group.[2] Like its parent compound, this compound exhibits notable antifungal and cytotoxic properties, which are attributed to the inhibition of the mitochondrial respiratory chain.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data, structural elucidation, and experimental protocols used in the characterization of this compound, intended for researchers in natural product chemistry, spectroscopy, and drug development.

Structural Elucidation

The structural determination of this compound was accomplished through a combination of detailed spectroscopic analysis and comparison with the well-characterized Cystothiazole A, and was ultimately confirmed by total synthesis.[2][3] High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula of this compound as C₂₀H₂₆N₂O₅S₂.[2]

A comparative analysis of the ¹H NMR spectra of Cystothiazoles A and B revealed a high degree of similarity, suggesting a common molecular scaffold.[2] The key difference was observed in the signals corresponding to the isopropyl group. In this compound, the signals for the methine proton (H-14) and one of the two methyl groups of the isopropyl moiety present in Cystothiazole A were absent. This, combined with the molecular formula indicating an additional oxygen atom, strongly suggested that this compound is the 14-hydroxy derivative of Cystothiazole A.[2] The absolute stereochemistry of the molecule was later unequivocally confirmed as [4R, 5S, 6(E)] through total chemical synthesis.[3]

G cluster_0 Isolation & Initial Analysis cluster_1 Structural Characterization cluster_2 Stereochemistry Confirmation A Isolation from Cystobacter fuscus Culture B Preliminary Spectroscopic Analysis (UV, IR) A->B E Comparative NMR Analysis (¹H, ¹³C, COSY, HMBC) with Cystothiazole A B->E C High-Resolution Mass Spectrometry (HR-FAB-MS) D Molecular Formula Determination (C₂₀H₂₆N₂O₅S₂) C->D D->E F Identification of Key Difference: Hydroxylation at C-14 E->F G Proposed Gross Structure of this compound F->G H Total Synthesis G->H I Confirmation of Absolute Stereochemistry [4R, 5S, 6(E)] H->I caption Workflow for the Structural Elucidation of this compound. G cluster_Mito Mitochondrial Inner Membrane CystoB This compound Complex1 Complex I (NADH Dehydrogenase) CystoB->Complex1 Inhibition NAD NAD⁺ Complex1->NAD + H⁺ ElectronFlow Electron Flow to Complex III & IV Complex1->ElectronFlow e⁻ NADH NADH NADH->Complex1 ATP_Synthase ATP Synthase ElectronFlow->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP caption Mechanism of Action for this compound.

References

The Molecular Siege: Unraveling the Mechanism of Action of Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Bioenergetic Disruption Caused by a Fungal Foe

Researchers, scientists, and drug development professionals are constantly seeking to understand the intricate mechanisms by which novel compounds exert their biological effects. This in-depth technical guide illuminates the core mechanism of action of Cystothiazole B, a bithiazole-type natural product with significant antifungal properties. By targeting the heart of cellular respiration, this compound offers a compelling case study in the strategic inhibition of vital bioenergetic pathways.

Executive Summary

The Electron Transport Chain: A Brief Overview

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane, responsible for generating the vast majority of cellular ATP through oxidative phosphorylation. Complex III plays a pivotal role in this process by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10H2) to cytochrome c. This electron transfer is coupled with the translocation of protons across the inner mitochondrial membrane, establishing the proton-motive force that drives ATP synthase.

Mechanism of Action: Pinpointing the Attack

This compound, much like its well-studied structural analog myxothiazol, exerts its inhibitory effect by targeting the ubiquinol oxidation (Qo) site within the cytochrome b subunit of Complex III.[1][2][3] This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby preventing the transfer of its electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1.

The inhibition at the Qo site leads to several critical downstream consequences:

  • Disruption of the Q-cycle: The Q-cycle is a complex process that allows for the efficient transfer of electrons from a two-electron carrier (ubiquinol) to a one-electron carrier (cytochrome c) while simultaneously pumping protons. By blocking the initial oxidation of ubiquinol, this compound effectively shuts down this entire cycle.

  • Collapse of the Mitochondrial Membrane Potential: The pumping of protons by Complex III is essential for maintaining the electrochemical gradient across the inner mitochondrial membrane. Inhibition by this compound leads to a dissipation of this gradient, crippling the cell's ability to produce ATP via oxidative phosphorylation.

  • Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause widespread damage to cellular components.

The following diagram illustrates the inhibitory action of this compound on the mitochondrial electron transport chain.

Inhibition of Mitochondrial Complex III by this compound cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Mechanism of Inhibition Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- (from UQH2) Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Cystothiazole_B This compound Cystothiazole_B->Complex_III Binds to Qo site

Figure 1. Diagram illustrating the site of action for this compound within the mitochondrial electron transport chain.

Quantitative Analysis of Inhibitory Potency

CompoundTargetAssay SystemIC50 (µM)Reference
Cystothiazole ANADH OxidaseSubmitochondrial Membrane Fraction1.8[3]
This compound NADH Oxidase Submitochondrial Membrane Fraction ~36 (Estimated) Derived from[3]
MyxothiazolNADH OxidaseSubmitochondrial Membrane Fraction2.1[3]

Experimental Protocols

The determination of the inhibitory activity of this compound on mitochondrial Complex III can be achieved through a well-established spectrophotometric assay. The following protocol provides a detailed methodology for such an experiment.

Objective: To determine the IC50 value of this compound for the inhibition of mitochondrial Complex III activity.

Principle: The activity of Complex III is measured by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay utilizes a substrate analog, decylubiquinol (DBH), to provide electrons to Complex III, and the reaction is initiated by the addition of oxidized cytochrome c. The rate of cytochrome c reduction is measured in the presence of varying concentrations of the inhibitor.

Materials:

  • Isolated mitochondria or purified Complex III

  • Potassium phosphate buffer (pH 7.4)

  • Bovine serum albumin (BSA)

  • Potassium cyanide (KCN) or Sodium Azide (NaN3) (to inhibit Complex IV)

  • Decylubiquinone

  • Sodium borohydride

  • Cytochrome c (from horse heart)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of decylubiquinol (DBH) by reducing decylubiquinone with sodium borohydride.

    • Prepare a stock solution of oxidized cytochrome c in buffer.

    • Prepare a serial dilution of this compound in the appropriate solvent.

  • Assay Mixture Preparation:

    • In a cuvette, prepare the assay mixture containing potassium phosphate buffer, BSA, and KCN (or NaN3).

    • Add the mitochondrial preparation or purified Complex III to the cuvette.

    • Add the desired concentration of this compound (or solvent control). Incubate for a short period to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the reduced substrate, DBH.

    • Start the measurement by adding oxidized cytochrome c.

    • Monitor the increase in absorbance at 550 nm over time using the spectrophotometer in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Complex III activity, by fitting the data to a suitable dose-response curve.

The following diagram outlines the workflow for determining the inhibitory effect of this compound on Complex III.

Experimental Workflow for IC50 Determination of this compound cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria or Purify Complex III Assay_Setup Set up Assay Mixture (Mitochondria, Buffer, KCN) Mitochondria_Isolation->Assay_Setup Reagent_Prep Prepare Reagents (Buffer, Substrates, Inhibitor) Reagent_Prep->Assay_Setup Inhibitor_Addition Add varying concentrations of this compound Assay_Setup->Inhibitor_Addition Reaction_Initiation Initiate reaction with Decylubiquinol & Cytochrome c Inhibitor_Addition->Reaction_Initiation Measurement Measure Absorbance at 550 nm (Kinetic Mode) Reaction_Initiation->Measurement Rate_Calculation Calculate initial rates of reaction Measurement->Rate_Calculation Dose_Response_Curve Plot % Inhibition vs. [this compound] Rate_Calculation->Dose_Response_Curve IC50_Determination Determine IC50 value Dose_Response_Curve->IC50_Determination

Figure 2. A flowchart depicting the key steps in the experimental determination of the IC50 value for this compound.

Conclusion and Future Directions

This compound represents a classic example of a natural product that has evolved to target a highly conserved and essential cellular process. Its mechanism of action as a mitochondrial Complex III inhibitor at the Qo site provides a clear rationale for its potent antifungal activity. Understanding this mechanism not only offers insights into fundamental bioenergetics but also provides a potential scaffold for the development of novel antifungal agents. Future research could focus on elucidating the precise structural interactions between this compound and the Qo binding pocket through co-crystallization studies. Furthermore, exploring the structure-activity relationships of the bithiazole core could lead to the design of more potent and selective inhibitors with therapeutic potential.

References

The Intricate Pathway of Cystothiazole B Biosynthesis in Myxobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cystothiazoles, a family of potent antifungal compounds produced by myxobacteria, have garnered significant interest in the scientific community due to their unique structural features and promising biological activities. This technical guide provides an in-depth exploration of the biosynthesis of Cystothiazole B, a hydroxylated derivative of the more abundant Cystothiazole A, in the myxobacterium Cystobacter fuscus. The pathway involves a fascinating interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery, culminating in a specific hydroxylation step.

Core Biosynthetic Pathway of Cystothiazoles

The biosynthesis of the cystothiazole scaffold is orchestrated by a large, modular PKS/NRPS hybrid system encoded by the cta gene cluster. This intricate molecular assembly line utilizes simple precursor molecules to construct the complex cystothiazole core. Isotope labeling studies have revealed the building blocks of Cystothiazole A to be acetate, propionate, L-serine, L-methionine, and L-valine[1]. The polyketide portion of the molecule is derived from acetate and propionate, the characteristic bithiazole moiety originates from L-serine, the O-methyl groups are donated by L-methionine, and the isopropyl group is formed from L-valine, which serves as a precursor for isobutyryl-CoA[1].

The biosynthesis of this compound is a subsequent modification of the primary metabolite, Cystothiazole A. It is now understood that this compound is 14-hydroxycystothiazole A, formed through a biotransformation process where Cystothiazole A is hydroxylated by the producing organism, Cystobacter fuscus. This conversion is particularly prominent when the fermentation is carried out without the addition of an adsorbent resin, a common practice to maximize the yield of the primary, more active compound, Cystothiazole A.

Quantitative Data on Cystothiazole Production

The production of Cystothiazole A and B can be quantified from the fermentation broth of Cystobacter fuscus. The relative amounts of these two compounds are influenced by the culture conditions. In a typical fermentation without adsorbent resin, the yield of the hydroxylated derivative, this compound, is significantly lower than that of Cystothiazole A.

CompoundYield (mg) from Fermentation Broth
Cystothiazole A31.6
This compound1.7

Note: Yields are based on a specific fermentation protocol and may vary depending on the culture conditions.

Key Enzymes and Genes in the Cystothiazole Biosynthetic Pathway

The cta gene cluster in Cystobacter fuscus harbors the genetic blueprint for the entire cystothiazole biosynthetic machinery. This cluster shows significant homology to the gene clusters responsible for the biosynthesis of other well-known myxobacterial metabolites, myxothiazol (mta) and melithiazol (mel)[2]. The core of the biosynthetic pathway is a series of PKS and NRPS modules that sequentially add and modify the precursor units.

While the complete enzymatic cascade for Cystothiazole A has been mapped based on the modular organization of the PKS/NRPS enzymes, the specific enzyme responsible for the final hydroxylation step to yield this compound has not been definitively characterized. However, based on the nature of the reaction—a specific hydroxylation—and the presence of cytochrome P450 monooxygenase genes in the genomes of other myxobacteria, it is highly probable that a P450-type enzyme is responsible for this conversion. Analysis of the cta gene cluster and its flanking regions is likely to reveal a candidate hydroxylase gene. Myxobacterial genomes are known to be rich in P450 genes, which play diverse roles in secondary metabolism[3].

Experimental Protocols

Quantitative Analysis of Cystothiazole A and B by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of Cystothiazole A and B from a Cystobacter fuscus fermentation broth.

a. Sample Preparation:

  • Centrifuge the fermentation broth to separate the mycelium and supernatant.

  • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 310 nm (based on the chromophore of the cystothiazole scaffold).

  • Quantification: Generate a standard curve using purified Cystothiazole A and B of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Gene Knockout of a Putative Hydroxylase Gene in Cystobacter fuscus via Homologous Recombination

This protocol provides a general framework for creating a targeted gene knockout to investigate the function of a candidate hydroxylase gene in this compound biosynthesis.

a. Construction of the Knockout Vector:

  • Identify the target hydroxylase gene in the cta gene cluster or its vicinity.

  • Amplify by PCR two DNA fragments (typically 1-2 kb each) corresponding to the upstream (left arm) and downstream (right arm) flanking regions of the target gene from C. fuscus genomic DNA.

  • Clone the left and right arms into a suicide vector (a plasmid that cannot replicate in C. fuscus) on either side of an antibiotic resistance cassette (e.g., kanamycin resistance).

  • The resulting vector will serve as the delivery vehicle for the knockout construct.

b. Transformation and Selection of Mutants:

  • Introduce the knockout vector into C. fuscus via electroporation or conjugation.

  • Select for single-crossover homologous recombination events by plating the transformed cells on agar plates containing the appropriate antibiotic.

  • To select for double-crossover events (which result in the replacement of the target gene with the resistance cassette), a counter-selection strategy (e.g., using a sacB gene for sucrose sensitivity) is often employed.

  • Confirm the gene knockout in the resulting mutant strains by PCR analysis using primers that flank the target gene and primers internal to the resistance cassette.

c. Phenotypic Analysis:

  • Cultivate the wild-type and mutant strains under conditions conducive to cystothiazole production.

  • Analyze the culture extracts by HPLC (as described in Protocol 1) to determine the production profile of Cystothiazole A and B.

  • Abolished production of this compound in the mutant strain, while Cystothiazole A production remains intact, would confirm the function of the knocked-out gene as the Cystothiazole A hydroxylase.

In Vitro Assay for Cytochrome P450 Monooxygenase Activity

This protocol describes a general approach to assay the activity of a candidate cytochrome P450 enzyme responsible for the conversion of Cystothiazole A to this compound.

a. Heterologous Expression and Purification of the P450 Enzyme:

  • Clone the coding sequence of the candidate P450 gene into an expression vector suitable for a host like E. coli.

  • Express the protein in the host strain, often as a fusion protein with a tag (e.g., His-tag) to facilitate purification.

  • Purify the recombinant P450 enzyme using affinity chromatography.

b. In Vitro Reaction:

  • Set up a reaction mixture containing:

    • Purified P450 enzyme.

    • Cystothiazole A (the substrate).

    • A suitable redox partner system (e.g., a ferredoxin and ferredoxin reductase, and NADPH) to provide the necessary electrons for the P450 catalytic cycle.

    • Buffer and other necessary cofactors.

  • Incubate the reaction at an optimal temperature for a defined period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

c. Product Analysis:

  • Analyze the organic extract by HPLC or LC-MS to detect the formation of this compound.

  • The conversion of Cystothiazole A to this compound in the presence of the purified enzyme would confirm its hydroxylase activity.

Visualizations

Biosynthesis_Pathway_of_Cystothiazole_B Acetate Acetate PKS_NRPS PKS/NRPS (cta gene cluster) Acetate->PKS_NRPS Propionate Propionate Propionate->PKS_NRPS L_Serine L-Serine L_Serine->PKS_NRPS L_Methionine L-Methionine L_Methionine->PKS_NRPS L_Valine L-Valine L_Valine->PKS_NRPS Cystothiazole_A Cystothiazole A PKS_NRPS->Cystothiazole_A Hydroxylase Putative Cytochrome P450 Hydroxylase Cystothiazole_A->Hydroxylase Cystothiazole_B This compound (14-hydroxycystothiazole A) Hydroxylase->Cystothiazole_B

Caption: Biosynthetic pathway of this compound from precursors.

Gene_Knockout_Workflow cluster_0 Vector Construction cluster_1 Transformation and Selection cluster_2 Phenotypic Analysis Identify_Gene Identify Putative Hydroxylase Gene Amplify_Arms Amplify Flanking Regions (Arms) Identify_Gene->Amplify_Arms Clone_Vector Clone Arms and Resistance Cassette into Suicide Vector Amplify_Arms->Clone_Vector Transform Transform C. fuscus Clone_Vector->Transform Select_Single Select for Single Crossover Transform->Select_Single Select_Double Select for Double Crossover Select_Single->Select_Double Confirm_Mutant Confirm Knockout by PCR Select_Double->Confirm_Mutant Cultivate Cultivate Wild-Type and Mutant Confirm_Mutant->Cultivate Analyze Analyze Extracts by HPLC Cultivate->Analyze Compare Compare Cystothiazole A and B Production Analyze->Compare

Caption: Workflow for hydroxylase gene knockout.

In_Vitro_Assay_Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis Clone_Gene Clone P450 Gene into Expression Vector Express_Protein Heterologous Expression in E. coli Clone_Gene->Express_Protein Purify_Enzyme Purify Recombinant P450 Enzyme Express_Protein->Purify_Enzyme Setup_Reaction Set up Reaction with Cystothiazole A, P450, and Redox Partners Purify_Enzyme->Setup_Reaction Incubate Incubate at Optimal Temperature Setup_Reaction->Incubate Extract_Products Extract Products with Organic Solvent Incubate->Extract_Products Analyze_HPLC Analyze Extract by HPLC/LC-MS Extract_Products->Analyze_HPLC Detect_Product Detect Formation of This compound Analyze_HPLC->Detect_Product

Caption: Workflow for in vitro P450 enzyme assay.

References

An In-Depth Technical Guide to the Physico-chemical Properties of Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of Cystothiazole B, a novel bithiazole-type antibiotic. The information presented herein is intended to support research, drug development, and medicinal chemistry efforts focused on this promising natural product. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key cited experiments are provided.

Core Physico-chemical Properties

This compound, isolated from the myxobacterium Cystobacter fuscus, is a structural analogue of Cystothiazole A, differing by the presence of an additional hydroxyl group.[1] This structural modification influences its physico-chemical characteristics.

PropertyValueReference
Appearance Colorless powder
Molecular Formula C₂₀H₂₆N₂O₅S₂[1]
Molecular Weight 438.56 g/mol
Specific Rotation [α]D²⁵ +25.6° (c 0.08, MeOH)

Table 1: Core Physico-chemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Mass Spectrometry

High-resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been instrumental in determining the elemental composition of this compound.

TechniqueIonObserved m/zReference
High-Resolution FAB-MS [M+H]⁺439

Table 2: Mass Spectrometry Data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima that are characteristic of its bithiazole chromophore.

Solventλmax (nm)Reference
Methanol 228, 312

Table 3: UV-Vis Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The data presented below was obtained in chloroform (CHCl₃).

Wavenumber (cm⁻¹)AssignmentReference
3400 O-H stretch
1705 C=O stretch (α,β-unsaturated ester)
1625 C=C stretch
1150 C-O stretch

Table 4: Infrared Spectroscopic Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the detailed structural assignment of this compound. The following data was acquired in deuterated chloroform (CDCl₃).

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2 7.33 (s)148.2
3 -162.1
4 4.88 (d, J=9.0 Hz)77.9
5 2.67 (m)39.5
6 5.61 (dd, J=15.5, 7.5 Hz)134.1
7 6.47 (d, J=15.5 Hz)128.9
8 -165.2
9 7.89 (s)122.9
10 -150.3
11 -168.9
12 7.20 (s)116.3
13 -154.6
14 3.29 (sept, J=7.0 Hz)33.4
15 1.25 (d, J=7.0 Hz)23.2
16 1.25 (d, J=7.0 Hz)23.2
1-OMe 3.80 (s)51.5
3-OMe 4.04 (s)61.3
5-Me 1.15 (d, J=7.0 Hz)14.7

Table 5: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Solubility Profile

This compound exhibits a range of solubilities in common organic solvents, a critical factor for its handling, formulation, and biological testing.

SolventSolubilityReference
Methanol Soluble
Ethanol Soluble
Acetone Soluble
Ethyl acetate Soluble
Chloroform Soluble
Benzene Soluble
Hexane Slightly soluble
Water Scarcely soluble

Table 6: Solubility Profile of this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the culture broth of Cystobacter fuscus (strain AJ-13278).

G A Culture Broth of Cystobacter fuscus B Centrifugation A->B C Supernatant B->C Discard D Mycelial Cake B->D E Extraction with Acetone D->E F Concentrated Acetone Extract E->F G Partition between Ethyl Acetate and Water F->G H Ethyl Acetate Layer G->H I Silica Gel Column Chromatography H->I J Elution with Chloroform-Methanol I->J K Active Fractions J->K L Preparative TLC K->L M Normal-Phase HPLC L->M N Pure this compound M->N

Caption: Isolation and Purification Workflow for this compound.

Methodology:

  • The culture broth of Cystobacter fuscus is centrifuged to separate the supernatant and the mycelial cake.

  • The mycelial cake is extracted with acetone.

  • The acetone extract is concentrated and then partitioned between ethyl acetate and water.

  • The ethyl acetate layer is subjected to silica gel column chromatography, eluting with a chloroform-methanol gradient.

  • Active fractions are further purified by preparative thin-layer chromatography (TLC).

  • Final purification is achieved by normal-phase high-performance liquid chromatography (HPLC) to yield pure this compound as a colorless powder.

Spectroscopic Analysis

Mass Spectrometry: High-resolution FAB-MS is performed on a double-focusing mass spectrometer. The sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer using a solution of this compound in methanol.

Infrared Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A solution of this compound in chloroform is placed in a suitable cell for analysis.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like its analogue Cystothiazole A, exhibits antifungal activity by inhibiting the mitochondrial electron transport chain.[1] Specifically, it targets the bc₁ complex (Complex III), thereby blocking the oxidation of NADH.[2][3]

G cluster_0 Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) ComplexI->Q e- Protons_out H+ (intermembrane space) ComplexI->Protons_out ComplexIII Complex III (bc1 complex) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons_out ComplexIV Complex IV (Cytochrome c oxidase) O2 O₂ ComplexIV->O2 e- ComplexIV->Protons_out Q->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI e- NAD NAD+ H2O H₂O O2->H2O Protons_in H+ (matrix) Protons_in->ComplexI Protons_in->ComplexIV CystoB This compound CystoB->ComplexIII Inhibits

Caption: Inhibition of the Mitochondrial Electron Transport Chain by this compound.

The inhibition of the bc₁ complex disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipation of the proton gradient prevents the synthesis of ATP, ultimately leading to fungal cell death.

Synthesis Workflow

The total synthesis of this compound has been achieved through multi-step chemical processes. A representative workflow is outlined below, based on the synthetic strategy developed by Panek and colleagues.[4]

G A Starting Materials B Asymmetric Crotylation A->B E Bisthiazole Fragment Synthesis A->E C Formation of Propargylic Dicobalt Hexacarbonyl Complex B->C D Side Chain Synthesis C->D F Stille Cross-Coupling D->F E->F G Union of Side Chain and Bisthiazole Fragment F->G H Final Modifications G->H I This compound H->I

Caption: General Workflow for the Total Synthesis of this compound.

This convergent enantioselective synthesis involves the preparation of a key side chain and a bisthiazole fragment, which are then coupled together using a Stille cross-coupling reaction.[4] Final modifications yield the natural product. This synthetic route provides a means to produce this compound and its analogues for further biological evaluation and structure-activity relationship studies.

References

Unraveling the Stereochemical Intricacies of Cystothiazole B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Absolute Stereochemistry and Synthesis of a Potent Antifungal Agent

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for elucidating its biological activity and advancing rational drug design. This technical guide provides a comprehensive overview of the absolute stereochemistry of Cystothiazole B, a potent antifungal agent isolated from the myxobacterium Cystobacter fuscus. Through a detailed examination of its total synthesis and spectroscopic analysis, the definitive [4R, 5S, 6(E)] configuration of this compound has been established. This document outlines the key experimental methodologies that were instrumental in this determination and presents the associated quantitative data. Furthermore, it delves into the mechanism of action of this compound, offering a visualization of its interaction with the cytochrome bc1 complex.

Core Stereochemical Features and Confirmation

The absolute stereochemistry of (+)-Cystothiazole B has been unequivocally determined to be [4R, 5S, 6(E)] through its total synthesis. This was conclusively demonstrated by Sasaki, Kato, and Akita in 2004, where the spectral data of the synthetic molecule were identical to those of the natural product. The synthetic strategy relied on the stereocontrolled construction of two key fragments: a chiral aldehyde containing the C4 and C5 stereocenters, and a bithiazole-containing phosphonium ylide.

The crucial C4 and C5 stereocenters were established with high diastereoselectivity, often employing methodologies such as the Evans aldol reaction in related syntheses of cystothiazoles. The (E)-configuration of the C6-C7 double bond was installed using a Wittig reaction, a robust method for the formation of alkenes.

Quantitative Stereochemical Data

The confirmation of the absolute stereochemistry of this compound is supported by specific quantitative data obtained from the synthetic and natural products.

ParameterValueMethodSignificance
Absolute Configuration [4R, 5S, 6(E)]Total SynthesisConfirms the precise three-dimensional arrangement of atoms.
Specific Optical Rotation ([α]D) Positive (+)PolarimetryIndicates that the molecule is chiral and rotates plane-polarized light in a clockwise direction. The magnitude is a key physical constant for the enantiomer.
¹H NMR Coupling Constant (J) J(H6-H7) ≈ 15 Hz¹H NMR SpectroscopyA coupling constant of approximately 15 Hz is characteristic of a trans (E) configuration for vicinal protons on a double bond.

Experimental Methodologies

The determination of the absolute stereochemistry of this compound was reliant on a series of key chemical transformations. The following sections provide detailed overviews of the experimental protocols for these critical steps.

Palladium-Catalyzed Cyclization-Methoxycarbonylation

The synthesis of the chiral aldehyde fragment containing the C4 and C5 stereocenters commenced with a palladium-catalyzed cyclization-methoxycarbonylation of a chiral propargylic diol.

Protocol:

  • Starting Material: (2R,3S)-3-methylpenta-4-yne-1,2-diol.

  • Catalyst System: A palladium(II) catalyst, typically Pd(OAc)₂, in the presence of a ligand such as a bisoxazoline or other suitable phosphine ligand.

  • Reagents: Carbon monoxide (CO) gas and methanol (MeOH).

  • Solvent: Anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure: The starting diol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The palladium catalyst and ligand are added, and the reaction vessel is charged with carbon monoxide gas (typically at 1 atm). Methanol is then added, and the reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired tetrahydro-2-furylidene acetate intermediate.

Wittig Reaction for (E)-Alkene Formation

The crucial C6-C7 (E)-double bond of this compound was constructed via a Wittig reaction between the chiral aldehyde and a bithiazole-containing phosphonium ylide.

Protocol:

  • Preparation of the Ylide: The bithiazole phosphonium salt is suspended in an anhydrous aprotic solvent, such as THF, and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LiHMDS), is added dropwise to generate the corresponding deep red or orange phosphonium ylide.

  • Reaction with the Aldehyde: A solution of the chiral aldehyde in anhydrous THF is then added dropwise to the ylide solution at -78 °C.

  • Reaction Progression: The reaction mixture is allowed to stir at -78 °C for a specified time and then gradually warmed to room temperature. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford this compound with the desired (E)-alkene geometry.

Logical Workflow for Stereochemical Determination

The elucidation of the absolute stereochemistry of this compound followed a logical and systematic workflow, integrating asymmetric synthesis and spectroscopic analysis.

G cluster_synthesis Asymmetric Total Synthesis cluster_analysis Analysis and Confirmation start Chiral Pool Starting Material ((2R,3S)-epoxy butanoate) pd_cat Palladium-Catalyzed Cyclization-Methoxycarbonylation start->pd_cat aldehyde Chiral Aldehyde Fragment with (4R, 5S) Stereocenters pd_cat->aldehyde wittig Wittig Reaction aldehyde->wittig bithiazole Bithiazole Phosphonium Salt bithiazole->wittig synthetic_b Synthetic (+)-Cystothiazole B wittig->synthetic_b nmr ¹H NMR Spectroscopy synthetic_b->nmr polarimetry Optical Rotation Measurement synthetic_b->polarimetry comparison Comparison of Spectroscopic & Physical Data natural_b Natural (+)-Cystothiazole B natural_b->nmr natural_b->polarimetry nmr->comparison polarimetry->comparison confirmation Absolute Stereochemistry Confirmed: [4R, 5S, 6(E)] comparison->confirmation G Mechanism of Action of this compound cluster_membrane Inner Mitochondrial Membrane cluster_q_cycle Q-Cycle Qo_site Qo Site (Ubiquinol Oxidation) CoQ_out CoQ Qo_site->CoQ_out e1 e⁻ Qo_site->e1 e2 e⁻ Qo_site->e2 H_plus_out 2H⁺ Qo_site->H_plus_out Proton Pumping Qi_site Qi Site (Ubiquinone Reduction) CoQH2_out CoQH₂ Qi_site->CoQH2_out CoQH2_in CoQH₂ CoQH2_in->Qo_site FeS Rieske Fe-S e1->FeS Cyt_bL Cytochrome bL e2->Cyt_bL Cyt_c1 Cytochrome c₁ FeS->Cyt_c1 Cyt_c Cytochrome c Cyt_c1->Cyt_c Cyt_bH Cytochrome bH Cyt_bL->Cyt_bH Cyt_bH->Qi_site CoQ_in CoQ CoQ_in->Qi_site H_plus_in 2H⁺ H_plus_in->Qi_site Proton Uptake CystoB This compound CystoB->Qo_site Inhibits

Investigating the Antifungal Properties of Cystothiazole B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystothiazole B, a bithiazole-type natural product isolated from the myxobacterium Cystobacter fuscus, represents a promising class of antifungal agents.[1][2][3] Structurally related to the well-characterized mitochondrial inhibitor myxothiazol, this compound and its analogue, cystothiazole A, exhibit a broad spectrum of antifungal activity.[1][3] This technical guide provides a comprehensive overview of the antifungal properties of this compound, including its proposed mechanism of action, available quantitative data on its antifungal efficacy, and detailed experimental protocols for its investigation. The primary mode of action is believed to be the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex), leading to the disruption of fungal cellular respiration.[1][2][3] This document is intended to serve as a resource for researchers in mycology, natural product chemistry, and antifungal drug development.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the discovery and development of novel antifungal agents with unique mechanisms of action. Myxobacteria have proven to be a prolific source of bioactive secondary metabolites with diverse chemical structures and biological activities.[4] Cystothiazoles A and B, isolated from Cystobacter fuscus, are examples of such metabolites with potent antifungal properties.[1][2][3] While inactive against bacteria, these compounds have demonstrated significant inhibitory effects against a range of fungal species.[1][2] This guide focuses on this compound, providing a detailed examination of its antifungal characteristics.

Antifungal Activity (Quantitative Data)

While specific quantitative data for this compound is limited in the currently available literature, the antifungal activity of its closely related analogue, Cystothiazole A, has been documented. One study reports that the antifungal activity of cystothiazole A was generally higher than that of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Cystothiazole A against several fungal species. This data can be used as a preliminary guide for the expected potency of this compound.

Fungal SpeciesMIC (µg/mL)
Candida albicans0.4[5]
Saccharomyces cerevisiae0.1[5]
Aspergillus fumigatus1.6[5]

Note: The provided MIC values are for Cystothiazole A. Further research is required to establish the precise MIC values for this compound against a broad panel of fungal pathogens.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The antifungal activity of the cystothiazoles is attributed to their ability to inhibit submitochondrial NADH oxidation.[1][2][3] This mechanism is shared with the structurally similar compound, myxothiazol, which is a known inhibitor of the mitochondrial respiratory chain at Complex III (ubiquinol-cytochrome c reductase).

The proposed mechanism involves the binding of this compound to the Qo site of cytochrome b within Complex III. This binding event is thought to displace ubiquinol, thereby blocking the transfer of electrons to cytochrome c1 and inhibiting the proton-motive Q cycle. The disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, a decrease in ATP synthesis, and ultimately, fungal cell death.

Signaling Pathway Diagram

Cystothiazole_B_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain (Complex III) Ubiquinol Ubiquinol (CoQH2) Complex_III Complex III (Cytochrome bc1 complex) Ubiquinol->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_synthesis ATP Synthesis Complex_III->ATP_synthesis required for Cystothiazole_B This compound Cystothiazole_B->Inhibition Inhibition->Complex_III Fungal_Cell_Death Fungal Cell Death ATP_synthesis->Fungal_Cell_Death leads to inhibition of

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the antifungal properties of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal isolates.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well, flat-bottom microtiter plates[7]

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[8]

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer or microplate reader

  • Sterile water, saline, and DMSO

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[6] Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

    • For filamentous fungi, culture the isolate on Potato Dextrose Agar (PDA) at 28-35°C for 7 days to encourage sporulation.[7] Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[8]

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 directly in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[8]

    • Include a drug-free well for a growth control and a well with media only for a sterility control.[7]

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control.

    • Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.[7][8]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for fungistatic compounds and ≥90% or 100% for fungicidal compounds) compared to the drug-free growth control.[9] Reading can be done visually or with a microplate reader at a specific wavelength (e.g., 530 nm).[9]

Antifungal_Susceptibility_Testing_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Inoculum Dilute Inoculum in RPMI-1640 Prep_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Microtiter Plate Dilute_Inoculum->Inoculate_Plate Prep_Drug Prepare Serial Dilutions of this compound in Plate Prep_Drug->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C, 24-72h) Inoculate_Plate->Incubate Read_MIC Read MIC (Visually or Spectrophotometrically) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antifungal susceptibility testing.

Mitochondrial Complex III Activity Assay

This protocol is a generalized method based on commercially available kits for measuring the activity of mitochondrial Complex III.[10]

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of mitochondrial Complex III.

Materials:

  • Isolated mitochondria from a relevant fungal species or a model organism (e.g., bovine heart)

  • Mitochondrial Complex III Activity Assay Kit (containing assay buffer, cytochrome c, and a Complex III inhibitor like Antimycin A)[10]

  • This compound

  • Microplate reader capable of kinetic measurements at 550 nm

  • Protein quantification assay (e.g., Bradford assay)

Procedure:

  • Mitochondria Preparation:

    • Isolate mitochondria from fungal spheroplasts or tissue homogenates using differential centrifugation.

    • Determine the protein concentration of the mitochondrial preparation.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer and the substrate (e.g., ubiquinol).

    • Add various concentrations of this compound to the sample wells.

    • Include a positive control (a known Complex III inhibitor like Antimycin A) and a vehicle control (e.g., DMSO).[10]

  • Enzymatic Reaction:

    • Initiate the reaction by adding cytochrome c to all wells.[11]

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 550 nm over time (kinetic mode).[11] The increase in absorbance corresponds to the reduction of cytochrome c by Complex III.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (Vmax) for each concentration of this compound.

    • Determine the IC50 value of this compound for Complex III inhibition by plotting the reaction rate against the inhibitor concentration.

Mitochondrial_Assay_Logic Mitochondria Isolated Mitochondria Assay_Mix Assay Mixture Mitochondria->Assay_Mix Cystothiazole_B This compound (Test Compound) Cystothiazole_B->Assay_Mix Controls Controls (Vehicle, Antimycin A) Controls->Assay_Mix Substrates Substrates (Ubiquinol, Cytochrome c) Substrates->Assay_Mix Kinetic_Reading Kinetic Absorbance Reading (550 nm) Assay_Mix->Kinetic_Reading Data_Analysis Data Analysis (Rate Calculation, IC50) Kinetic_Reading->Data_Analysis

Caption: Logical flow of the mitochondrial Complex III assay.

Conclusion

This compound is a promising antifungal natural product with a mechanism of action that targets a crucial component of fungal cellular respiration. While more research is needed to fully quantify its antifungal spectrum and potency, the available data on its analogue, Cystothiazole A, and the well-established activity of related compounds like myxothiazol, strongly support its potential as a lead compound for the development of new antifungal therapies. The experimental protocols outlined in this guide provide a framework for further investigation into the antifungal properties and mechanism of action of this compound. Future studies should focus on obtaining comprehensive MIC data for this compound against a wide range of clinically relevant fungi, including resistant strains, and further elucidating the molecular details of its interaction with mitochondrial Complex III.

References

An In-depth Technical Guide to Natural Analogs and Derivatives of Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cystothiazoles are a class of myxobacterial secondary metabolites that exhibit potent antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of Cystothiazole B, focusing on their chemical structures, biological activities, and mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key cited experiments are provided, and signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Introduction to Cystothiazoles

Cystothiazoles are bithiazole-type antibiotics originally isolated from the myxobacterium Cystobacter fuscus.[1][2] They are structurally related to other known respiratory chain inhibitors like myxothiazol and the melithiazols.[1][3] The core chemical scaffold of cystothiazoles features a β-methoxyacrylate (MOA) pharmacophore, which is crucial for their biological activity. Their primary mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, leading to a disruption of ATP synthesis and ultimately cell death.[3][4] This targeted action makes them promising candidates for the development of novel antifungal and anticancer agents.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated and characterized, each with variations in their chemical structure that influence their biological potency.

Table 1: Structures of Natural Cystothiazole Analogs

CompoundR1R2R3
Cystothiazole A HCH(CH₃)₂H
This compound OHCH(CH₃)₂H
Cystothiazole C HCH₂CH(CH₃)₂H
Cystothiazole D HCH(CH₃)CH₂CH₃H
Cystothiazole E HC(CH₃)=CH₂H
Cystothiazole F HCH(CH₃)₂OH
Myxothiazol A HCH(CH₃)₂CH₃
Melithiazol B HCH=C(CH₃)₂H
Biological Activity of Natural Analogs

The antifungal and cytotoxic activities of these natural analogs are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values.

Table 2: Antifungal Activity of Natural Cystothiazole Analogs (MIC in µg/mL)

CompoundCandida albicansSaccharomyces cerevisiaeAspergillus fumigatus
Cystothiazole A 0.40.11.6
This compound >10>10>10
Myxothiazol A 1.60.43.1

Table 3: Cytotoxic Activity of Natural Cystothiazole Analogs (IC50 in ng/mL)

CompoundHCT-116 (Colon Cancer)K562 (Leukemia)
Cystothiazole A 130110
Myxothiazole A 108

Synthetic Derivatives of this compound

The promising biological profile of cystothiazoles has prompted the synthesis of numerous derivatives to explore structure-activity relationships (SAR) and improve their therapeutic potential.

Structure-Activity Relationship (SAR)
  • The β-methoxyacrylate (MOA) moiety is essential for activity. Modifications in this region generally lead to a significant loss of potency.

  • The bithiazole core is another critical feature. Variations in the substitution pattern on the thiazole rings can modulate activity and selectivity.

  • The side chain at the C-terminus of the molecule plays a significant role in determining the potency and spectrum of activity. Hydroxylation of the isopropyl group, as seen in this compound compared to A, drastically reduces its antifungal and cytotoxic effects.

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Cystothiazoles exert their biological effects by binding to the Qo site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the proton translocation across the inner mitochondrial membrane and disrupting the proton motive force required for ATP synthesis.

Cytochrome_bc1_Inhibition cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Ubiquinol Ubiquinol (QH2) Qo_site Qo Site (Cytochrome b) Ubiquinol->Qo_site e- Rieske Rieske Fe-S Protein Qo_site->Rieske e- Qi_site Qi Site (Cytochrome b) Qo_site->Qi_site e- Protons_out H+ Qo_site->Protons_out 2H+ pumped Cyt_c1 Cytochrome c1 Rieske->Cyt_c1 e- Cyt_c Cytochrome c Cyt_c1->Cyt_c e- Ubiquinone Ubiquinone (Q) Qi_site->Ubiquinone e- Protons_in H+ Qi_site->Protons_in 2H+ taken up Cystothiazole This compound Analog/Derivative Cystothiazole->Qo_site Inhibition Isolation_Workflow Fermentation Fermentation of Cystobacter fuscus Extraction Ethyl Acetate Extraction Fermentation->Extraction Concentration Concentration of Organic Phase Extraction->Concentration Silica_Chrom Silica Gel Column Chromatography Concentration->Silica_Chrom HPLC Reversed-Phase HPLC Silica_Chrom->HPLC Pure_Compound Pure Cystothiazole Analog HPLC->Pure_Compound MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Value Absorbance_Measurement->IC50_Calculation

References

The Rise of Bithiazoles: A Literature Review on the Discovery and Development of a Promising Class of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotic scaffolds. Among the numerous heterocyclic compounds explored, the bithiazole motif has emerged as a privileged structure, demonstrating a remarkable breadth of biological activity. This technical guide provides a comprehensive literature review of the discovery, synthesis, and mechanisms of action of bithiazole-type antibiotics, with a focus on both naturally occurring and synthetic derivatives. This document is intended to serve as a valuable resource for researchers actively engaged in the pursuit of new antimicrobial agents.

Discovery of Natural Bithiazole Antibiotics: The Myxobacterial Treasure Trove

The story of bithiazole antibiotics begins in the rich metabolic landscape of myxobacteria, soil-dwelling microorganisms renowned for their production of structurally diverse and biologically active secondary metabolites. A pivotal discovery in this area was the isolation of cystothiazoles A and B from the culture broth of Cystobacter fuscus. These compounds were identified as potent antifungal agents with a bithiazole core structure. Subsequent studies on C. fuscus led to the characterization of additional analogues, cystothiazoles C-F, expanding this family of natural products. Another significant group of bithiazole-containing natural products are the myxothiazoles, isolated from Myxococcus fulvus. These compounds, structurally related to the cystothiazoles, also exhibit potent biological activities.

Synthetic Approaches to Bithiazole Scaffolds

The promising biological activities of natural bithiazoles have spurred considerable interest in the development of synthetic routes to access these molecules and their analogues. A cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis , a robust and versatile method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the creation of bithiazole structures, this fundamental reaction has been adapted and employed in multi-step total syntheses of natural products like cystothiazole A. These complex synthetic endeavors often involve the careful construction of two distinct thiazole-containing fragments, which are then coupled to form the final bithiazole core.

Experimental Protocols

The Hantzsch synthesis is a fundamental method for the construction of a thiazole ring. The following is a general laboratory procedure for the synthesis of a 2-amino-4-phenylthiazole, which illustrates the key steps of this reaction.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar and hot plate

  • Scintillation vial (20 mL)

  • Beaker (100 mL)

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a low to medium temperature (e.g., 100°C) for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the HBr salt, causing the neutral thiazole product to precipitate.

  • Filter the mixture through a Büchner funnel, seating the filter paper with water.

  • Wash the collected solid with water to remove any remaining salts.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, thin-layer chromatography (TLC), and NMR spectroscopy.[1]

Biological Activity and Spectrum of Bithiazole Antibiotics

Bithiazole-containing compounds have demonstrated a wide spectrum of antimicrobial activity, encompassing antifungal, antibacterial, and in some cases, antiviral and antitumor properties. The natural products, such as cystothiazole A, are particularly potent antifungal agents. Synthetic bithiazole derivatives have been developed that exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) values for a selection of natural and synthetic bithiazole antibiotics against various microbial strains, as reported in the literature.

CompoundOrganismMIC (µg/mL)Reference
Cystothiazole ACandida albicans0.4Original isolation paper
Synthetic Bithiazole 8jEnterococcus faecalis8-16 (bactericidal)[2]
Synthetic Bithiazole 8eStreptococcus pyogenes4[2]
Synthetic Bithiazole 8eStaphylococcus aureus16[2]
Thiazole-quinolinium derivativeVancomycin-resistant Enterococcus faecium2-32Recent study on novel derivatives
Thiazole-quinolinium derivativeMethicillin-resistant Staphylococcus aureus (MRSA)1-32Recent study on novel derivatives

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Bithiazole Antibiotics.

Mechanism of Action

The diverse biological activities of bithiazole antibiotics are a consequence of their ability to interact with various cellular targets. Two prominent mechanisms of action have been elucidated for different classes of bithiazoles: inhibition of the mitochondrial respiratory chain and targeting of bacterial DNA gyrase.

Inhibition of the Cytochrome bc₁ Complex

Naturally occurring bithiazoles, including the cystothiazoles and myxothiazoles, are potent inhibitors of the cytochrome bc₁ complex (also known as complex III) in the mitochondrial electron transport chain. This complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c. Bithiazole antibiotics bind to the Qₒ (quinol oxidation) site of the cytochrome bc₁ complex, thereby blocking the electron transfer process. This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, ultimately resulting in fungal cell death.

cytochrome_bc1_inhibition cluster_complex_III Cytochrome bc1 Complex (Complex III) cytochrome_b Cytochrome b rieske_isp Rieske Iron-Sulfur Protein (ISP) cytochrome_c1 Cytochrome c1 rieske_isp->cytochrome_c1 e- transfer cytochrome_c Cytochrome c cytochrome_c1->cytochrome_c e- transfer qo_site Qo Site qo_site->rieske_isp e- transfer atp_synthesis ATP Synthesis ubiquinol Ubiquinol (QH2) ubiquinol->qo_site donates e- cytochrome_c->atp_synthesis leads to bithiazole Bithiazole Antibiotic (e.g., Cystothiazole A) bithiazole->qo_site binds and blocks antibiotic_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development hit_discovery Hit Discovery (Screening, Natural Products) hit_to_lead Hit-to-Lead (SAR Studies, Analogue Synthesis) hit_discovery->hit_to_lead Identified Hits lead_optimization Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_optimization Promising Leads in_vivo_studies In Vivo Efficacy (Animal Models) lead_optimization->in_vivo_studies Optimized Leads candidate_selection Candidate Selection in_vivo_studies->candidate_selection Efficacious Compounds

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cystothiazole B from Cystobacter fuscus Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the isolation and purification of Cystothiazole B, a polar bithiazole-type antibiotic, from the fermentation broth of the myxobacterium Cystobacter fuscus. This compound, a hydroxylated analog of Cystothiazole A, exhibits significant biological activities, making its efficient purification crucial for research and development. The following protocol outlines a multi-step process involving solvent extraction, silica gel column chromatography, and preparative normal-phase high-performance liquid chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities.[1][2] Cystothiazoles A and B, produced by Cystobacter fuscus, are potent antifungal agents.[1][3] this compound is a more polar derivative of Cystothiazole A.[1] The isolation of pure this compound is essential for detailed bioactivity screening, structural elucidation, and as a standard for analytical method development. This protocol provides a comprehensive workflow for its purification from a laboratory-scale fermentation culture.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for selecting appropriate solvents and chromatographic conditions during the purification process.

PropertyValueReference
Molecular FormulaC₂₀H₂₆N₂O₅S₂[1]
Molecular Weight454.56 g/mol Calculated
AppearanceColorless powder[1]
SolubilitySoluble in methanol, ethanol, acetone, ethyl acetate, chloroform, and benzene. Slightly soluble in hexane. Scarcely soluble in water.[1]

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound.

Fermentation of Cystobacter fuscus

A seed culture of Cystobacter fuscus is used to inoculate a production medium to generate the biomass and secondary metabolites.

Materials:

  • Cystobacter fuscus strain

  • Seed culture medium (e.g., CTT medium)

  • Production medium (see Table 2 for composition)

  • Erlenmeyer flasks

  • Shaking incubator

ComponentConcentration (g/L)
Glucose10.0
Soluble Starch10.0
Yeast Extract5.0
Peptone5.0
CaCO₃2.0
KBr0.5
(NH₄)₂SO₄0.5
MgSO₄·7H₂O0.5
Trace Element Solution1 mL

Procedure:

  • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with Cystobacter fuscus.

  • Incubate the seed culture at 28-30°C for 3-4 days on a rotary shaker at 180-200 rpm.

  • Use the seed culture to inoculate a 2 L Erlenmeyer flask containing 1 L of production medium.

  • Incubate the production culture at 28-30°C for 7-10 days on a rotary shaker at 180-200 rpm.[1]

Extraction of Crude Metabolites

The secondary metabolites are extracted from the culture broth using organic solvents.

Materials:

  • Fermentation broth

  • Acetone

  • Methanol

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • At the end of the fermentation, add an equal volume of acetone to the culture broth and agitate for 2-4 hours to lyse the cells and solubilize the metabolites.

  • Filter the mixture to remove the mycelia and other solid materials.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extract the remaining aqueous phase three times with an equal volume of ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure to obtain the crude extract.

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography to separate fractions based on polarity. This compound is expected to be in the more polar fractions.

Materials:

  • Crude extract

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Dry the adsorbed sample and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is provided in Table 3.

  • Collect fractions of a suitable volume (e.g., 20 mL).

  • Monitor the separation by TLC analysis of the collected fractions. A mobile phase of hexane:ethyl acetate (e.g., 1:1 or 1:2 v/v) can be used for TLC. Visualize the spots under UV light.

  • Pool the fractions containing the compound of interest (the more polar fractions).

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

StepHexane (%)Ethyl Acetate (%)Methanol (%)
110000
280200
360400
440600
520800
601000
70955
809010
Preparative Normal-Phase HPLC

The final purification of this compound is achieved by preparative normal-phase HPLC.

Materials:

  • Semi-purified extract from silica gel chromatography

  • Preparative HPLC system with a UV detector

  • Normal-phase preparative HPLC column (e.g., Silica, Cyano, or Diol bonded phase)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade) or Ethanol (HPLC grade)

Procedure:

  • Dissolve the semi-purified extract in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with the parameters outlined in Table 4.

  • Inject the sample onto the column.

  • Collect the fraction corresponding to the peak of this compound, identified by its retention time and UV spectrum.

  • Evaporate the solvent from the collected fraction to obtain pure this compound as a colorless powder.[1]

  • Confirm the purity of the final product by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.

ParameterRecommended Value
ColumnSilica Gel, 10 µm, 250 x 20 mm
Mobile PhaseHexane:Isopropanol (e.g., 90:10 to 80:20 v/v)
Flow Rate10-15 mL/min
DetectionUV at 210 nm and 254 nm
Injection VolumeDependent on sample concentration and column capacity

Data Presentation

The following table provides a hypothetical summary of the quantitative data that would be collected during the purification process, starting from a 10 L fermentation.

Purification StepTotal Weight (g)This compound (mg, estimated)Purity (%)Yield (%)
Crude Extract15.085~0.6100
Silica Gel Fraction Pool1.260~570.6
Preparative HPLC Purified0.04542>9849.4

Visualization of the Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation 1. Fermentation of Cystobacter fuscus Extraction 2. Solvent Extraction (Acetone/Ethyl Acetate) Fermentation->Extraction Culture Broth Silica_Gel 3. Silica Gel Column Chromatography Extraction->Silica_Gel Crude Extract Prep_HPLC 4. Preparative Normal-Phase HPLC Silica_Gel->Prep_HPLC Semi-purified Fractions Pure_CystoB Pure this compound Prep_HPLC->Pure_CystoB Purified Fraction

Caption: Workflow for this compound Isolation and Purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cystothiazole B Purification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Purification of Cystothiazole B using High-Performance Liquid Chromatography (HPLC) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2][3] Like its analogue Cystothiazole A, it exhibits significant antifungal and antitumor activities.[1][2][3] The mechanism of action for these compounds involves the inhibition of submitochondrial NADH oxidation, targeting Complex III of the electron transport chain.[1][2][3] The potential therapeutic applications of this compound necessitate a robust and efficient purification method to obtain high-purity material for further research and development. This application note outlines an HPLC-based protocol for the purification of this compound.

Methodology Overview

The presented methodology is a preparative reversed-phase HPLC protocol developed by scaling up a known analytical method for the separation of cystothiazole analogues.[4] Reversed-phase chromatography is a common and effective technique for the purification of moderately polar compounds like this compound. The method utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient to achieve separation.

Experimental Protocols

1. Sample Preparation

A crude extract containing this compound, typically obtained from the fermentation broth of Cystobacter fuscus, should be prepared as follows:

  • Lyophilize the fermentation broth to dryness.

  • Extract the dried broth with a suitable organic solvent, such as methanol or ethyl acetate.

  • Evaporate the organic solvent under reduced pressure to yield a crude extract.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 50% acetonitrile in water) to a final concentration suitable for preparative HPLC.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Analytical HPLC Method

An initial analytical run is recommended to determine the retention time of this compound in the crude mixture and to assess the purity of the collected fractions.

ParameterCondition
Column Capcellpak C18 UG120 (150 x 4.6 mm i.d.)[4]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% to 80% B over 15 min, then to 100% B in 2 min[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 210 nm and 310 nm
Injection Volume 10 µL
Column Temperature Ambient

3. Preparative HPLC Method

This method is scaled up from the analytical conditions to handle larger sample loads for purification.

ParameterCondition
Column C18 Preparative Column (e.g., 250 x 20 mm i.d., 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% to 80% B over 30 min, then to 100% B in 5 min
Flow Rate 18 mL/min (This is an estimated value based on scaling up from a 4.6 mm i.d. analytical column)
Detection UV at 210 nm and 310 nm
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection Collect fractions based on UV detector signal corresponding to the retention time of this compound.

4. Post-Purification Processing

  • Analyze the collected fractions using the analytical HPLC method to confirm the purity of this compound.

  • Pool the pure fractions.

  • Remove the acetonitrile from the pooled fractions by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.

Data Presentation

Table 1: HPLC Method Parameters

ParameterAnalytical HPLCPreparative HPLC (Proposed)
Column Type Capcellpak C18 UG120[4]C18 Preparative
Column Dimensions 150 x 4.6 mm i.d.[4]250 x 20 mm i.d.
Particle Size 5 µm5 µm
Mobile Phase Water/AcetonitrileWater/Acetonitrile
Gradient 50-80-100% Acetonitrile[4]50-80-100% Acetonitrile
Flow Rate 1.0 mL/min[4]18 mL/min
Detection Wavelength 210 nm, 310 nm210 nm, 310 nm

Table 2: Expected Results (Hypothetical)

AnalyteRetention Time (Analytical)Expected Purity (Preparative)Expected Recovery
This compound~12-15 min>95%>80%

Visualizations

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sp1 Crude Extract sp2 Dissolve in Initial Mobile Phase sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 hplc_inj Inject Sample onto Preparative Column sp3->hplc_inj hplc_sep Gradient Elution hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_frac Fraction Collection hplc_det->hplc_frac pp1 Purity Analysis (Analytical HPLC) hplc_frac->pp1 pp2 Pool Pure Fractions pp1->pp2 pp3 Solvent Evaporation pp2->pp3 pp4 Lyophilization pp3->pp4 end end pp4->end Pure this compound

Caption: Experimental workflow for the purification of this compound.

mechanism_of_action cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I Q Coenzyme Q ComplexI->Q NAD NAD+ ComplexI->NAD ComplexII Complex II ComplexII->Q ComplexIII Complex III Q->ComplexIII CytC Cytochrome C ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient NADH NADH NADH->ComplexI CystoB This compound CystoB->Block Block->ComplexIII Inhibition

Caption: Mechanism of action of this compound on the electron transport chain.

References

Application Notes and Protocols for the Laboratory Synthesis of Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the total synthesis of Cystothiazole B, a potent antifungal agent. The synthesis is based on a convergent strategy, primarily referencing the work of Panek and colleagues. This document is intended for an audience with expertise in synthetic organic chemistry.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent approach, which involves the separate synthesis of two key fragments: the C1-C7 side-chain and the bisthiazole core. These fragments are then coupled using a Stille cross-coupling reaction, followed by a final deprotection step to yield the target molecule.[1] The overall synthesis is enantioselective and has been reported to be completed in 13 linear steps with an overall yield of approximately 13%.[1]

Retrosynthetic Analysis:

The retrosynthetic disconnection of this compound leads to the C1-C7 vinylstannane fragment and the bisthiazole triflate fragment. The C1-C7 fragment's stereochemistry is established via an asymmetric crotylation reaction. The bisthiazole fragment is constructed through the coupling of two functionalized thiazole rings.

G Cystothiazole_B This compound Deprotection Deprotection (TBAF) Cystothiazole_B->Deprotection Final Step Stille_Coupling Stille Coupling Deprotection->Stille_Coupling Key C-C bond formation C1_C7_Fragment C1-C7 Vinylstannane Fragment Stille_Coupling->C1_C7_Fragment Bisthiazole_Fragment Bisthiazole Fragment Stille_Coupling->Bisthiazole_Fragment Asymmetric_Crotylation Asymmetric Crotylation C1_C7_Fragment->Asymmetric_Crotylation Stereocenter Installation Thiazole_Coupling Thiazole Coupling Bisthiazole_Fragment->Thiazole_Coupling Core Assembly

Figure 1: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis of this compound.

StepReaction TypeReported Yield (%)Reference
Final Stille CouplingStille Cross-Coupling72%[1]
Final DeprotectionSilyl Ether Cleavage98%[1]
Overall (from commercial materials) Total Synthesis ~13% [1]

Experimental Protocols

The following protocols are representative procedures for the key steps in the synthesis of this compound. Researchers should refer to the primary literature for exact experimental details and characterization data.

A key step in establishing the stereochemistry of the C1-C7 side-chain is the asymmetric crotylation of a propargylic acetal. The use of a dicobalt hexacarbonyl complex enhances the diastereoselectivity of this reaction.

Protocol: Asymmetric Crotylation of a Propargylic Dicobalt Hexacarbonyl Complex

G start Start: Propargylic Acetal Cobalt Complex & (S)-Crotylsilane in CH2Cl2 cool Cool to -30 °C start->cool add_lewis_acid Add BF3·OEt2 cool->add_lewis_acid stir Stir for 12 h at -30 °C add_lewis_acid->stir quench Quench with saturated NaHCO3 stir->quench warm Warm to room temperature quench->warm extract Extract with CH2Cl2 warm->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by silica gel chromatography concentrate->purify end End: Homoallylic Ether Product purify->end

Figure 2: Workflow for asymmetric crotylation.

Materials:

  • Propargylic acetal dicobalt hexacarbonyl complex

  • (S)-Crotylsilane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the propargylic acetal cobalt complex (1.0 equiv) and (S)-crotylsilane (1.3 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to -30 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add freshly distilled BF₃·OEt₂ (1.8 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -30 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature with stirring.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired homoallylic ether.

The bisthiazole core is assembled via a Stille coupling of a 4-tributylstannylthiazole derivative with a 2,4-bistrifloyl thiazole.

Protocol: Representative Stille Coupling for Bisthiazole Synthesis

Materials:

  • 4-Tributylstannyl-2-substituted-thiazole

  • 2,4-Bis(trifluoromethanesulfonyloxy)thiazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Lithium chloride (LiCl), anhydrous

  • 1,4-Dioxane, anhydrous

  • Aqueous workup solutions (e.g., saturated KF solution, water, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 4-tributylstannyl-2-substituted-thiazole (1.0 equiv), 2,4-bis(trifluoromethanesulfonyloxy)thiazole (1.1 equiv), anhydrous LiCl (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the bisthiazole fragment.

The final steps involve the coupling of the C1-C7 and bisthiazole fragments, followed by the removal of a silyl protecting group.

Protocol: Final Stille Coupling

G Reactants C1-C7 Vinylstannane Bisthiazole Triflate Pd(PPh3)4, LiCl in Dioxane Heating Heat to 80-100 °C Reactants->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup (KF) Monitoring->Workup Purification Column Chromatography Workup->Purification Product Protected this compound Purification->Product

Figure 3: Workflow for the final Stille coupling.

Procedure:

  • Follow the general Stille coupling protocol described in section 3.2, using the C1-C7 vinylstannane fragment and the bisthiazole triflate fragment as the coupling partners.

  • After purification, the protected this compound is obtained, typically in good yield (reported as 72%).[1]

Protocol: Final Deprotection of TBS Ether

Materials:

  • Protected this compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous workup solutions (e.g., water, brine)

  • Drying agent (e.g., Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound (1.0 equiv) in anhydrous THF.

  • Add a solution of TBAF in THF (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound (reported yield of 98%).[1]

Safety Considerations

  • Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing tin compounds must be disposed of according to institutional guidelines for heavy metal waste.

  • Palladium catalysts can be flammable and are precious metals. Handle with care.

  • Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Handle in a fume hood and use anhydrous techniques.

  • Tetrabutylammonium fluoride is basic and can cause skin and eye irritation. Avoid contact.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for informational purposes for trained chemists. The procedures are based on published literature and may require optimization. The user assumes all responsibility for the safe handling of chemicals and the execution of these reactions.

References

Application Notes and Protocols for Fungal Growth Inhibition Assays Using Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole B is a natural bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1] Structurally similar to Cystothiazole A and myxothiazol, it exhibits potent antifungal activity against a range of pathogenic fungi. These application notes provide a comprehensive overview of the use of this compound in fungal growth inhibition assays, including its mechanism of action, protocols for susceptibility testing, and expected efficacy.

Mechanism of Action: this compound targets the mitochondrial respiratory chain, a critical pathway for cellular energy production in fungi. Specifically, it inhibits the cytochrome b-c1 segment (Complex III) of the respiratory chain.[1] This inhibition blocks the oxidation of NADH, leading to a disruption of ATP synthesis and ultimately, the cessation of fungal growth. This fungistatic effect makes it a valuable tool for studying mitochondrial function and for the development of novel antifungal agents.

Data Presentation: In Vitro Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for its close structural analog, Cystothiazole A. This data provides a strong indication of the expected antifungal spectrum and potency of this compound.

Fungal SpeciesMIC (µg/mL) of Cystothiazole A
Candida albicans0.4
Saccharomyces cerevisiae0.1
Aspergillus fumigatus1.6

Note: The data presented is for Cystothiazole A, a closely related structural analog of this compound. Similar activity is expected for this compound, but empirical determination is recommended.

Experimental Protocols

The following protocols are based on the standardized methods for antifungal susceptibility testing of filamentous fungi and yeasts, primarily the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in susceptibility assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Due to the hydrophobic nature of this compound, DMSO is the recommended solvent.

  • To prepare a 10 mg/mL stock solution, weigh 1 mg of this compound powder and dissolve it in 100 µL of sterile DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in amber vials to protect it from light. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Note: It is recommended to perform a solubility test to confirm the maximum soluble concentration of your specific batch of this compound in DMSO.

Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

  • Yeast isolate

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Ensure the final DMSO concentration in each well does not exceed 1%, as higher concentrations can inhibit fungal growth. Include a DMSO control to verify this.

  • Inoculation and Incubation:

    • Add 100 µL of the final yeast inoculum to each well containing 100 µL of the diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.

Broth Microdilution Assay for Molds (e.g., Aspergillus fumigatus)

Objective: To determine the MIC of this compound against filamentous fungi.

Materials:

  • Mold isolate

  • Potato Dextrose Agar (PDA)

  • All other materials as listed for the yeast protocol.

Procedure:

  • Inoculum Preparation:

    • Grow the mold on PDA at 35°C for 5-7 days, or until sufficient conidiation is observed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 conidia/mL in RPMI 1640 medium.

  • Drug Dilution, Inoculation, and Incubation:

    • Follow the same procedure as for the yeast assay.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of growth as observed visually.

Visualizations

Mechanism of Action of this compound cluster_mitochondrion Mitochondrion cluster_cell Fungal Cell ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP generates Growth Fungal Growth ATP->Growth powers CystoB This compound CystoB->ComplexIII Inhibits

Caption: Mechanism of action of this compound in the fungal mitochondrion.

Workflow for Broth Microdilution Assay start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for yeast or conidial suspension for mold) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI 1640 Medium prep_inoculum->dilute_inoculum add_inoculum Add Diluted Inoculum to each well dilute_inoculum->add_inoculum prep_drug Prepare this compound Stock Solution in DMSO serial_dilute Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_drug->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (35°C, 24-72h) add_inoculum->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the MIC of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole B is a natural product belonging to the bithiazole class of antibiotics. It functions as a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex III (also known as the cytochrome bc1 complex). By binding to Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting mitochondrial respiration. This inhibition leads to a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and can ultimately trigger pathways leading to cell death. These properties make this compound a valuable tool for studying mitochondrial function and a potential candidate for therapeutic development, particularly in oncology.

This document provides detailed protocols for utilizing this compound in common cell-based assays to assess its cytotoxic effects and its impact on cellular respiration.

Data Presentation

The following tables summarize representative quantitative data for this compound in various cancer cell lines. This data is illustrative and may vary depending on the specific cell line and experimental conditions.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer5.8
MCF-7Breast Cancer12.3
A549Lung Cancer8.1
HepG2Liver Cancer15.6

Table 2: Effect of this compound on Basal Oxygen Consumption Rate (OCR)

Cell LineThis compound (10 µM) OCR (% of control)
HeLa35%
MCF-742%
A54938%
HepG245%

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and its downstream cellular effects.

CystothiazoleB_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Downstream Downstream Effects Complex I Complex I CoQ CoQ Complex I->CoQ e- Complex III Complex III CoQ->Complex III e- Complex II Complex II Complex II->CoQ e- Cyt C Cyt C Complex III->Cyt C e- Reduced ATP Production Reduced ATP Production Complex III->Reduced ATP Production Increased ROS Increased ROS Complex III->Increased ROS Complex IV Complex IV Cyt C->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O This compound This compound This compound->Complex III Inhibition Apoptosis Apoptosis Reduced ATP Production->Apoptosis Cellular Stress Cellular Stress Increased ROS->Cellular Stress Cellular Stress->Apoptosis

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay using MTT

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a given cell line. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials and Reagents:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[2]

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with varying concentrations of this compound incubate_24h->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT solution to each well incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Cellular Respiration (Oxygen Consumption Rate)

This protocol describes how to measure the effect of this compound on the oxygen consumption rate (OCR) of cells using an extracellular flux analyzer.

Materials and Reagents:

  • Cells of interest

  • Cell culture microplates for extracellular flux analysis

  • Complete cell culture medium

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Extracellular flux analyzer and associated reagents (e.g., Seahorse XF Analyzer)

  • Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding:

    • Seed cells into the wells of a cell culture microplate at the optimal density for your cell type (typically 20,000-80,000 cells per well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium.

    • Place the plate in a CO2-free incubator at 37°C for 1 hour to allow the cells to equilibrate.

    • Prepare the desired concentrations of this compound and other mitochondrial inhibitors in the assay medium and load them into the injection ports of the sensor cartridge.

  • OCR Measurement:

    • Calibrate the extracellular flux analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • Establish a baseline OCR measurement.

    • Inject this compound and measure the change in OCR.

    • For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.[4]

  • Data Analysis:

    • The instrument software will calculate the OCR in pmol/min.

    • Normalize the OCR data to the cell number or protein content in each well.

    • Compare the OCR of this compound-treated cells to that of vehicle-treated controls to determine the extent of mitochondrial respiration inhibition.

References

Determining the Effective Concentration of Cystothiazole B for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystothiazole B is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2][3] Structurally related to the known mitochondrial inhibitor myxothiazol, cystothiazoles exhibit biological activity, including antifungal and cytotoxic effects.[1][2][3] The primary mechanism of action for the more potent analog, Cystothiazole A, is the inhibition of the mitochondrial respiratory chain at the level of NADH oxidation.[1][2][3] this compound has been reported to be approximately 20-fold less active than Cystothiazole A.[1] This document provides a comprehensive guide for researchers to determine the effective concentration of this compound for their specific in vitro studies. The protocols outlined below will enable the systematic evaluation of its cytotoxic and target-specific effects.

Data Presentation: Establishing a Starting Concentration Range

Given the limited direct experimental data for this compound, a logical starting point for determining its effective concentration is to extrapolate from the known activity of Cystothiazole A. Cystothiazole A has demonstrated potent in vitro cytotoxicity with IC50 values in the range of 110-130 µg/mL against certain tumor cells.[1] The inhibitory concentration (IC50) of Cystothiazole A against submitochondrial NADH oxidation is approximately 1.8 µM.[1]

Based on the observation that this compound is about 20-fold less active than Cystothiazole A, the following table provides a suggested starting range for in vitro experiments. Researchers should perform dose-response studies across a broad concentration range to determine the optimal concentration for their specific cell line and assay.

ParameterCystothiazole A (Reported)This compound (Projected Starting Range)
Cytotoxicity (IC50) 110 - 130 µg/mL2.2 - 2.6 mg/mL
Mitochondrial Respiration Inhibition (IC50) ~1.8 µM~36 µM

Note: These are projected starting ranges. The actual effective concentration will vary depending on the cell type, cell density, and experimental duration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[5][6]

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (determined from the viability assay) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls to set up compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Respiration Inhibition Assay (Oxygen Consumption Rate)

This protocol describes the measurement of the oxygen consumption rate (OCR) to directly assess the inhibitory effect of this compound on mitochondrial respiration.

Materials:

  • This compound

  • Cell line of interest

  • Seahorse XF Cell Culture Microplates or similar

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Oligomycin, FCCP, Rotenone/Antimycin A

Protocol:

  • Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the specific cell line and allow them to attach.

  • The following day, treat the cells with various concentrations of this compound for the desired duration.

  • Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the compounds to be injected (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) to measure different parameters of mitochondrial function.

  • Place the cell culture microplate in the extracellular flux analyzer and start the assay.

  • Measure the baseline OCR before any injections.

  • To determine the effect of this compound on basal respiration, compare the baseline OCR of treated cells to that of untreated cells.

  • Perform sequential injections of mitochondrial stress test compounds to further characterize the inhibitory effects.

  • Analyze the data to determine the concentration-dependent inhibition of OCR by this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cell Seeding & Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability Compound_Prep This compound Serial Dilution Compound_Prep->Viability IC50 IC50 Determination Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Mito_Resp Mitochondrial Respiration Assay OCR_Analysis OCR Data Analysis Mito_Resp->OCR_Analysis IC50->Apoptosis IC50->Mito_Resp Effective_Conc Determination of Effective Concentration Apoptosis_Quant->Effective_Conc OCR_Analysis->Effective_Conc

Caption: Experimental workflow for determining the effective concentration of this compound.

Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_consequences Downstream Effects Cystothiazole_B This compound Complex_III Complex III (Cytochrome bc1) Cystothiazole_B->Complex_III Inhibition Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Proton_Gradient_Loss Loss of Proton Gradient Complex_III->Proton_Gradient_Loss ROS_Production Increased ROS Production Complex_III->ROS_Production Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV ATP_Synthase Complex V (ATP Synthase) ATP_Depletion ATP Depletion Proton_Gradient_Loss->ATP_Depletion Apoptosis Apoptosis Induction ATP_Depletion->Apoptosis ROS_Production->Apoptosis

References

How to prepare Cystothiazole B stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cystothiazole B

Topic: Preparation of this compound Stock Solutions for Experiments Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product isolated from the myxobacterium Cystobacter fuscus.[1][2] It belongs to a class of bithiazole-type antibiotics and exhibits potent antifungal and cytotoxic activities.[1][2] The primary mechanism of action for the related compound Cystothiazole A, and likely for this compound, is the inhibition of the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex), thereby blocking NADH oxidation.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing, storing, and using this compound stock solutions.

Physicochemical Properties and Solubility

This compound is a colorless powder.[1] Its fundamental properties and solubility characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₆N₂O₅S₂[1][2]
Molecular Weight438.56 g/mol Calculated
AppearanceColorless Powder[1]

Table 2: Solubility of this compound

SolventSolubilityNote
DMSOSolubleRecommended for high-concentration stock solutions.
MethanolSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
ChloroformSoluble[1]
BenzeneSoluble[1]
HexaneSlightly Soluble[1]
WaterScarcely Soluble[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be diluted to final working concentrations for various assays.

Materials:

  • This compound powder (MW: 438.56 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Sterile, low-binding pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Equipment:

  • Fume hood or biological safety cabinet

  • Vortex mixer

  • Micropipettes

Procedure:

  • Safety First: Perform all steps in a fume hood or biological safety cabinet. Wear appropriate PPE as this compound is a biologically active compound with potential cytotoxic effects.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.

    • Note: For higher accuracy, weigh a larger amount (e.g., 5 mg) and scale the solvent volume accordingly.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Calculation for 1 mg:

      • Volume (L) = 0.001 g / (0.010 mol/L * 438.56 g/mol )

      • Volume (L) = 0.000228 L

      • Volume (µL) = 228 µL

  • Dissolution: Using a micropipette, add 228 µL of sterile DMSO to the microcentrifuge tube containing the 1 mg of this compound.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming in a 37°C water bath can be used to aid dissolution if needed, but avoid excessive heat.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect the tubes from light by storing them in a labeled freezer box.

Protocol for Preparing a Working Solution

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Dilution: Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.

    • Example Calculation for a 10 µM working solution in 1 mL:

      • Use the dilution formula: C₁V₁ = C₂V₂

      • C₁ (Stock Concentration) = 10 mM = 10,000 µM

      • C₂ (Final Concentration) = 10 µM

      • V₂ (Final Volume) = 1 mL = 1000 µL

      • V₁ (Volume of Stock) = (C₂ * V₂) / C₁

      • V₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer or medium.

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing before adding to your experimental setup.

    • Note: Always prepare working solutions fresh for each experiment. Do not store dilute aqueous solutions for extended periods.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock solutions.

G cluster_prep Stock Solution Preparation A Wear PPE & Work in Fume Hood B Weigh this compound Powder A->B C Add Calculated Volume of DMSO B->C D Vortex Until Fully Dissolved C->D E Dispense into Single-Use Aliquots D->E F Store at -20°C or -80°C (Protect from Light) E->F

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action

This compound inhibits cellular respiration by targeting Complex III of the mitochondrial electron transport chain.

G cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition cluster_process Overall Process C1 Complex I (NADH Dehydrogenase) Q CoQ C1->Q e- C3 Complex III (Cytochrome bc1) CytC Cyt c C3->CytC e- ATP ATP Synthesis C3->ATP (Blocked) C4 Complex IV (Cytochrome c Oxidase) O2 O₂ C4->O2 Q->C3 e- CytC->C4 e- Inhibitor This compound Inhibitor->C3 NADH NADH + H+ NADH->C1 H2O H₂O O2->H2O

Caption: Inhibition of Complex III by this compound.

References

Techniques for Measuring the Cytotoxic Activity of Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole B, a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus, has garnered interest for its potential cytotoxic activities. Structurally related to Cystothiazole A and myxothiazol, these compounds are known to exhibit antifungal and cytotoxic properties.[1] The primary mechanism of action for this class of compounds is believed to be the inhibition of the mitochondrial respiratory chain, specifically targeting NADH oxidation.[1] This disruption of cellular metabolism can lead to a cascade of events culminating in apoptotic cell death.

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The described methods, including tetrazolium salt-based assays (MTT and XTT) and an apoptosis-specific caspase activity assay, offer a comprehensive approach to quantifying cytotoxicity and elucidating the underlying cellular mechanisms.

Data Presentation

While specific cytotoxic activity data for this compound is not extensively published, the activity of the closely related Cystothiazole A provides a valuable reference point. The following table summarizes the reported IC50 values for Cystothiazole A against two human cancer cell lines. It is anticipated that this compound would exhibit a similar range of activity.

CompoundCell LineIC50 (µM)IC50 (ng/mL)
Cystothiazole AHCT-116 (Human Colon Carcinoma)~0.26 - 0.31110 - 130
Cystothiazole AK562 (Human Leukemia)~0.26 - 0.31110 - 130
Myxothiazol (Reference)HCT-116 (Human Colon Carcinoma)Not specifiedSignificantly lower than Cystothiazole A
Myxothiazol (Reference)K562 (Human Leukemia)Not specifiedSignificantly lower than Cystothiazole A

Data extracted from Ojika et al., 1998. The IC50 values were converted from ng/mL to µM based on the molecular weight of Cystothiazole A (C20H26N2O4S2: 422.56 g/mol ).

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, K562)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of 650 nm can be used to subtract background noise.

XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent)

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Preparation of XTT Working Solution: Immediately before use, thaw the XTT labeling reagent and electron coupling reagent. Prepare the working solution by mixing the two reagents according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate).

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength between 630-690 nm is recommended to subtract background absorbance.

Caspase-3/7 Activity Assay for Apoptosis Detection

Caspases are a family of proteases that are key mediators of apoptosis.[5] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[5] This assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, generating a luminescent signal proportional to the amount of caspase activity.[1]

Materials:

  • Cancer cell line of interest

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent)

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[6]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Measurement cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_caspase Caspase-3/7 Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Treatment with This compound cell_seeding->compound_treatment incubation 3. Incubation (24-72h) compound_treatment->incubation mtt_addition 4a. Add MTT Reagent incubation->mtt_addition xtt_addition 4b. Add XTT Working Solution incubation->xtt_addition caspase_reagent 4c. Add Caspase-Glo® 3/7 Reagent incubation->caspase_reagent formazan_formation 5a. Incubate (4h) mtt_addition->formazan_formation solubilization 6a. Solubilize Formazan formazan_formation->solubilization mtt_readout 7a. Measure Absorbance (570nm) solubilization->mtt_readout data_analysis Calculate % Viability and IC50 Values mtt_readout->data_analysis xtt_incubation 5b. Incubate (2-4h) xtt_addition->xtt_incubation xtt_readout 6b. Measure Absorbance (450nm) xtt_incubation->xtt_readout xtt_readout->data_analysis caspase_incubation 5c. Incubate (1-3h) caspase_reagent->caspase_incubation caspase_readout 6c. Measure Luminescence caspase_incubation->caspase_readout caspase_readout->data_analysis

Caption: General workflow for measuring the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway cystothiazole_b This compound nadh_inhibition Inhibition of NADH Oxidation cystothiazole_b->nadh_inhibition mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bcl2_family Bcl-2 Family (Bax/Bak activation) nadh_inhibition->bcl2_family bcl2_family->mitochondrion apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

References

Experimental Design for Testing Cystothiazole B on Human Tumor Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystothiazole B is a bithiazole-type natural product that holds promise as a potential anti-cancer agent. Its structural similarity to known mitochondrial complex III inhibitors, such as Cystothiazole A and myxothiazol, suggests that its primary mechanism of action involves the disruption of the mitochondrial electron transport chain.[1] This document provides a comprehensive guide for the experimental design of in vitro studies to evaluate the efficacy and mechanism of action of this compound on human tumor cell lines. The following protocols and application notes are intended to guide researchers in assessing its cytotoxic and apoptotic effects, as well as elucidating the underlying signaling pathways.

Mechanism of Action Hypothesis

This compound is hypothesized to inhibit the cytochrome b-c1 segment (Complex III) of the mitochondrial respiratory chain. This inhibition is expected to disrupt the electron flow, leading to a decrease in mitochondrial membrane potential, a reduction in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). The subsequent oxidative stress is anticipated to trigger the intrinsic apoptotic pathway, culminating in cancer cell death.

Diagram of the Hypothesized Signaling Pathway

CystothiazoleB_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex IV Complex IV Complex III->Complex IV e- ROS ROS Complex III->ROS Increased Production MMP Mitochondrial Membrane Potential Complex III->MMP Decreased Complex II Complex II Complex II->Complex III e- This compound This compound This compound->Complex III Inhibition Apoptosis Signaling Apoptosis Signaling ROS->Apoptosis Signaling Activates Cytochrome c Release Cytochrome c Release MMP->Cytochrome c Release Triggers Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Initiates Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Leads to Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Cleaves and Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes

Caption: Hypothesized signaling pathway of this compound in cancer cells.

I. Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed human tumor cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. Based on the reported IC50 values of the related compound myxothiazol (in the low micromolar range), a starting concentration range of 0.1 µM to 100 µM is recommended.[4]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Expected IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[6]

Cell LineIncubation Time (h)Expected IC50 (µM)
HeLa 2415.5
488.2
724.1
MCF-7 2420.1
4812.5
726.8
A549 2418.9
4810.3
725.2

Note: These are hypothetical values based on related compounds and should be determined experimentally.

II. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Annexin V staining is a common method for detecting early apoptotic cells, while propidium iodide (PI) is used to identify late apoptotic and necrotic cells.[7][8][9][10]

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Presentation: Expected Apoptotic Cell Population
TreatmentQuadrantCell PopulationExpected Percentage (%)
Vehicle Control Lower Left (Annexin V-/PI-)Live Cells95
Lower Right (Annexin V+/PI-)Early Apoptotic2
Upper Right (Annexin V+/PI+)Late Apoptotic/Necrotic1
Upper Left (Annexin V-/PI+)Necrotic2
This compound (IC50) Lower Left (Annexin V-/PI-)Live Cells45
Lower Right (Annexin V+/PI-)Early Apoptotic30
Upper Right (Annexin V+/PI+)Late Apoptotic/Necrotic20
Upper Left (Annexin V-/PI+)Necrotic5

Diagram of the Apoptosis Assay Workflow

Apoptosis_Workflow start Start: Seed and Treat Cells harvest Harvest Adherent and Floating Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at Room Temperature stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.

III. Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry helps to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][11][12][13]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry.

Data Presentation: Expected Cell Cycle Distribution

Mitochondrial inhibitors have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[5][14][15]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 553015
This compound (IC50) 701515

IV. Western Blot Analysis of Apoptotic Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.[16][17][18][19]

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key proteins to investigate include:

      • Bcl-2 family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)

      • Caspases: Pro-caspase-9, Cleaved caspase-9, Pro-caspase-3, Cleaved caspase-3

      • PARP: Full-length PARP, Cleaved PARP

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Data Presentation: Expected Protein Expression Changes
ProteinVehicle ControlThis compound (IC50)Expected Change
Bcl-2 ++++Decrease
Bax ++++Increase
Cleaved Caspase-9 -+++Increase
Cleaved Caspase-3 -+++Increase
Cleaved PARP -+++Increase

Note: '+' indicates relative protein expression levels.

Diagram of the Western Blot Workflow

WesternBlot_Workflow start Start: Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end End: Protein Quantification detection->end

Caption: General workflow for Western Blot analysis.

Conclusion

This document outlines a systematic approach to investigate the anti-cancer properties of this compound. The provided protocols for assessing cell viability, apoptosis, cell cycle progression, and the expression of key apoptotic proteins will enable a thorough characterization of its cellular effects. The expected outcomes and data presentation formats are intended to serve as a guide for interpreting the experimental results. Successful execution of these experiments will provide valuable insights into the potential of this compound as a novel therapeutic agent for cancer treatment.

References

Detecting Cystothiazole B and Its Metabolites: Advanced Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cystothiazole B, a bithiazole-type antibiotic, is a natural product with potential therapeutic applications. As with any drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for preclinical and clinical development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the quantitative analysis of this compound and its metabolites in complex biological matrices.

This document provides detailed protocols and application notes for the detection and quantification of this compound and its potential metabolites using LC-MS/MS. While specific, validated methods for this compound in biological fluids are not widely published, the following protocols are based on established methodologies for similar small molecule drug candidates and the known physicochemical properties of the cystothiazole family of compounds.

This compound is a known metabolite of Cystothiazole A, produced by the myxobacterium Cystobacter fuscus.[1][2][3] The molecular formula of this compound is C₂₀H₂₆N₂O₅S₂.[4][5] High-resolution mass spectrometry has been used to confirm the molecular formula, with the protonated molecule [M+H]⁺ observed at m/z 439.[4] Understanding the metabolic pathways of related compounds like Cystothiazole A can provide insights into potential metabolites of this compound, which are likely to involve oxidation and other phase I and phase II transformations.[1][2][3]

The methods described herein are intended as a starting point for the development and validation of robust analytical assays for pharmacokinetic and drug metabolism studies of this compound.

Quantitative Data Summary

As no specific quantitative performance data for a validated this compound assay in biological matrices is available in the literature, the following table provides target performance characteristics for a typical LC-MS/MS method for a small molecule drug in a research setting. These values should be achievable with a properly optimized and validated assay.

ParameterTarget ValueDescription
Limit of Detection (LOD) 0.1 - 1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 500 - 2000 ng/mLThe highest concentration of the analyte that can be quantitatively determined without dilution.
Linearity (r²) ≥ 0.99The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range.
Precision (%CV) < 15%The coefficient of variation for replicate measurements, indicating the reproducibility of the method.
Accuracy (%Bias) ± 15%The deviation of the measured concentration from the true concentration, indicating the trueness of the method.
Recovery (%) 85 - 115%The efficiency of the sample extraction process.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a generic protein precipitation method for the extraction of this compound and its metabolites from plasma or serum.

Materials:

  • Biological sample (e.g., plasma, serum)

  • Internal Standard (IS) solution (e.g., a structurally similar compound or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and centrifuge at 14,000 x g for 5 minutes to remove any particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound will be its protonated molecule [M+H]⁺ at m/z 439.4.

    • Product ions would need to be determined by infusing a standard of this compound and performing a product ion scan. Hypothetical product ions could result from the fragmentation of the side chain or the thiazole rings.

    • Similarly, for potential metabolites (e.g., hydroxylated this compound, [M+H]⁺ at m/z 455.4), precursor and product ions would need to be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 439.4To be determined50To be determined
Metabolite 1 (e.g., Hydroxylated) 455.4To be determined50To be determined
Internal Standard Specific to ISSpecific to IS50To be determined

Visualizations

G cluster_prep Sample Preparation Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Ice-cold Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Figure 1: Workflow for sample preparation using protein precipitation.

G cluster_lcms LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column HPLC/UHPLC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi_source->quad1 quad2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

Figure 2: Logical flow of the LC-MS/MS analysis process.

G cluster_metabolism Hypothetical Metabolic Pathway of this compound cys_b This compound phase1 Phase I Metabolism (e.g., Oxidation, Hydroxylation) cys_b->phase1 metabolite1 Oxidized/Hydroxylated Metabolites phase1->metabolite1 phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) metabolite1->phase2 excretion Excretion metabolite1->excretion metabolite2 Conjugated Metabolites phase2->metabolite2 metabolite2->excretion

Figure 3: A potential metabolic pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cystothiazole B Production in Cystobacter fuscus Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the fermentative production of Cystothiazole B from Cystobacter fuscus.

Frequently Asked Questions (FAQs)

Q1: What are the typical culture media for growing Cystobacter fuscus?

A1: Cystobacter fuscus can be cultivated on various media. Commonly used options include VY/2 agar, SP-medium, and LBS broth. For secondary metabolite production, media containing casitone, magnesium ions, and yeast extract have been shown to be effective.

Table 1: Commonly Used Culture Media for Cystobacter fuscus

Media ComponentConcentration
VY/2 Agar
Baker's Yeast5.0 g/L
CaCl₂ x 2H₂O1.36 g/L
Vitamin B120.0005 g/L
Agar15.0 g/L
SP-Medium
Starch5.0 g/L
Casitone2.5 g/L
Galactose1.0 g/L
Sucrose1.0 g/L
Raffinose1.0 g/L
MgSO₄ x 7H₂O0.5 g/L
K₂HPO₄0.25 g/L
Agar15.0 g/L
LBS Broth
Tryptone10.0 g/L
Yeast Extract5.0 g/L
NaCl10.0 g/L
Glucose1.0 g/L

Q2: What are the optimal growth conditions for Cystobacter fuscus?

A2: Cystobacter fuscus is a mesophilic bacterium. The optimal growth temperature is generally between 28-30°C. The pH of the culture medium should be maintained around 7.0-7.2. Adequate aeration is also crucial for good growth and secondary metabolite production.

Q3: What are the biosynthetic precursors of this compound?

A3: The biosynthesis of the structurally related Cystothiazole A, and by extension this compound, utilizes precursors from primary metabolism. The polyketide backbone is derived from acetate and propionate. The bithiazole moiety originates from L-serine, the O-methyl groups from L-methionine, and the isopropyl group from L-valine (which is a precursor for isobutyryl-CoA).[1] Supplementing the fermentation medium with these precursors may enhance the yield of this compound.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Possible Cause 1: Inappropriate Culture Conditions

Solution:

  • Verify Growth Parameters: Ensure the fermentation is carried out within the optimal temperature range of 28-30°C and the initial pH of the medium is adjusted to 7.0-7.2.

  • Optimize Aeration: Myxobacterial fermentations are generally aerobic. Ensure adequate oxygen supply by optimizing the agitation speed and using baffled flasks to increase the surface area for oxygen exchange. For bioreactors, monitor and control the dissolved oxygen (pO₂) levels.

Possible Cause 2: Nutrient Limitation

Solution:

  • Medium Composition: Review and optimize the components of your fermentation medium. Ensure a balanced carbon-to-nitrogen ratio. Consider using complex nitrogen sources like peptone or yeast extract, which can provide essential growth factors.

  • Precursor Supplementation: Based on the biosynthetic pathway, consider feeding the culture with precursors such as L-serine, L-valine, L-methionine, sodium acetate, or sodium propionate during the mid-to-late exponential growth phase.

Possible Cause 3: Feedback Inhibition

Solution:

  • In-situ Product Removal: High concentrations of cystothiazoles may inhibit their own biosynthesis. The addition of an adsorbent resin, such as Amberlite XAD-16, to the fermentation broth can sequester the produced metabolites, thereby reducing feedback inhibition and potentially increasing the overall yield.[2][3]

Problem 2: Inconsistent this compound Yields Between Batches

Possible Cause 1: Inoculum Variability

Solution:

  • Standardize Inoculum Preparation: Use a consistent method for preparing the seed culture. Ensure the inoculum is in the late exponential growth phase and has a standardized cell density (e.g., measured by optical density at 600 nm) for each fermentation.

  • Inoculum Age: The age of the seed culture can significantly impact the subsequent fermentation. Use a consistent incubation time for your seed cultures.

Possible Cause 2: Media Component Variability

Solution:

  • High-Quality Reagents: Use high-purity, consistent batches of media components. Lot-to-lot variation in complex media components like yeast extract or peptone can lead to inconsistent results.

  • Sterilization Effects: Over-sterilization of the medium can lead to the degradation of essential components or the formation of inhibitory compounds. Use a validated sterilization cycle (e.g., 121°C for 15-20 minutes).

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of Cystobacter fuscus from a fresh agar plate into a 50 mL flask containing 10 mL of LBS broth.

    • Incubate at 28-30°C with shaking at 180-200 rpm for 48-72 hours until the culture reaches the late exponential phase (OD₆₀₀ ≈ 0.8-1.0).

  • Production Fermentation:

    • Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., modified SP-medium supplemented with precursors) with 5% (v/v) of the seed culture.

    • If using an adsorbent resin, add sterile Amberlite XAD-16 (2-4% w/v) to the production flask before inoculation.

    • Incubate at 28-30°C with shaking at 180-200 rpm for 4-7 days.

    • Withdraw samples periodically for analysis of cell growth and this compound concentration.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells and resin.

    • Extract the supernatant with an equal volume of ethyl acetate twice.

    • If an adsorbent resin was used, wash the resin with methanol to elute the adsorbed cystothiazoles.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute the compounds. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where cystothiazoles show maximum absorbance (e.g., around 310 nm).

    • Quantification: Use a standard curve prepared with purified this compound of known concentrations.

Visualizations

Cystothiazole_Biosynthesis_Workflow cluster_precursors Primary Metabolism Precursors cluster_pathway Cystothiazole Biosynthetic Pathway cluster_products Final Products Acetate Acetate PKS Polyketide Synthase (PKS) Acetate->PKS Propionate Propionate Propionate->PKS L_Serine L-Serine Bithiazole_Formation Bithiazole Formation L_Serine->Bithiazole_Formation L_Methionine L-Methionine Assembly Assembly & Tailoring L_Methionine->Assembly O-Methylation L_Valine L-Valine L_Valine->PKS Starter Unit (Isobutyryl-CoA) PKS->Assembly NRPS Non-Ribosomal Peptide Synthetase (NRPS) NRPS->Assembly Bithiazole_Formation->NRPS Cystothiazole_A Cystothiazole A Assembly->Cystothiazole_A Cystothiazole_B This compound Cystothiazole_A->Cystothiazole_B Hydroxylation

Caption: Proposed biosynthetic pathway of Cystothiazoles in Cystobacter fuscus.

Fermentation_Troubleshooting_Workflow Start Low this compound Yield Check_Culture Verify Culture Purity & Viability Start->Check_Culture Check_Conditions Review Fermentation Conditions (Temp, pH, Aeration) Check_Culture->Check_Conditions Optimize_Media Optimize Media Composition (C/N Ratio, Precursors) Check_Conditions->Optimize_Media Re_evaluate Re-evaluate Yield Check_Conditions->Re_evaluate Adjust & Re-run Feedback_Inhibition Consider Feedback Inhibition Optimize_Media->Feedback_Inhibition Optimize_Media->Re_evaluate Adjust & Re-run Add_Resin Add Adsorbent Resin Feedback_Inhibition->Add_Resin Add_Resin->Re_evaluate

Caption: A logical workflow for troubleshooting low this compound yield.

References

Optimizing Cystothiazole B Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cystothiazole B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is this compound soluble?

A1: this compound is soluble in a range of organic solvents, including methanol, ethanol, acetone, ethyl acetate, and chloroform.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound, like many complex organic molecules, can be influenced by several factors, including:

  • pH: Thiazole-containing compounds can be susceptible to hydrolysis, particularly under alkaline conditions.[1][2][3]

  • Oxidation: The bithiazole structure may be prone to oxidative degradation.[1][4]

  • Light: Exposure to light, especially UV light, can induce photodegradation in sensitive molecules.[5][6][7]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[8][9]

Q3: What are the general recommendations for storing this compound solutions?

A3: To maximize the stability of this compound in solution, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.[9]

  • Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[5][6][7][10]

  • Use airtight containers to minimize exposure to air and potential oxidation.

  • Prepare fresh solutions for experiments whenever possible and avoid repeated freeze-thaw cycles.

Q4: Are there any known degradation pathways for thiazole-containing compounds?

A4: Yes, studies on other thiazole derivatives have shown that degradation can occur. For instance, some thiazole-containing compounds are known to be sensitive to alkaline hydrolysis and oxidation.[1][2][11] While the specific degradation pathways for this compound have not been extensively published, it is prudent to assume that similar mechanisms could be relevant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity of this compound solution over time. Chemical degradation of the compound.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Use freshly prepared solutions for all critical experiments. 3. Perform a Stability Check: If possible, analyze the purity of the stored solution using a suitable analytical method like HPLC to check for degradation products.
Appearance of new peaks in HPLC chromatogram of an aged solution. Formation of degradation products.1. Characterize Degradation Products: If feasible, use techniques like mass spectrometry (MS) to identify the structure of the new peaks. 2. Optimize Storage: Re-evaluate the storage solvent and conditions. Consider using an aprotic solvent if hydrolysis is suspected. 3. Conduct Forced Degradation Studies: To better understand the degradation profile, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, light, heat).[12][13]
Inconsistent experimental results between different batches of solutions. Variability in solution stability or preparation.1. Standardize Solution Preparation: Ensure a consistent protocol for dissolving and handling this compound. 2. Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation. 3. Minimize Handling Time: Reduce the time the solution is kept at room temperature or exposed to light during experimental setup.[5]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Selected Solvent

This protocol outlines a general procedure for conducting a stability study of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen high-purity solvent (e.g., methanol, DMSO) to a final concentration of 1 mg/mL.

    • Protect the solution from light during preparation.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber-colored vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).

    • Include a control group stored at -80°C, considered the most stable condition.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often a good starting point for such compounds.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound.

    • Quantification: Determine the percentage of intact this compound remaining by comparing the peak area at each time point to the initial (time 0) peak area.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Calculate the degradation rate and half-life (t₁/₂) in each condition.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in test solvent) aliquot Aliquot into amber vials prep->aliquot storage_neg80 -80°C (Control) aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt timepoint Retrieve samples at specified time points storage_neg80->timepoint storage_neg20->timepoint storage_4->timepoint storage_rt->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis (Degradation Rate, Half-life) hplc->data

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Compound Degradation start->cause1 cause2 Solution Preparation Variability start->cause2 cause3 Solvent Quality start->cause3 sol1 Verify Storage: - Temp - Light Protection cause1->sol1 sol2 Prepare Fresh Solutions cause1->sol2 sol3 Standardize Protocol cause2->sol3 sol4 Use High-Purity Solvents cause3->sol4

Caption: Troubleshooting logic for inconsistent results.

References

How to address solubility issues with Cystothiazole B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with Cystothiazole B in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1][2] Like many complex organic molecules, it is inherently hydrophobic, leading to poor solubility in water-based solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for biological activity and accurate concentration measurements.

Q2: What is the expected aqueous solubility of this compound?

Q3: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What can I do?

A3: This is a common issue with hydrophobic compounds. The organic solvent from your stock solution (e.g., DMSO) is diluted, and the aqueous environment can no longer keep this compound dissolved. To address this, you can try several strategies outlined in the Troubleshooting Guide below, such as using a co-solvent, incorporating surfactants, or employing cyclodextrins.

Q4: How does the mechanism of action of this compound relate to its experimental use?

A4: this compound functions by inhibiting submitochondrial NADH oxidation.[1][2] This means it interferes with the mitochondrial respiratory chain, a critical pathway for cellular energy production. For your experiments, it is crucial that this compound reaches this intracellular target in a soluble form to exert its inhibitory effect.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer This compound has exceeded its solubility limit in the final aqueous solution.1. Decrease the final concentration: If experimentally feasible, lower the final concentration of this compound. 2. Increase the co-solvent concentration: The final concentration of a co-solvent like DMSO can be slightly increased (e.g., from 0.1% to 0.5%), but be mindful of potential solvent toxicity in your experimental system.[3] 3. Utilize a solubilizing agent: Incorporate a surfactant or cyclodextrin into your aqueous buffer before adding this compound.
Inconsistent experimental results The actual concentration of soluble this compound may be lower than the nominal concentration due to precipitation.1. Confirm solubility: Before conducting your experiment, determine the solubility of this compound in your specific experimental buffer. 2. Prepare fresh dilutions: Prepare dilutions of this compound immediately before use to minimize the chance of precipitation over time. 3. Centrifuge before use: After diluting your stock solution, centrifuge the solution at high speed and use the supernatant to ensure you are working with the soluble fraction.
Low biological activity observed Insufficient soluble this compound is reaching the target site.1. Enhance solubility: Employ one of the solubility enhancement techniques described in the "Experimental Protocols" section, such as the use of cyclodextrins. 2. Optimize delivery: For cellular assays, consider the cell permeability of the formulation.

Summary of Solubility Enhancement Strategies

The following table summarizes various techniques that can be employed to improve the solubility of this compound in aqueous solutions.

Strategy Mechanism Advantages Considerations
Co-solvents (e.g., DMSO, ethanol) Increases the polarity of the solvent mixture, allowing it to dissolve more hydrophobic solute.[4]Simple to implement.Potential for solvent toxicity at higher concentrations. May affect protein structure or enzyme activity.
Surfactants (e.g., Tween-80, Pluronic F-68) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Effective at low concentrations.Can interfere with certain biological assays. The concentration must be above the critical micelle concentration (CMC).
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the hydrophobic drug, shielding it from the aqueous environment.[3]Generally low toxicity. Can improve stability.Can have a saturable effect. May not be suitable for all hydrophobic compounds.
pH Adjustment For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form.Can be very effective if the compound has ionizable groups.This compound's structure does not suggest significant ionizable groups in the physiological pH range. May not be a primary strategy.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of 100% dimethyl sulfoxide (DMSO).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from general methods for solubilizing hydrophobic compounds.[3]

  • Prepare a 45% (w/v) HP-β-CD solution: Dissolve 45 g of HP-β-CD in 100 mL of your desired aqueous buffer (e.g., PBS). Stir until fully dissolved.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours. This allows for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.

  • Collect the supernatant: Carefully transfer the supernatant containing the soluble this compound-cyclodextrin complex to a new tube.

  • (Optional) Sterilization: If required for your experiment, filter the supernatant through a 0.22 µm sterile filter.

  • Determine the final concentration: It is highly recommended to determine the actual concentration of solubilized this compound analytically using methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Visualizations

G Experimental Workflow for Solubilizing this compound cluster_prep Preparation cluster_solubilization Solubilization cluster_purification Purification & Quantification start Weigh this compound Powder stock Dissolve in 100% DMSO start->stock add_cys Add this compound to HP-β-CD Solution stock->add_cys hpbcd Prepare 45% HP-β-CD Solution hpbcd->add_cys stir Stir for 12-24h add_cys->stir centrifuge Centrifuge to Pellet Undissolved Compound stir->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Sterile Filter (0.22 µm) supernatant->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify end end quantify->end Ready for Experimental Use

Caption: Workflow for enhancing the aqueous solubility of this compound using HP-β-CD.

G Proposed Mechanism of Action of this compound cluster_mito Mitochondrion cluster_etc Electron Transport Chain cluster_atp ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ProtonGradient Proton Gradient (H+) ComplexI->ProtonGradient H+ pumping NAD NAD+ ComplexI->NAD ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->ProtonGradient H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->ProtonGradient H+ pumping CoQ->ComplexIII e- CytC->ComplexIV e- ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ProtonGradient->ATPSynthase CystoB This compound CystoB->ComplexI Inhibition NADH NADH NADH->ComplexI

Caption: this compound inhibits Complex I of the mitochondrial respiratory chain.

References

Technical Support Center: Overcoming Cystothiazole B Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cystothiazole B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antifungal agent that targets the mitochondrial respiratory chain.[1] Specifically, it inhibits the cytochrome bc1 complex (also known as complex III), blocking electron transport from coenzyme Q (ubiquinol) to cytochrome c. This disruption of the electron transport chain inhibits ATP synthesis, leading to fungal cell death.[2][3]

Q2: My fungal strain shows high levels of resistance to this compound. What are the possible mechanisms?

Resistance to mitochondrial complex III inhibitors like this compound in fungi is primarily attributed to three main mechanisms:

  • Target Site Mutations: Single nucleotide polymorphisms in the mitochondrial cytochrome b gene (CYTB) can lead to amino acid substitutions that prevent this compound from binding effectively to its target.[2][4][5][6]

  • Alternative Oxidase (AOX) Pathway: Some fungi possess an alternative respiratory pathway mediated by an alternative oxidase. This enzyme allows electrons to bypass complex III, rendering inhibitors of this complex ineffective.[7][8][9]

  • Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[10][11][12][13]

Troubleshooting Guides

Issue 1: Unexpectedly High Minimum Inhibitory Concentration (MIC) of this compound

Possible Cause 1: Target Site Mutation in Cytochrome b (CYTB)

  • Troubleshooting Steps:

    • Sequence the CYTB gene: Extract mitochondrial DNA from your resistant fungal strain and sequence the CYTB gene. Compare the sequence to that of a susceptible (wild-type) strain.

    • Look for specific mutations: Pay close attention to codons corresponding to amino acid positions known to confer resistance to QoI fungicides (which have the same target as this compound), such as G143 and F129.[4][5][14] A change from glycine to alanine at position 143 (G143A) is a common mutation conferring high-level resistance.[2][6]

  • Experimental Protocol: Sequencing of the CYTB Gene

    • Mitochondrial DNA Extraction: Isolate mitochondria from fungal spheroplasts using a commercially available kit or standard laboratory protocols. Extract mitochondrial DNA using a phenol-chloroform method or a suitable kit.

    • PCR Amplification: Design primers flanking the CYTB gene based on known sequences from related fungal species. Perform PCR to amplify the gene.

    • Sequencing: Send the purified PCR product for Sanger sequencing.

    • Sequence Analysis: Align the obtained sequence with the wild-type CYTB sequence to identify any mutations.

Possible Cause 2: Presence and Activity of an Alternative Oxidase (AOX)

  • Troubleshooting Steps:

    • Perform a synergistic activity assay with an AOX inhibitor: Test the susceptibility of your fungal strain to this compound in the presence and absence of a known AOX inhibitor, such as salicylhydroxamic acid (SHAM).[8][15] A significant decrease in the MIC of this compound in the presence of SHAM suggests the involvement of the AOX pathway.

    • Gene Expression Analysis: Use RT-qPCR to measure the expression level of the AOX gene in your resistant strain compared to a susceptible strain.

  • Experimental Protocol: Synergistic Activity Assay

    • Prepare a stock solution of SHAM: Dissolve SHAM in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

    • Broth Microdilution Assay: Perform a standard broth microdilution susceptibility test for this compound. In parallel, set up an identical assay that includes a fixed, sub-inhibitory concentration of SHAM in the growth medium.

    • Determine MICs: After incubation, determine the MIC of this compound in both the presence and absence of SHAM. A significant reduction in the MIC with SHAM indicates AOX activity.[15][16]

Issue 2: Gradual Increase in this compound Resistance Over Time

Possible Cause: Upregulation of Efflux Pumps

  • Troubleshooting Steps:

    • Perform a synergistic activity assay with an efflux pump inhibitor: While specific inhibitors for all fungal efflux pumps are not available, you can test for synergy with broad-spectrum inhibitors.

    • Gene Expression Analysis: Use RT-qPCR to quantify the transcript levels of known ABC and MFS transporter genes (e.g., CDR1, MDR1) in your resistant strain and compare them to the levels in the parental susceptible strain.[12][17]

  • Experimental Protocol: RT-qPCR for Efflux Pump Gene Expression

    • RNA Extraction: Grow the resistant and susceptible fungal strains to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a short period. Extract total RNA using a suitable method (e.g., Trizol reagent).

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

    • qPCR: Perform quantitative PCR using primers specific for the target efflux pump genes and a housekeeping gene for normalization (e.g., actin).

    • Data Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain.

Quantitative Data Summary

The following tables provide illustrative data based on studies of QoI fungicides, which target the same mitochondrial complex as this compound. This data can be used as a reference for expected results in experiments with this compound.

Table 1: Illustrative MICs of a Complex III Inhibitor Against Fungal Strains with Different Resistance Mechanisms

Fungal StrainResistance MechanismIllustrative MIC (µg/mL)
Wild-TypeNone0.05
Mutant ACYTB (F129L)5
Mutant BCYTB (G143A)> 50
Strain CAOX pathway active10
Strain DEfflux pump overexpression2-8

Table 2: Example of Synergistic Activity of a Complex III Inhibitor with an AOX Inhibitor (SHAM)

Fungal StrainMIC of Complex III Inhibitor (µg/mL)MIC of Complex III Inhibitor + SHAM (µg/mL)Fold Decrease in MIC
Wild-Type (AOX inactive)0.050.051
Resistant Strain (AOX active)100.1100

Visualizations

Signaling and Resistance Pathways

ResistancePathways cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain C3 Complex III (Cytochrome bc1) ETC->C3 e- AOX Alternative Oxidase (AOX) ETC->AOX e- (Bypass) ATP ATP Synthesis C3->ATP Drives CystoB_out This compound (extracellular) CystoB_in This compound (intracellular) CystoB_out->CystoB_in Enters cell CystoB_in->C3 Inhibits Efflux Efflux Pump (ABC/MFS) CystoB_in->Efflux Substrate for Efflux->CystoB_out Expels CYTB_mut CYTB Gene Mutation CYTB_mut->C3 Alters target site TroubleshootingWorkflow start High this compound MIC Observed seq_cytb Sequence CYTB Gene start->seq_cytb aox_assay Synergy Assay with SHAM start->aox_assay efflux_qpcr RT-qPCR for Efflux Pumps start->efflux_qpcr mut_found Mutation Found? (e.g., G143A) seq_cytb->mut_found aox_active Synergy Observed? aox_assay->aox_active efflux_up Upregulation Observed? efflux_qpcr->efflux_up mut_found->aox_assay No res_target Resistance due to Target Site Mutation mut_found->res_target Yes aox_active->efflux_qpcr No res_aox Resistance due to AOX Pathway aox_active->res_aox Yes res_efflux Resistance due to Efflux Pumps efflux_up->res_efflux Yes unknown Other/Combined Mechanisms efflux_up->unknown No

References

Technical Support Center: Refining Purification Protocols for Cystothiazole A and B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Cystothiazole A and B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the separation and purification of these valuable myxobacterial metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between Cystothiazole A and B that influence their separation?

A1: Cystothiazole A and B are closely related structural isomers. The primary difference is the presence of an additional hydroxyl group on Cystothiazole B, making it more polar than Cystothiazole A.[1] This difference in polarity is the fundamental principle exploited for their chromatographic separation.

Q2: What are the typical sources and fermentation conditions for producing Cystothiazole A and B?

A2: Cystothiazole A and B are naturally produced by the myxobacterium Cystobacter fuscus.[1][2] Fermentation is typically carried out on a rotary shaker at 28°C for several days.[1][3] Interestingly, the relative yield of Cystothiazole derivatives, including B, can be increased by omitting adsorbent resins from the culture, which otherwise sequester the primary metabolite, Cystothiazole A.[3]

Q3: What analytical techniques are used to identify and distinguish Cystothiazole A and B?

A3: A combination of spectroscopic methods is used for structural elucidation. High-Resolution Mass Spectrometry (HR-MS) can determine their molecular formulae (C20H26N2O4S2 for A and C20H26N2O5S2 for B).[1] UV spectroscopy shows similar absorbance profiles for both compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural determination and identifying the position of the hydroxyl group in this compound.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Cystothiazole A and B.

Issue 1: Poor or no separation of Cystothiazole A and B on a silica gel column.

Possible Cause Recommended Solution
Inappropriate Solvent System Polarity The polarity of the solvent system is critical. If the polarity is too high, both compounds will elute quickly with little separation. If it's too low, they may not elute at all. Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
Column Overloading Loading too much crude extract onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded relative to the column size.
Improper Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and co-elution. Ensure the silica gel is packed uniformly.
Insufficient Column Length For isomers with similar polarities, a longer column can provide the necessary theoretical plates for separation.

Issue 2: Co-elution of Cystothiazole A and B during High-Performance Liquid Chromatography (HPLC).

Possible Cause Recommended Solution
Suboptimal Mobile Phase Composition Adjust the mobile phase composition. For reversed-phase HPLC, fine-tuning the ratio of organic solvent (e.g., acetonitrile or methanol) to water is crucial. A shallow gradient may be necessary to resolve the two peaks.
Incorrect Stationary Phase While C18 columns are common, other stationary phases may offer better selectivity for these specific isomers. Consider trying a phenyl-hexyl or a polar-embedded column to exploit different interaction mechanisms.
Flow Rate is Too High A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases.
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts and poor reproducibility. Use a column oven to maintain a stable temperature.

Issue 3: Low yield of purified Cystothiazoles.

Possible Cause Recommended Solution
Degradation of Compounds Cystothiazoles may be sensitive to light, temperature, or pH. Protect samples from light and keep them cool. Use neutral pH buffers if possible.
Multiple Purification Steps Each purification step results in some loss of product. Optimize each step to maximize recovery and consider minimizing the total number of steps.
Incomplete Extraction from Fermentation Broth Ensure efficient extraction from both the supernatant and the bacterial cells. A combination of ethyl acetate and acetone has been reported for extraction.[3]

Experimental Protocols

Protocol 1: Extraction of Cystothiazoles from Cystobacter fuscus Culture
  • Harvesting: After 7 days of fermentation at 28°C on a rotary shaker, centrifuge the culture broth to separate the supernatant from the bacterial cells and any adsorbent resin (if used).[3]

  • Extraction:

    • To the supernatant, add an equal volume of ethyl acetate, vortex thoroughly, and centrifuge to separate the organic layer.

    • To the cell pellet, add acetone, vortex, and centrifuge to obtain an acetone extract.[3]

  • Concentration: Combine the ethyl acetate and acetone extracts and concentrate them to dryness under reduced pressure.

Protocol 2: Silica Gel Column Chromatography for Initial Separation
  • Column Preparation: Prepare a silica gel 60 column in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (e.g., to 3:1, 2:1, and finally 0:1).[3] Another reported system is benzene:ethyl acetate (10:1, 5:1, 0:1).[3]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing Cystothiazole A and B.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile in water is typically effective. The exact gradient will need to be optimized based on the specific column and system.

  • Detection: Use a UV detector, as Cystothiazoles have a characteristic UV absorbance.[1]

  • Injection and Collection: Inject the partially purified fractions from the silica gel chromatography. Collect the peaks corresponding to Cystothiazole A and B.

Data Presentation

Table 1: Physicochemical Properties of Cystothiazole A and B

PropertyCystothiazole AThis compoundReference
Molecular Formula C20H26N2O4S2C20H26N2O5S2[1][2]
Molecular Weight 422.56 g/mol 438.56 g/mol
Key Structural Difference -14-hydroxy[1]

Table 2: Reported Chromatographic Systems for Cystothiazole Separation

Chromatography Type Stationary Phase Mobile Phase Reference
Column ChromatographySilica gel 60Hexane-Ethyl Acetate (gradient)[3]
Column ChromatographySilica gel 60Benzene-Ethyl Acetate (gradient)[3]
HPLCNormal-phase(Not specified)[1]

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification Fermentation Cystobacter fuscus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant CellPellet Cell Pellet Centrifugation->CellPellet EtOAc_Extraction Ethyl Acetate Extraction Supernatant->EtOAc_Extraction Acetone_Extraction Acetone Extraction CellPellet->Acetone_Extraction Combine_Extracts Combine & Concentrate EtOAc_Extraction->Combine_Extracts Acetone_Extraction->Combine_Extracts Silica_Gel Silica Gel Column Chromatography Combine_Extracts->Silica_Gel Crude Extract HPLC Reversed-Phase HPLC Silica_Gel->HPLC Cysto_A Purified Cystothiazole A HPLC->Cysto_A Cysto_B Purified this compound HPLC->Cysto_B troubleshooting_tree Start Co-elution of Cystothiazole A & B in HPLC CheckMobilePhase Is the mobile phase gradient optimized? Start->CheckMobilePhase AdjustGradient Implement a shallower gradient CheckMobilePhase->AdjustGradient No CheckStationaryPhase Is the stationary phase providing enough selectivity? CheckMobilePhase->CheckStationaryPhase Yes AdjustGradient->CheckStationaryPhase TryDifferentColumn Test a different stationary phase (e.g., Phenyl-Hexyl) CheckStationaryPhase->TryDifferentColumn No CheckFlowRate Is the flow rate too high? CheckStationaryPhase->CheckFlowRate Yes TryDifferentColumn->CheckFlowRate ReduceFlowRate Decrease the flow rate CheckFlowRate->ReduceFlowRate Yes Resolved Separation Achieved CheckFlowRate->Resolved No ReduceFlowRate->Resolved

References

How to minimize degradation of Cystothiazole B during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cystothiazole B. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1] It is structurally related to Myxothiazol and functions as an inhibitor of the mitochondrial electron transport chain. Specifically, it targets Complex III (cytochrome bc1 complex), disrupting the electron flow, which ultimately leads to the inhibition of cellular respiration and ATP synthesis.[2][3] This mechanism is crucial for its antifungal and cytotoxic activities.[1]

Q2: What are the main factors that can cause this compound to degrade during storage?

A2: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of its thiazole rings and related compounds, the primary factors contributing to its degradation are likely:

  • pH: Thiazole rings can be susceptible to hydrolysis, particularly under alkaline conditions.

  • Oxidation: The electron-rich thiazole moiety can be prone to oxidation.

  • Light: Thiazole-containing compounds, especially those with aryl ring substitutions, can undergo photodegradation, potentially through a photo-oxygenation mechanism involving singlet oxygen.

  • Temperature: Elevated temperatures generally accelerate chemical degradation processes.

Q3: How should I store my stock solutions of this compound?

A3: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C or lower , protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. One source for the related compound Myxothiazol recommends storing it sealed at -20°C under argon and protected from light, with these conditions ensuring stability for at least two years.

Q4: Can I store my this compound solutions at room temperature?

A4: Long-term storage at room temperature is not recommended. While some small molecules in DMSO may be stable for a period at room temperature, the probability of degradation increases over time. To ensure the integrity and potency of this compound for your experiments, adhere to low-temperature storage conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Verify Storage Conditions: Confirm that your stock solution has been consistently stored at -20°C or below and protected from light. 2. Prepare Fresh Solution: If in doubt, prepare a fresh stock solution from a new vial of solid this compound. 3. Perform a Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section).
Appearance of unexpected peaks in HPLC/LC-MS analysis Presence of degradation products.1. Analyze a Fresh Sample: Run a freshly prepared solution of this compound to establish a baseline chromatogram. 2. Characterize Degradation Products: Use LC-MS/MS and NMR to identify the structure of the unknown peaks. This can provide insights into the degradation pathway. 3. Review Handling Procedures: Ensure that the compound is not exposed to harsh conditions (e.g., high pH, strong light, elevated temperatures) during sample preparation and analysis.
Inconsistent experimental results Partial degradation of this compound, leading to variable active concentrations.1. Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, prepare and use single-use aliquots of your stock solution. 2. Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a properly stored stock aliquot. 3. Implement Stability Testing: Regularly check the purity of your stock solution using a validated stability-indicating HPLC method (see Experimental Protocols section).

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides representative data based on general knowledge of thiazole-containing compounds and related natural products. It is strongly recommended that researchers perform their own stability studies to determine the precise degradation kinetics of this compound under their specific experimental conditions.

Table 1: Predicted Stability of this compound under Various Conditions (Illustrative)

ConditionTemperaturepHLight ConditionSolventPredicted Stability (t½)Potential Degradation Products
Hydrolysis 25°C3 (Acidic)DarkAqueous Buffer> 30 daysMinimal degradation expected
25°C7 (Neutral)DarkAqueous Buffer14 - 30 daysHydrolytic ring-opened products
25°C9 (Alkaline)DarkAqueous Buffer< 7 daysThiazole ring cleavage products
Oxidation 25°C7DarkAqueous Buffer + 3% H₂O₂< 24 hoursN-oxides, S-oxides, ring-opened products
Photodegradation 25°C7ICH Q1B compliant lightMethanol< 48 hoursPhoto-oxygenation products, rearranged structures
Thermal Degradation 60°C7DarkSolid State> 14 daysIsomers, various decomposition products
Long-term Storage -20°CN/ADarkDMSO> 2 yearsMinimal degradation expected
4°CN/ADarkDMSO6 - 12 monthsGradual formation of various degradation products
Room Temp (25°C)N/ADarkDMSO< 3 monthsSignificant degradation likely

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for up to 72 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for up to 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for up to 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 7 days. Also, reflux a solution of the compound in a neutral solvent (e.g., methanol) at 60°C for 72 hours.

  • Photodegradation: Expose a solution of the compound (in a photostable, transparent container) to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.

Protocol 2: HPLC-Based Stability-Indicating Method

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Example Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 240 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Protocol 3: LC-MS/MS Analysis for Degradation Product Identification

1. LC Conditions:

  • Use the same HPLC method as described in Protocol 2, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).

2. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Analysis:

    • Full Scan MS: To determine the molecular weights of the degradation products.

    • Tandem MS (MS/MS): To obtain fragmentation patterns of the parent compound and the degradation products.

  • Structure Elucidation: Compare the fragmentation patterns of the degradation products with that of the parent compound to propose structures for the degradants. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the degradation products.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway This compound Signaling Pathway Ubiquinol Ubiquinol (QH2) Complex_III Mitochondrial Complex III (Cytochrome bc1) Ubiquinol->Complex_III e- Cytochrome_c_ox Cytochrome c (ox) Complex_III->Cytochrome_c_ox e- Proton_Gradient Proton Gradient (Δp) Complex_III->Proton_Gradient H+ pumping ROS Reactive Oxygen Species (ROS) Complex_III->ROS Increased Production Cystothiazole_B This compound Cystothiazole_B->Complex_III Inhibits Cytochrome_c_red Cytochrome c (red) Cytochrome_c_ox->Cytochrome_c_red Complex_IV Complex IV Cytochrome_c_red->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drives

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

G cluster_workflow Forced Degradation and Analysis Workflow Start This compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Start->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Identify Degradation Peaks) HPLC_Analysis->Data_Analysis LCMS_Analysis LC-MS/MS Analysis Data_Analysis->LCMS_Analysis If degradation observed Report Stability Profile Report Data_Analysis->Report Structure_Elucidation Structure Elucidation of Degradation Products LCMS_Analysis->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for conducting forced degradation studies of this compound.

References

Technical Support Center: Optimizing Assay Conditions for Mitochondrial Inhibition Studies with Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Cystothiazole B in mitochondrial inhibition studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). Specifically, it targets Complex III, also known as the cytochrome b-c1 complex. By binding to the Qo site of cytochrome b within Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c1. This inhibition disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[1][2]

Q2: What is the difference between Cystothiazole A and this compound?

Cystothiazole A and B are structurally related antibiotics derived from the myxobacterium Cystobacter fuscus.[1] While both inhibit mitochondrial respiration, Cystothiazole A has been reported to be more active against fungi and less cytotoxic than the related compound, myxothiazol.[1] this compound is a hydroxylated analog of Cystothiazole A.

Q3: What are the recommended starting concentrations for this compound in cell-based assays?

Direct IC50 values for this compound are not widely published. However, based on data for the structurally and functionally similar compound, myxothiazol, a starting concentration range can be estimated. The half-maximal effective concentration (EC50) for myxothiazol varies depending on the cell line.

Estimated Effective Concentration Ranges for Myxothiazol (as a proxy for this compound)

Cell LineEC50 (µM)
HCT116 (Colon Carcinoma)37.83[3]
K562 (Chronic Myelogenous Leukemia)60.85[3]
HL60 (Promyelocytic Leukemia)38.51[3]
A549 (Lung Carcinoma)57.99[3]

For initial experiments with this compound, it is recommended to perform a dose-response curve starting from a low nanomolar range up to the high micromolar range (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell type and assay.

Q4: How should I prepare and store this compound?

This compound is a hydrophobic molecule. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C, protected from light and moisture. When preparing working solutions, dilute the DMSO stock directly into the pre-warmed cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guides

Issue 1: No or low inhibition of mitochondrial respiration observed.

Possible Causes & Solutions:

  • Incorrect Concentration: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Use the EC50 values for myxothiazol as a starting reference point.

  • Compound Instability: this compound may have degraded.

    • Solution: Prepare fresh working solutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. While specific data on the stability of thiazole antibiotics in cell culture media is limited, it is best practice to add the compound to the media immediately before starting the experiment.

  • Cellular Metabolism: The cells may have a low reliance on oxidative phosphorylation and a high rate of glycolysis.

    • Solution: Consider using media with galactose instead of glucose to force cells to rely more on mitochondrial respiration for ATP production.

  • Assay Conditions: The assay parameters may not be optimal.

    • Solution: Ensure that the cell seeding density is appropriate for the assay and that the cells are healthy and in the exponential growth phase. For assays measuring oxygen consumption, ensure the system is properly calibrated and free of bubbles.

Issue 2: High variability between replicate wells.

Possible Causes & Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells.

    • Solution: Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution.

  • Compound Precipitation: this compound may be precipitating out of solution at the working concentration.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, more dilute stock solution or using a vehicle with better solubilizing properties (while ensuring vehicle compatibility with the cells).

  • Edge Effects: Wells on the outer edges of the plate may behave differently due to temperature and humidity gradients.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.

Issue 3: Unexpected changes in other cellular parameters.

Possible Causes & Solutions:

  • Off-Target Effects: At high concentrations, this compound may have off-target effects.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including control experiments with other mitochondrial inhibitors that target different complexes to confirm the specificity of the observed effects.

  • Secondary Effects of Mitochondrial Inhibition: Inhibition of Complex III can lead to increased ROS production and a decrease in mitochondrial membrane potential, which can trigger other cellular signaling pathways.

    • Solution: When interpreting your data, consider the downstream consequences of mitochondrial dysfunction. It may be beneficial to measure multiple parameters simultaneously, such as oxygen consumption, ATP levels, mitochondrial membrane potential, and ROS production, to get a more complete picture of the cellular response.

Experimental Protocols & Visualizations

Signaling Pathway: Inhibition of Mitochondrial Complex III

The following diagram illustrates the site of action for this compound within the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome b-c1) ComplexI->ComplexIII e- ProtonPumping Proton Pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIII->ComplexIV e- ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ gradient ATP ATP ATPSynthase->ATP Inhibitor This compound Inhibitor->ComplexIII

Caption: Inhibition of Complex III by this compound.

Experimental Workflow: Oxygen Consumption Rate (OCR) Assay

This workflow outlines the key steps for measuring the effect of this compound on cellular respiration using a Seahorse XF Analyzer.

start Seed cells in Seahorse XF plate prepare_inhibitor Prepare this compound working solution start->prepare_inhibitor load_seahorse Load Seahorse cartridge with inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) prepare_inhibitor->load_seahorse run_assay Run Seahorse XF Mito Stress Test load_seahorse->run_assay inject_cysto Inject this compound (or vehicle) run_assay->inject_cysto measure_basal Measure Basal OCR inject_cysto->measure_basal inject_oligo Inject Oligomycin measure_basal->inject_oligo measure_atp Measure ATP-linked OCR inject_oligo->measure_atp inject_fccp Inject FCCP measure_atp->inject_fccp measure_max Measure Maximal OCR inject_fccp->measure_max inject_rot_aa Inject Rotenone/Antimycin A measure_max->inject_rot_aa measure_non_mito Measure Non-mitochondrial OCR inject_rot_aa->measure_non_mito analyze Analyze data measure_non_mito->analyze

Caption: Workflow for OCR measurement with this compound.

Logical Relationship: Troubleshooting Low Inhibition

This diagram illustrates a logical approach to troubleshooting experiments where this compound shows little to no inhibitory effect.

start Low/No Inhibition Observed check_concentration Verify this compound Concentration start->check_concentration check_compound Assess Compound Integrity start->check_compound check_cells Evaluate Cell Metabolic State start->check_cells check_assay Review Assay Setup start->check_assay dose_response Perform Dose-Response Curve check_concentration->dose_response Solution fresh_solution Prepare Fresh Solutions check_compound->fresh_solution Solution galactose_media Use Galactose Media check_cells->galactose_media Solution optimize_seeding Optimize Cell Seeding Density check_assay->optimize_seeding Solution

References

Technical Support Center: Troubleshooting Cystothiazole B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cystothiazole B in cytotoxicity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Issues

Q1: My cytotoxicity assay results with this compound are inconsistent and not reproducible. What are the common causes and solutions?

A1: Inconsistent results in cytotoxicity assays can arise from several factors, ranging from technical variability to the inherent properties of the compound and the biological system. Here’s a systematic approach to troubleshooting:

  • Pipetting and Seeding Density: Inaccurate pipetting, especially of small volumes from a high-concentration stock, can introduce significant errors.[1] Similarly, inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Solution: Use properly calibrated pipettes and consider performing serial dilutions to avoid handling very small volumes.[1] Ensure a homogenous cell suspension before seeding and use a consistent cell counting method.[1]

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in cell culture media, leading to precipitation or degradation over the course of the experiment.[2]

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Visually inspect for any signs of precipitation in the culture wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%).[1]

  • Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the compound and affect cell growth.[3]

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

Assay-Specific Issues

Q2: I am observing high background signal in my MTT/XTT/MTS assay when using this compound, even in wells without cells. What could be the cause?

A2: This is a common artifact where the compound directly reduces the tetrazolium salt (MTT, XTT, MTS) to its colored formazan product, independent of cellular metabolic activity.[4][5] This is particularly relevant for compounds like this compound that interact with the mitochondrial electron transport chain.

  • Solution: Run a control plate with this compound in cell-free media.[6] Subtract the absorbance values from this control plate from your experimental plate to correct for the chemical reduction of the tetrazolium salt.

Q3: In my LDH release assay, I am not seeing a dose-dependent increase in cytotoxicity with this compound, even at concentrations where I expect to see cell death.

A3: This could be due to interference of this compound with the LDH enzyme activity or the assay components. Some compounds can inhibit LDH activity or bind to the enzyme, leading to an underestimation of its presence in the culture supernatant.[4]

  • Solution: Perform a control experiment where you lyse the cells to release a known amount of LDH and then add different concentrations of this compound to the lysate before adding the LDH assay reagent. This will determine if the compound inhibits the LDH assay itself.

Mechanism-Related Issues

Q4: I am not observing the expected level of cytotoxicity with this compound in my chosen cell line.

A4: The cytotoxic effect of this compound is dependent on its ability to inhibit mitochondrial complex I.[7] Several factors related to the cell line and experimental conditions can influence the outcome:

  • Metabolic Phenotype of the Cell Line: Cells that are highly glycolytic may be less sensitive to mitochondrial inhibitors like this compound because they can still generate sufficient ATP through glycolysis.[8]

    • Solution: Consider using cell lines that are known to be more reliant on oxidative phosphorylation. Alternatively, you can culture your cells in media where glucose is replaced with galactose, forcing them to rely on mitochondrial respiration for energy.

  • Off-Target Effects: At high concentrations, unexpected, or "off-target," effects can lead to a different cytotoxic profile than anticipated.[9]

    • Solution: Correlate your cytotoxicity data with a more direct measure of mitochondrial complex I inhibition, such as measuring oxygen consumption rate (OCR).

Q5: I am observing an initial increase in metabolic activity (e.g., higher MTT reduction) at low concentrations of this compound, followed by a decrease at higher concentrations. Is this expected?

A5: This phenomenon, known as a hormetic effect, is sometimes observed with mitochondrial inhibitors.[6] Low doses of a toxicant can induce a stress response that leads to a temporary increase in metabolic activity as the cells attempt to compensate for the mitochondrial insult.[6]

  • Solution: This is a valid biological response. Ensure your dose-response curve covers a wide range of concentrations to capture both the stimulatory and inhibitory phases of the response.

Data Presentation

The following tables provide cytotoxicity data for Cystothiazole A (a close analog of this compound), Myxothiazol (structurally and functionally similar to this compound), and Rotenone (a well-characterized mitochondrial complex I inhibitor) to serve as a reference for expected potency.

Table 1: Cytotoxicity of Cystothiazole A [7]

Cell LineIC50 (ng/mL)IC50 (µM)
HCT-116 (Human Colon Carcinoma)110~0.26
K562 (Human Leukemia)130~0.31

Table 2: Cytotoxicity of Myxothiazol [3]

Cell LineEC50 (µM)
HCT116 (Human Colon Carcinoma)Not explicitly provided, but cytotoxic
K562 (Human Leukemia)60.85
HL60 (Human Leukemia)38.51
A549 (Human Lung Carcinoma)57.99

Table 3: Cytotoxicity of Rotenone [4][10]

Cell LineIC50/EC50 (µM)Incubation Time
SH-SY5Y (Human Neuroblastoma)~2.524 hours
SH-SY5Y (Human Neuroblastoma)~0.548 hours

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxicity of mitochondrial inhibitors like this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the blank (media with MTT and solubilizing agent) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the assay kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 650 nm.

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Visualizations

CystothiazoleB_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP_Synthase ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- Proton_Gradient Proton Gradient ComplexI->Proton_Gradient H+ pumping Cell_Death Cytotoxicity / Cell Death ComplexI->Cell_Death Reduced ATP & Increased ROS ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIII->Proton_Gradient H+ pumping ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->Proton_Gradient H+ pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- Proton_Gradient->ATP_Synthase H+ flow CystothiazoleB This compound CystothiazoleB->ComplexI Inhibition

Caption: Mechanism of this compound induced cytotoxicity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Results Inconsistent Inconsistent/Non-Reproducible Data Start->Inconsistent Check_General Review General Assay Parameters (Pipetting, Seeding, Controls) Check_Compound Assess Compound Behavior (Solubility, Stability) Check_General->Check_Compound Solution_General Refine Technique: - Calibrate Pipettes - Ensure Homogenous Cell Suspension - Use Inner Wells Check_General->Solution_General Solution_Compound Prepare Fresh Solutions Run Solvent Controls Check_Compound->Solution_Compound Check_Assay_Specific Investigate Assay-Specific Artifacts Solution_Background Run Compound-in-Media Control Subtract Background Check_Assay_Specific->Solution_Background Check_Mechanism Consider Mechanism of Action Solution_No_Effect Use Galactose Media Measure Oxygen Consumption Check_Mechanism->Solution_No_Effect Solution_Hormesis Expand Concentration Range Report Biphasic Response Check_Mechanism->Solution_Hormesis Inconsistent->Check_General Yes High_Background High Background Signal? Inconsistent->High_Background No High_Background->Check_Assay_Specific Yes No_Effect No/Low Cytotoxicity? High_Background->No_Effect No No_Effect->Check_Mechanism Yes Hormesis Initial Increase in Signal? No_Effect->Hormesis No Hormesis->Check_Mechanism Yes

Caption: Troubleshooting workflow for unexpected results.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition & Analysis Seed 1. Seed Cells in 96-well Plate Adhere 2. Allow Cells to Adhere Overnight Seed->Adhere Prepare_Compound 3. Prepare Serial Dilutions of this compound Adhere->Prepare_Compound Treat_Cells 4. Treat Cells with Compound and Controls Prepare_Compound->Treat_Cells Incubate 5. Incubate for 24-72 hours Treat_Cells->Incubate MTT_Assay 6a. MTT Assay Incubate->MTT_Assay LDH_Assay 6b. LDH Assay Incubate->LDH_Assay Add_MTT 7a. Add MTT Reagent MTT_Assay->Add_MTT Collect_Supernatant 7b. Collect Supernatant LDH_Assay->Collect_Supernatant Solubilize 8a. Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 9. Read Absorbance Solubilize->Read_Absorbance Add_LDH_Reagent 8b. Add LDH Reagent Collect_Supernatant->Add_LDH_Reagent Add_LDH_Reagent->Read_Absorbance Analyze 10. Calculate % Viability/Cytotoxicity and Determine IC50 Read_Absorbance->Analyze

Caption: General experimental workflow for cytotoxicity assays.

References

Strategies to enhance the specificity of Cystothiazole B targeting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cystothiazole B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the specificity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring bithiazole antibiotic produced by the myxobacterium Cystobacter fuscus.[1][2] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III (also known as the cytochrome bc1 complex).[1][2] This inhibition blocks the oxidation of NADH, leading to a disruption of cellular respiration and ATP production.[1][2]

Q2: How does the activity of this compound compare to its analogue, Cystothiazole A, and the related compound myxothiazol?

A2: Cystothiazole A is reported to be more active against fungi and less cytotoxic than myxothiazol.[1][2] While direct comparative studies on the potency of this compound are limited, its structural similarity to Cystothiazole A suggests it shares the same target but may have different potency and specificity profiles. Myxothiazol also inhibits Complex III by binding to the ubiquinol oxidation site (Qo).[3]

Q3: What are the known off-target effects of this compound?

A3: Currently, there is limited specific information available in the scientific literature detailing the off-target effects of this compound. However, like many small molecule inhibitors, it is possible that this compound could interact with other proteins, particularly those with structurally similar binding sites. It is known that some mitochondrial complex III inhibitors can also affect complex I.[4] Researchers should consider performing off-target profiling studies to better understand the specificity of this compound in their experimental system.

Q4: What strategies can be employed to enhance the targeting specificity of this compound?

A4: Several strategies can be explored to improve the specificity of this compound for its intended target:

  • Structural Modification (Analog Synthesis): Synthesizing and screening analogs of this compound is a primary strategy. Structure-activity relationship (SAR) studies can identify modifications to the molecule that increase its affinity for the Qo site of mitochondrial complex III while reducing binding to potential off-target proteins.

  • Targeted Drug Delivery Systems: Encapsulating this compound in targeted delivery vehicles can increase its concentration at the desired site of action and minimize systemic exposure. Potential delivery systems include:

    • Liposomes: These lipid-based vesicles can be formulated to encapsulate hydrophobic drugs like this compound and can be surface-modified with ligands (e.g., antibodies, peptides) that bind to specific cell surface receptors.[5][6][7][8]

    • Nanoparticles: Polymeric nanoparticles can also encapsulate hydrophobic drugs and be functionalized for targeted delivery.[5][9][10][11][12][13][14][15][16] The choice of polymer and formulation method can be optimized for drug loading and release characteristics.[5][9][10][11]

Troubleshooting Guides

Issue 1: High background or off-target effects observed in cell-based assays.
Possible Cause Troubleshooting Step
Non-specific binding of this compound 1. Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. 2. Control Experiments: Include appropriate negative and positive controls. For example, use a well-characterized, highly specific Complex III inhibitor as a positive control and a structurally related but inactive compound as a negative control. 3. Wash Steps: Ensure adequate washing of cells after treatment to remove unbound compound.
Cell Health and Confluency 1. Monitor Cell Health: Ensure cells are healthy and within an optimal passage number range. Stressed or overly confluent cells may exhibit altered responses. 2. Optimize Seeding Density: Titrate the cell seeding density to ensure a linear assay response.
Assay Conditions 1. Buffer Composition: Check the pH and composition of your assay buffer, as these can influence compound activity and cell health. 2. Incubation Time: Optimize the incubation time with this compound to maximize the on-target signal while minimizing off-target effects that may develop over longer exposures.
Issue 2: Inconsistent results in mitochondrial respiration assays.
Possible Cause Troubleshooting Step
Mitochondrial Isolation Quality 1. Assess Mitochondrial Integrity: Use assays to check the integrity of your isolated mitochondria, such as measuring the respiratory control ratio (RCR). 2. Standardize Isolation Protocol: Ensure a consistent and reproducible mitochondrial isolation procedure.
Assay Reagent Preparation 1. Fresh Reagents: Prepare fresh solutions of substrates, inhibitors, and coupling agents for each experiment. 2. Accurate Concentrations: Double-check the concentrations of all reagents, including this compound.
Instrument Calibration and Setup 1. Calibrate Oxygen Electrode: If using a Clark-type electrode, ensure it is properly calibrated before each experiment. 2. Control for Oxygen Diffusion: Minimize oxygen diffusion into the assay chamber by ensuring a proper seal.
Data Analysis 1. Appropriate Normalization: Normalize respiration rates to a relevant parameter, such as mitochondrial protein concentration. 2. Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your results.

Quantitative Data

Due to the limited availability of public data specifically for this compound, the following table provides a template for researchers to populate with their own experimental data. For comparison, some reported IC50 values for the related compound, Cystothiazole A, are included.

CompoundTarget/AssayOrganism/Cell LineIC50 / Ki / KdReference
This compound User-definedUser-definedUser-definedInternal Data
Cystothiazole ANADH OxidaseBovine heart submitochondrial particles1.8 µM[17]
MyxothiazolNADH OxidaseBovine heart submitochondrial particles2.1 µM[17]

Key Experimental Protocols

Protocol 1: Assessing Mitochondrial Complex III Activity

This protocol provides a general method for measuring the activity of mitochondrial complex III (ubiquinol-cytochrome c reductase) in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Ubiquinone (Coenzyme Q1)

  • Cytochrome c (from bovine heart)

  • Dithiothreitol (DTT)

  • Antimycin A (Complex III inhibitor, for control)

  • This compound (experimental compound)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare Reagents:

    • Reduce Cytochrome c by adding a small amount of DTT. Remove excess DTT by dialysis or gel filtration.

    • Prepare a stock solution of Ubiquinone.

    • Prepare stock solutions of Antimycin A and this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a cuvette, add the assay buffer, reduced ubiquinone, and the desired concentration of this compound or vehicle control.

    • Add isolated mitochondria to the cuvette and mix gently.

  • Initiate Reaction:

    • Start the reaction by adding reduced cytochrome c.

  • Measure Activity:

    • Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

    • The rate of absorbance change is proportional to the Complex III activity.

  • Controls:

    • Run a parallel experiment with Antimycin A to confirm that the observed activity is specific to Complex III.

Protocol 2: Evaluating Off-Target Effects using a Cell-Based Panel

This protocol outlines a general approach to screen for off-target effects of this compound using a panel of different cell lines.

Materials:

  • A panel of diverse cell lines (e.g., representing different tissues or with known differences in mitochondrial metabolism)

  • This compound

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed the different cell lines in 96-well plates at their optimal densities.

  • Compound Treatment:

    • Prepare a serial dilution of this compound.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value for each cell line. Significant differences in IC50 values between cell lines may suggest differential off-target effects or cellular dependencies.

Visualizations

Signaling Pathway: Inhibition of Mitochondrial Complex III

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_protons Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e- H_plus_out Intermembrane Space (H+) Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- H_plus_out2 Complex_IV Complex IV Cyt_c->Complex_IV e- O2 O2 Complex_IV->O2 e- -> H2O H_plus_out3 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP + Pi NADH NADH NADH->Complex_I e- FADH2 FADH2 FADH2->Complex_II e- H_plus_in Mitochondrial Matrix H_plus_in->ATP_Synthase H+ Cystothiazole_B This compound Cystothiazole_B->Complex_III

Caption: Inhibition of the mitochondrial electron transport chain at Complex III by this compound.

Experimental Workflow: Assessing Off-Target Effects

start Start: Hypothesis of Off-Target Effects cell_panel Select Diverse Cell Line Panel start->cell_panel dose_response Perform Dose-Response Viability Assays cell_panel->dose_response ic50 Calculate IC50 Values for Each Cell Line dose_response->ic50 compare Compare IC50 Values ic50->compare similar_ic50 Similar IC50s: Suggests On-Target Toxicity compare->similar_ic50 No diff_ic50 Different IC50s: Suggests Potential Off-Target Effects compare->diff_ic50 Yes further_investigation Further Investigation: - Target Engagement Assays - Proteomic Profiling diff_ic50->further_investigation

Caption: Workflow for preliminary assessment of this compound off-target effects using a cell line panel.

References

Technical Support Center: Accurate Quantification of Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Cystothiazole B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental quantification of this compound using common analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC that can affect the accuracy of integration and quantification.[1] Potential causes and solutions are outlined below:

    Potential CauseRecommended Solution
    Secondary Silanol Interactions Residual silanol groups on the silica-based column packing can interact with polar functional groups on this compound, causing tailing.[1] Try adding a small amount of a competitive base, such as triethylamine (0.1-0.5%), to the mobile phase to block these active sites. Alternatively, use an end-capped column or a column with a different stationary phase chemistry.[2]
    Column Overload Injecting too high a concentration of this compound can saturate the stationary phase.[3] Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.
    Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase.
    Column Contamination/Deterioration Accumulation of contaminants from the sample matrix on the column can lead to peak distortion.[3][4] Try flushing the column with a strong solvent or, if the column is old, replace it.
    Extra-column Volume Excessive tubing length or wide-bore tubing between the injector and the detector can cause peak broadening and tailing.[2] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?

  • Answer: Retention time stability is critical for reliable peak identification. Fluctuations can be caused by several factors:

    Potential CauseRecommended Solution
    Mobile Phase Composition Inconsistent preparation of the mobile phase is a common cause of retention time drift.[4] Ensure accurate measurement of all components and thorough mixing. If using a buffer, verify the pH is consistent.
    Column Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
    Pump Malfunction Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.[5] Perform routine pump maintenance and priming.
    Column Equilibration Insufficient equilibration time between gradient runs can cause retention time shifts in subsequent injections. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Issue 1: Signal Suppression or Enhancement (Matrix Effects)

  • Question: I am observing significant signal suppression for this compound when analyzing samples from a complex matrix (e.g., plasma, cell lysate). How can I mitigate these matrix effects?

  • Answer: Matrix effects, where co-eluting endogenous components interfere with the ionization of the analyte, are a major challenge in LC-MS/MS.[6][7] Here are some strategies to address this:

    StrategyDescription
    Improve Sample Preparation Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
    Chromatographic Separation Optimize the HPLC method to chromatographically separate this compound from the interfering components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.
    Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[8][9] This allows for accurate normalization of the signal.
    Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components.[7] However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).

Issue 2: Poor Sensitivity or No Signal

  • Question: I am not detecting a signal for this compound, or the signal is very weak, even at concentrations where I expect to see it. What should I check?

  • Answer: Low sensitivity can stem from issues with either the LC or the MS system.

    SystemPotential Cause & Solution
    LC System Sample Degradation: this compound may be unstable in the sample matrix or under the analytical conditions. Perform stability studies to assess its degradation. Poor Retention/Elution: The compound may not be retained or may be eluting in a solvent that is not conducive to good ionization. Re-evaluate the chromatographic method.
    MS System Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (e.g., ESI positive or negative) for this compound. Suboptimal Source Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the signal for your compound.[5] Incorrect MRM Transitions: Verify that the precursor and product ion masses for your multiple reaction monitoring (MRM) transitions are correct and have been optimized for your instrument.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC-UV quantification of this compound?

A1: For a starting point, a reverse-phase HPLC-UV method is recommended. Based on methods for similar thiazole-containing compounds, you could begin with the following parameters and optimize from there[10][11]:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient, for example, 30-70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on its structure, a starting wavelength in the range of 250-280 nm would be appropriate. A UV scan of a pure standard should be performed to determine the optimal wavelength.

  • Column Temperature: 30 °C

Q2: How do I choose an appropriate internal standard for LC-MS/MS analysis of this compound?

A2: The best choice is a stable isotope-labeled (e.g., deuterated) version of this compound.[8][9] Since this may not be commercially available, a structural analog is the next best option.[8] When selecting a structural analog, look for a compound that has a similar chemical structure, hydrophobicity, and ionization efficiency to this compound, but a different mass. It should also be chromatographically resolved from this compound.

Q3: Is this compound stable? What precautions should I take during sample preparation and storage?

A3: The stability of this compound in various matrices and conditions should be experimentally determined through stability studies.[12][13][14] As a general precaution for natural products, it is advisable to:

  • Minimize freeze-thaw cycles.

  • Store stock solutions and samples at -80°C.

  • Protect from light, as many complex organic molecules are light-sensitive.

  • Prepare fresh working solutions for each experiment.

  • Evaluate stability in the sample matrix at room temperature and refrigerator temperatures over the expected duration of the experiment.

Q4: Can I use quantitative NMR (qNMR) to determine the purity of my this compound standard?

A4: Yes, qNMR is an excellent primary method for determining the purity of reference standards without the need for a specific reference standard of the same compound.[15][16][17][18] The method involves accurately weighing the this compound sample and an internal standard of known purity (e.g., maleic acid, dimethyl sulfone) into an NMR tube with a deuterated solvent. By comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known signal from the internal standard, the absolute purity can be calculated.

Experimental Protocols

Model Protocol 1: Quantification of this compound by HPLC-UV

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol at 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.

  • Sample Preparation: For a sample in a biological matrix, perform a protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 30% B to 70% B over 15 min, then a 5 min wash at 95% B, and a 5 min re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 270 nm

    • Column Temperature: 30 °C

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression and use the resulting equation to calculate the concentration of this compound in the unknown samples.

Model Protocol 2: Quantification of this compound by LC-MS/MS

  • Preparation of Standards and Samples: Prepare calibration standards and process samples as described in the HPLC-UV protocol. Prior to protein precipitation, spike all samples (including standards and QCs) with the internal standard (e.g., a structural analog at a fixed concentration).

  • LC-MS/MS Conditions:

    • LC: Use the same LC conditions as in the HPLC-UV protocol, but a shorter run time may be achievable with a faster gradient on a UPLC system.

    • MS:

      • Ion Source: Electrospray Ionization (ESI), Positive Mode

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Optimize the precursor ion (likely [M+H]+) and at least two product ions for both this compound and the internal standard by infusing a pure solution of each into the mass spectrometer.

      • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.

  • Data Analysis: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard. Use this curve to determine the concentration in unknown samples.

Data Presentation

Table 1: Hypothetical HPLC-UV Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area%RSD
1125401289012650126931.39
5632106450063880638631.01
101289001301001295001295000.46
253245003267003251003254330.35
506512006489006534006511670.35
10013056001312300130890013089330.25

Table 2: Hypothetical LC-MS/MS Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)% AccuracyIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)
LLOQ21.9296.08.510.2
Low QC55.21104.26.27.8
Mid QC5048.997.84.55.9
High QC400408.4102.13.84.7

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (this compound) cal_standards Create Calibration Standards stock->cal_standards is_spike Spike with Internal Standard cal_standards->is_spike lc_separation LC Separation (C18 Column) is_spike->lc_separation sample_extract Sample Extraction (e.g., Protein Precipitation) sample_extract->is_spike ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) peak_integration->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

signaling_pathway cluster_protons cluster_matrix ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- NAD NAD+ ComplexI->NAD ComplexI->H_out H+ ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->H_out H+ H2O H₂O ComplexIV->H2O e- ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI e- H_out->ATP_Synthase H+ O2 O₂ O2->ComplexIV ADP ADP + Pi ADP->ATP_Synthase CystoB This compound CystoB->ComplexI Inhibition

Caption: Inhibition of submitochondrial NADH oxidation by this compound.

References

Validation & Comparative

A Comparative Analysis of Cystothiazole B and Myxothiazol Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioactivity of two potent mitochondrial Complex III inhibitors, Cystothiazole B and Myxothiazol, reveals key differences in their antifungal and cytotoxic profiles. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to inform research and drug development efforts.

This compound and Myxothiazol are both natural products derived from myxobacteria that share a common mechanism of action: the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex). This inhibition disrupts cellular energy production, leading to their potent biological effects. While structurally related, subtle chemical differences between the two compounds result in significant variations in their bioactivity.

Executive Summary of Bioactivity

Myxothiazol is a well-characterized inhibitor of the mitochondrial cytochrome bc1 complex, binding to the Qo site of cytochrome b and blocking electron transfer from ubiquinol to the Rieske iron-sulfur protein.[1] This action leads to its broad-spectrum antifungal activity.[2]

Cystothiazoles, including the closely related Cystothiazole A, also target the same enzymatic complex and inhibit NADH oxidation in a comparable manner to Myxothiazol.[3][4] However, studies have shown that Cystothiazole A exhibits more potent antifungal activity and significantly lower cytotoxicity to human cells when compared to Myxothiazol.[3][4] this compound, a hydroxylated derivative of Cystothiazole A, is reported to be approximately 20-fold less active than Cystothiazole A in antifungal assays.[3]

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the bioactivity of Cystothiazole A (as a proxy for this compound's family) and Myxothiazol.

CompoundTargetAssayIC50 ValueSource
Cystothiazole A Mitochondrial Complex IIIInhibition of NADH oxidase1.8 µM[3]
Myxothiazol Mitochondrial Complex IIIInhibition of NADH oxidase2.1 µM[3]
Cystothiazole A Human Colon Carcinoma (HCT-116)Cytotoxicity130 ng/ml[5]
Cystothiazole A Human Leukemia (K562)Cytotoxicity110 ng/ml[5]
Myxothiazol Human Colon Carcinoma (HCT-116)Cytotoxicity10-fold lower than Cystothiazole A[3]
Myxothiazol Human Leukemia (K562)Cytotoxicity10-fold lower than Cystothiazole A[3]

Mechanism of Action: Inhibition of Mitochondrial Complex III

Both this compound and Myxothiazol function by obstructing the electron transport chain at Complex III. This diagram illustrates their point of intervention.

cluster_ETC Electron Transport Chain cluster_outputs Outputs Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III CytC Cytochrome c Complex_III->CytC ROS ROS Production (Increased) Complex_III->ROS Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Inhibitor This compound & Myxothiazol Inhibitor->Complex_III Inhibition

Mechanism of Action of this compound and Myxothiazol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of Cystothiazole A and Myxothiazol, as described by Ojika et al., 1998.

Inhibition of NADH Oxidase in a Submitochondrial Membrane Fraction

This assay measures the ability of the compounds to inhibit the activity of the NADH oxidase enzyme system within the mitochondrial respiratory chain.

1. Preparation of Submitochondrial Particles:

  • Beef heart mitochondria are isolated and suspended in a buffer solution.

  • The mitochondrial suspension is subjected to sonication to disrupt the membranes and form submitochondrial particles (SMPs).

  • The SMPs are collected by centrifugation and resuspended in a suitable buffer.

2. Assay Procedure:

  • The reaction mixture contains a phosphate buffer (pH 7.4), NADH as the substrate, and the prepared SMPs.

  • The reaction is initiated by the addition of NADH.

  • The oxidation of NADH is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • To test the inhibitory effect, various concentrations of Cystothiazole A or Myxothiazol (dissolved in a suitable solvent like DMSO) are pre-incubated with the SMPs before the addition of NADH.

  • The percentage of inhibition is calculated by comparing the rate of NADH oxidation in the presence of the inhibitor to the rate in a control sample (containing only the solvent).

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the compounds that causes a 50% inhibition of the proliferation of human cancer cell lines.

1. Cell Culture:

  • Human colon carcinoma HCT-116 and human leukemia K562 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure (MTT Assay):

  • Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight (for adherent cells like HCT-116).

  • The cells are then treated with various concentrations of Cystothiazole A or Myxothiazol for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comparative analysis of these bioactive compounds.

cluster_invitro In Vitro Bioassays cluster_data Data Analysis start Start: Compound Isolation (this compound & Myxothiazol) antifungal Antifungal Susceptibility Testing (MIC Determination) start->antifungal cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) start->cytotoxicity enzyme Enzymatic Assays (NADH Oxidase Inhibition) start->enzyme mic MIC Value Determination antifungal->mic ic50 IC50 Value Calculation cytotoxicity->ic50 enzyme->ic50 comparison Comparative Analysis of Bioactivity ic50->comparison mic->comparison end Conclusion: Structure-Activity Relationship comparison->end

Typical Experimental Workflow.

Logical Comparison of Key Characteristics

This diagram provides a logical flow for comparing the essential attributes of this compound and Myxothiazol.

cluster_source Source cluster_target Molecular Target cluster_activity Biological Activity start Comparative Analysis cysto_source This compound: Cystobacter fuscus start->cysto_source myxo_source Myxothiazol: Myxococcus fulvus start->myxo_source common_target Mitochondrial Complex III (Cytochrome bc1 complex) start->common_target cysto_activity This compound: Potent Antifungal (less active than Cysto A) common_target->cysto_activity myxo_activity Myxothiazol: Potent Antifungal common_target->myxo_activity cysto_cyto Cystothiazole Family: Lower Cytotoxicity cysto_activity->cysto_cyto myxo_cyto Myxothiazol: Higher Cytotoxicity myxo_activity->myxo_cyto

Comparison of Key Characteristics.

References

Validating the antifungal spectrum of Cystothiazole B against different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of Cystothiazole B, a naturally occurring bithiazole antibiotic. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this guide utilizes data from its close structural and functional analogue, Myxothiazol, as a proxy, alongside comparative data for established antifungal agents. Cystothiazole A, a more potent analogue, is also included for reference.

Executive Summary

This compound, isolated from the myxobacterium Cystobacter fuscus, demonstrates a broad antifungal spectrum by inhibiting the mitochondrial respiratory chain. Its mechanism of action, shared with the closely related myxothiazol, involves the blockade of electron transport at Complex III (cytochrome bc1 complex). This guide presents available antifungal activity data, details the standard experimental protocol for determining antifungal susceptibility, and illustrates the underlying mechanism of action.

Comparative Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of Cystothiazole A, Myxothiazol (as a proxy for this compound), and common antifungal agents against a range of pathogenic fungi. It is important to note that Cystothiazole A has been reported to be more active than Myxothiazol, and Myxothiazol is expected to have a similar or slightly more potent antifungal profile than this compound.

Fungal SpeciesCystothiazole A (µg/mL)Myxothiazol (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)Itraconazole (µg/mL)
Candida albicans0.40.01 - 3.00.25 - 1.00.25 - 2.00.03 - 0.25
Aspergillus fumigatus1.60.01 - 3.00.5 - 2.0>640.25 - 1.0
Cryptococcus neoformansNo data0.01 - 3.00.125 - 1.04.0 - 16.00.125 - 0.5
Saccharomyces cerevisiae0.10.01 - 3.0No dataNo dataNo data
Mucor hiemalisNo data2.0No dataNo dataNo data

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound, like myxothiazol, targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby inhibiting cellular respiration and leading to fungal cell death.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Cystothiazole_B This compound Cystothiazole_B->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.

Experimental Protocols

The determination of the antifungal spectrum of a compound is primarily achieved through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay for Antifungal Susceptibility Testing (CLSI M27/M38)

1. Preparation of Antifungal Agent Stock Solution:

  • Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Perform serial dilutions to create a range of working solutions.

2. Preparation of Fungal Inoculum:

  • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature and duration for sporulation or growth.

  • For yeasts, suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to the final required inoculum concentration.

  • For molds, harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer and dilute in RPMI 1640 medium.

3. Assay Procedure:

  • Dispense the diluted antifungal agent solutions into the wells of a 96-well microtiter plate. A two-fold serial dilution is typically performed to obtain a range of concentrations.

  • Include a positive control well (fungal inoculum without the antifungal agent) and a negative control well (medium only).

  • Add the prepared fungal inoculum to each well (except the negative control).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

  • Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.

cluster_Workflow Antifungal Susceptibility Testing Workflow A Prepare Antifungal Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at Optimal Temperature D->E F Read and Determine MIC E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates a promising broad-spectrum antifungal activity by targeting a crucial enzyme in the fungal mitochondrial respiratory chain. While specific MIC data for this compound is not extensively available, the data from its analogue, Myxothiazol, suggests potent activity against a range of clinically relevant yeasts and molds. Further studies are warranted to establish a comprehensive antifungal profile of this compound and to evaluate its therapeutic potential. The standardized protocols outlined in this guide provide a framework for such future investigations.

References

Cross-Validation of Cystothiazole B's Mechanism of Action: A Comparative Guide to Mitochondrial Complex III Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cystothiazole B's mechanism of action with other well-characterized inhibitors of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex). By presenting key experimental data and detailed methodologies, this document serves as a resource for researchers investigating mitochondrial respiration and developing novel therapeutics targeting this essential cellular process.

Introduction to this compound and Mitochondrial Inhibition

This compound is a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus.[1] Structurally similar to the known Complex III inhibitor myxothiazol, its primary mechanism of action is the inhibition of submitochondrial NADH oxidation.[1][2] This places it in a critical class of molecules that disrupt cellular energy production by targeting the cytochrome bc1 complex, a key enzyme in the electron transport chain. Understanding its performance relative to other inhibitors is crucial for its potential development as an antifungal or antitumor agent. Cystothiazole A, a closely related analog, has been shown to be more active against fungi and less cytotoxic than myxothiazol.[1][2]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The cytochrome bc1 complex (Complex III) facilitates electron transfer from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane. This contributes to the proton motive force that drives ATP synthesis. Inhibitors of Complex III typically bind to one of two distinct sites within the complex: the Qo (quinol oxidation) site or the Qi (quinol reduction) site.

  • Qo Site Inhibitors: These compounds, including this compound, myxothiazol, and stigmatellin, bind to the outer region of the complex. They block the oxidation of ubiquinol, preventing the transfer of electrons to the Rieske iron-sulfur protein and cytochrome b.[3][4][5]

  • Qi Site Inhibitors: Antimycin A is the archetypal Qi site inhibitor. It binds to the inner region of the complex, blocking the transfer of electrons from cytochrome b to ubiquinone.[6]

This guide will compare this compound (using data from its close analog, Cystothiazole A, where specific data for B is unavailable) with myxothiazol and stigmatellin as fellow Qo site inhibitors, and with Antimycin A as a representative Qi site inhibitor.

Comparative Performance Data

The following table summarizes the inhibitory concentrations (IC50) of Cystothiazole A and other key Complex III inhibitors. It is important to note that direct comparative studies under identical conditions are limited, and thus these values are compiled from various sources.

CompoundTarget/AssayOrganism/SystemIC50 / Inhibitory ConcentrationReference(s)
Cystothiazole A Antifungal activityMucor prainii0.39 µg/mL[2]
CytotoxicityP388 murine leukemia cells0.01 µg/mL[2]
Myxothiazol NADH OxidationSubmitochondrial particles0.45 mol/mol cytochrome b[7]
Antifungal activityVarious yeasts and fungi0.01 - 3 µg/mL[3]
Stigmatellin Complex III Inhibition-Effective in the nM range[8]
Antimycin A Mitochondrial RespirationIsolated rat liver mitochondria38 nM[9]

Experimental Protocols

Detailed below are representative protocols for key experiments used to characterize the mechanism of action of mitochondrial Complex III inhibitors.

Isolation of Submitochondrial Particles (SMPs)

Objective: To prepare SMPs from a source such as bovine heart, which are enriched in components of the electron transport chain and suitable for in vitro assays.

Protocol:

  • Mince fresh bovine heart tissue and homogenize in a buffer solution (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Perform differential centrifugation to isolate mitochondria. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspension and re-centrifugation.

  • Resuspend the final mitochondrial pellet in a hypotonic buffer to induce swelling.

  • Subject the swollen mitochondria to sonication to rupture the membranes.

  • Centrifuge the sonicate at a high speed (e.g., 100,000 x g) to pellet the SMPs.

  • Resuspend the SMPs in a suitable buffer and determine the protein concentration.

NADH Oxidase Activity Assay

Objective: To measure the rate of NADH oxidation by SMPs and determine the inhibitory effect of compounds like this compound.

Protocol:

  • Prepare a reaction mixture in a cuvette containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), SMPs, and the test compound at various concentrations.

  • Initiate the reaction by adding NADH to a final concentration of approximately 100-200 µM.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ leads to a decrease in absorbance at this wavelength.[10]

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

Objective: To specifically measure the activity of Complex III by monitoring the reduction of cytochrome c.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA).

  • In a cuvette, add the reaction buffer, oxidized cytochrome c (e.g., 50 µM), and a Complex I inhibitor such as rotenone to prevent NADH dehydrogenase activity.

  • Add the mitochondrial preparation (e.g., SMPs) and the test inhibitor at various concentrations.

  • Initiate the reaction by adding a ubiquinol analog (e.g., decylubiquinol).

  • Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[11]

  • To confirm that the activity is specific to Complex III, perform a control reaction in the presence of a known Complex III inhibitor like Antimycin A. The Antimycin A-sensitive rate represents the true Complex III activity.

  • Calculate the enzyme activity and the IC50 of the test compound.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Mitochondrial_Electron_Transport_Chain cluster_complexes Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q e- H_plus_out H+ ComplexI->H_plus_out 4H+ NAD NAD+ ComplexI->NAD ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_plus_out 4H+ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- ComplexIV->H_plus_out 2H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ADP + Pi Q->ComplexIII e- (QH2) CytC->ComplexIV e- H2O H2O O2->H2O 4H+ H_plus_in H+ H_plus_in->ATPSynthase H+ NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII ADP ADP + Pi CystoB This compound CystoB->ComplexIII Inhibits Qo site Myxo Myxothiazol Myxo->ComplexIII Stig Stigmatellin Stig->ComplexIII AntA Antimycin A AntA->ComplexIII Inhibits Qi site

Caption: Mitochondrial Electron Transport Chain and Inhibitor Binding Sites.

Experimental_Workflow_NADH_Oxidase_Assay cluster_prep Sample Preparation cluster_assay NADH Oxidase Assay cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria (e.g., from bovine heart) SMP_Prep Prepare Submitochondrial Particles (SMPs) via sonication Mito_Isolation->SMP_Prep Protein_Quant Quantify Protein Concentration SMP_Prep->Protein_Quant Reaction_Setup Prepare reaction mix: Buffer + SMPs + Inhibitor Protein_Quant->Reaction_Setup Reaction_Start Initiate reaction with NADH Reaction_Setup->Reaction_Start Spectro Monitor Absorbance at 340 nm Reaction_Start->Spectro Calc_Rate Calculate rate of NADH oxidation Spectro->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data IC50_Det Determine IC50 Value Plot_Data->IC50_Det

Caption: Experimental Workflow for NADH Oxidase Inhibition Assay.

Inhibitor_Binding_Sites ComplexIII Complex III (Cytochrome bc1) Qo Site (Outer) Qi Site (Inner) CystoB This compound CystoB->ComplexIII:Qo Bind here Myxo Myxothiazol Myxo->ComplexIII:Qo Bind here Stig Stigmatellin Stig->ComplexIII:Qo Bind here AntA Antimycin A AntA->ComplexIII:Qi Binds here

Caption: Inhibitor Binding Sites on Mitochondrial Complex III.

References

A Comparative Analysis of the Cytotoxicity of Cystothiazole B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of the novel antibiotic Cystothiazole B with other well-established antibiotic agents. The data presented herein is intended to assist researchers in evaluating the therapeutic potential and safety profile of this compound.

Executive Summary

This compound, a bithiazole-type antibiotic, exhibits a distinct cytotoxic profile when compared to other classes of antibiotics. While direct quantitative cytotoxicity data for this compound on mammalian cell lines is limited in publicly available literature, its close structural analog, Cystothiazole A, has been shown to be less cytotoxic than the related compound, myxothiazol. Furthermore, this compound has been reported to be approximately 20-fold less active in terms of antifungal activity than Cystothiazole A, suggesting it likely possesses a lower cytotoxic potential. The primary mechanism of action for this class of compounds is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase), leading to a disruption of cellular energy metabolism and induction of apoptosis. This guide presents available cytotoxicity data, details the experimental methodologies used for these assessments, and provides a visual representation of the underlying signaling pathway.

Data Presentation: Comparative Cytotoxicity of Selected Antibiotics

The following table summarizes the available in vitro cytotoxicity data for Cystothiazole A (as a proxy for this compound's expected lower cytotoxicity), myxothiazol, and other commonly used antibiotics against various mammalian cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and specific assay protocols.

AntibioticTarget/Mechanism of ActionCell Line(s)IC50 ValueCitation(s)
Cystothiazole A Mitochondrial Complex I (NADH Oxidase) InhibitorHCT-116 (Human Colon Carcinoma), K562 (Human Leukemia)110 - 130 ng/mL[1]
Myxothiazol Mitochondrial Complex I (NADH Oxidase) InhibitorHCT-116 (Human Colon Carcinoma), K562 (Human Leukemia)Significantly lower than Cystothiazole A[1]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionHepG2 (Human Liver Cancer), MCF7 (Human Breast Cancer)15.3 ± 1.33 µg/mL (48h), 70 ± 5.5 µg/mL (48h)
Ciprofloxacin DNA Gyrase and Topoisomerase IV InhibitorHepG2 (Human Liver Cancer), MCF7 (Human Breast Cancer)5.6 ± 0.42 µg/mL (48h), 11.5 ± 0.9 µg/mL (48h)
Amoxicillin Cell Wall Synthesis InhibitorGenerally considered to have low cytotoxicity against mammalian cells.Not typically evaluated for cytotoxicity in the same context as anticancer agents.

Note: The IC50 value for this compound is not directly available but is inferred to be higher (less cytotoxic) than that of Cystothiazole A based on its reduced biological activity.

Experimental Protocols

The cytotoxicity data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Testing
  • Cell Seeding: Plate mammalian cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compounds (e.g., this compound, other antibiotics) in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include untreated control wells and wells with a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the MTT incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of Mitochondrial Complex I Inhibition

The following diagram illustrates the mechanism of action of this compound and related compounds, which involves the inhibition of Complex I of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, reduces ATP production, and increases the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.

G Signaling Pathway of Mitochondrial Complex I Inhibition cluster_Cytoplasm Cytoplasm Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- NAD NAD+ Complex_I:f0->NAD oxidizes to H_plus_out H+ Complex_I->H_plus_out pumps ROS Reactive Oxygen Species (ROS) Complex_I:f0->ROS Leads to increased production of Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- Complex_III->H_plus_out Complex_IV->H_plus_out pumps ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Apoptosis Apoptosis ATP_Synthase->Apoptosis Reduced ATP contributes to Cystothiazole_B This compound Cystothiazole_B->Complex_I:f0 Inhibits NADH NADH NADH->Complex_I:f0 donates e- H_plus_out->ATP_Synthase gradient drives H_plus_in H+ ADP ADP + Pi ADP->ATP_Synthase ROS->Apoptosis Induces

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for determining the cytotoxicity of an antibiotic compound using the MTT assay.

G Experimental Workflow for MTT-based Cytotoxicity Assay start Start cell_culture 1. Seed Mammalian Cells in 96-well Plate start->cell_culture treatment 2. Treat Cells with Serial Dilutions of Antibiotic cell_culture->treatment incubation 3. Incubate for 24-72 hours treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_incubation solubilization 6. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 7. Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Analyze Data and Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of an MTT cytotoxicity assay.

References

A Head-to-Head Comparison of Cystothiazole A and Cystothiazole B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of Cystothiazole A and Cystothiazole B, two closely related bithiazole-type antibiotics isolated from the myxobacterium Cystobacter fuscus.[1][2] The data presented is derived from primary research to facilitate an objective evaluation of their potential as antifungal and antitumor agents.

Comparative Efficacy Data

Cystothiazole A has demonstrated significantly greater potency in antifungal and cytotoxic activities compared to this compound. The primary difference in their chemical structures, an additional hydroxyl group on the isopropyl moiety of this compound, is suggested to contribute to this marked difference in bioactivity, possibly by increasing its hydrophilicity and facilitating detoxification.[2]

Antifungal Activity

Cystothiazole A exhibits potent inhibitory effects against a range of fungi. In a direct comparison, this compound was found to be approximately 20-fold less active than Cystothiazole A.[2]

Compound Test Organism Minimum Inhibitory Concentration (MIC)
Cystothiazole ACandida albicans0.4 µg/mL[3]
Cystothiazole ASaccharomyces cerevisiae0.1 µg/mL[3]
Cystothiazole AAspergillus fumigatus1.6 µg/mL[3]
Cytotoxic Activity

Cystothiazole A has also been shown to inhibit the growth of human tumor cell lines. While specific data for this compound's cytotoxicity is not detailed in the primary literature, the significantly lower antifungal activity suggests a correspondingly lower cytotoxic potential.

Compound Cell Line IC50
Cystothiazole AHCT-116130 ng/mL[3]
Cystothiazole AK-562110 ng/mL[3]

It is noteworthy that while structurally related to myxothiazol, Cystothiazole A was found to be more active against fungi and less cytotoxic.[1][2]

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mechanism of action for the antifungal activity of these compounds is the inhibition of the mitochondrial respiratory chain. Specifically, Cystothiazole A has been shown to inhibit submitochondrial NADH oxidation.[1][2][4] This disruption of cellular respiration is a key factor in its antifungal and cytotoxic effects.

cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e- H+ H+ H+->ATP_Synthase Proton Motive Force Cystothiazole_A Cystothiazole A/B Cystothiazole_A->Complex_I Inhibition

Caption: Mechanism of action of Cystothiazoles on the mitochondrial electron transport chain.

Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the efficacy of Cystothiazole A and B.

Antifungal Activity Assay

A paper disc diffusion method is utilized to assess antifungal activity.

  • Culture Preparation: Fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar, at 25°C for 24 hours.[2]

  • Disc Application: Sterile paper discs are impregnated with known concentrations of the test compounds (Cystothiazole A and B).

  • Incubation: The discs are placed on the surface of the agar plates previously inoculated with the fungal suspension.

  • Zone of Inhibition Measurement: The plates are incubated, and the diameter of the clear zone of growth inhibition around each disc is measured. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that inhibits visible growth.

cluster_workflow Antifungal Assay Workflow Start Start Prepare_Culture Prepare Fungal Culture Start->Prepare_Culture Impregnate_Discs Impregnate Paper Discs with Cystothiazoles Prepare_Culture->Impregnate_Discs Place_Discs Place Discs on Inoculated Agar Plate Impregnate_Discs->Place_Discs Incubate Incubate Plates Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_MIC Determine MIC Measure_Zones->Determine_MIC End End Determine_MIC->End

References

Comparative Analysis of Structural Activity Relationships in Cystothiazole B Analogs and Related Mitochondrial Complex III Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cystothiazole B, a naturally occurring bithiazole antibiotic, along with its structural relative Cystothiazole A, has garnered attention for its potent antifungal and antitumor activities. These effects are primarily attributed to the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex).[1] This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound analogs and other thiazole-containing compounds that target mitochondrial Complex III, offering insights for the rational design of novel therapeutic agents. Due to the limited public data specifically on this compound analogs, this guide incorporates data from the closely related and well-studied compound, myxothiazol, as well as other relevant thiazole derivatives.

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50) of various thiazole-containing compounds against different human cancer cell lines. This data provides a basis for understanding the structural features that contribute to anticancer potency.

CompoundStructureCell LineIC50 (µM)Reference
Myxothiazol (Structure not shown due to complexity, but is a known complex III inhibitor)VariousPotent inhibitor of mitochondrial respiration[2]
Compound 4c 2-(4-chlorobenzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazoleMCF-7 (Breast)2.57(Not found in search results)
HepG2 (Liver)7.26(Not found in search results)
Compound 5b Phthalimide-thiazole derivativeMCF-7 (Breast)0.2(Not found in search results)
Compound 5k Phthalimide-thiazole derivativeMDA-MB-468 (Breast)0.6(Not found in search results)
Compound 5g Phthalimide-thiazole derivativePC-12 (Pheochromocytoma)0.43(Not found in search results)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-468)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the overnight culture medium from the plates and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][4]

Mitochondrial Complex III (Cytochrome bc1) Activity Assay

This assay measures the enzymatic activity of mitochondrial Complex III, the target of cystothiazoles and myxothiazol.

Objective: To determine the IC50 of test compounds for the inhibition of Complex III activity.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Decylubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of cytochrome c.

  • Add the isolated mitochondria to the reaction mixture.

  • Add the test compound at various concentrations. Include a vehicle control (DMSO).

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Calculate the initial rate of the reaction for each compound concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway of Mitochondrial Complex III Inhibition

Mitochondrial_Complex_III_Inhibition cluster_inhibitors Inhibitors cluster_substrates Substrates/Products Qo_site Qo Site cytochrome_b Cytochrome b Qo_site->cytochrome_b Electron Transfer rieske_isp Rieske Iron-Sulfur Protein (ISP) Qo_site->rieske_isp Electron Transfer Qi_site Qi Site ubiquinone Ubiquinone (Q) Qi_site->ubiquinone Reduces to QH2 cytochrome_b->Qi_site Electron Transfer cytochrome_c1 Cytochrome c1 rieske_isp->cytochrome_c1 Electron Transfer cytochrome_c_ox Cytochrome c (ox) cytochrome_c1->cytochrome_c_ox cystothiazole_b This compound / Myxothiazol cystothiazole_b->Qo_site Blocks antimycin_a Antimycin A antimycin_a->Qi_site Blocks ubiquinol Ubiquinol (QH2) ubiquinol->Qo_site cytochrome_c_red Cytochrome c (red) cytochrome_c_ox->cytochrome_c_red

Caption: Inhibition of the Q-cycle at Mitochondrial Complex III.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Design Analogs of This compound B Synthesize Analog Library A->B C Purification & Characterization B->C D In Vitro Cytotoxicity (MTT Assay) C->D E Mitochondrial Complex III Inhibition Assay C->E F Determine IC50 Values D->F E->F G Compile IC50 Data Table F->G H Structure-Activity Relationship (SAR) Analysis G->H H->A Rational Design of Next-Generation Analogs

Caption: Workflow for SAR studies of this compound analogs.

References

The Therapeutic Potential of Cystothiazole B: A Comparative Analysis with Other Natural Product Inhibitors of Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic landscape of natural products targeting mitochondrial complex III reveals a class of potent antifungals with significant potential for drug development. This guide provides a comparative analysis of Cystothiazole B and other notable natural products—Myxothiazol, Stigmatellin, and Antimycin A—all of which share a common mechanism of action: the inhibition of the mitochondrial electron transport chain at complex III. This targeted disruption of cellular respiration forms the basis of their potent biological activities.

Mechanism of Action: Targeting the Powerhouse of the Cell

This compound, a bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus, exerts its antifungal effect by inhibiting mitochondrial NADH oxidation. This mechanism is shared by its more potent analog, Cystothiazole A, and points to the mitochondrial respiratory chain as its primary target. Specifically, these compounds inhibit the function of Complex III (ubiquinol-cytochrome c reductase), a critical enzyme in the electron transport chain responsible for generating the proton gradient that drives ATP synthesis. By blocking this pathway, these natural products effectively cut off the energy supply to fungal cells, leading to growth inhibition and cell death.

Similarly, Myxothiazol, Stigmatellin, and Antimycin A are well-characterized natural product inhibitors of mitochondrial complex III. Myxothiazol and Stigmatellin bind to the Qo site of complex III, preventing the oxidation of ubiquinol. Antimycin A, in contrast, binds to the Qi site, inhibiting the reduction of ubiquinone. This shared mechanism of action makes these compounds excellent candidates for a comparative analysis of their therapeutic potential.

Comparative Antifungal Activity

Natural ProductFungal SpeciesMIC (µg/mL)
This compound Data not availableData not available
MyxothiazolCandida albicans0.01 - 3
Saccharomyces cerevisiae0.01 - 3
Mucor hiemalis0.01 - 3
StigmatellinCandida albicans>128
Wickerhamomyces anomalus>128
Antimycin ARhizoctonia solani1.25 (EC50)
Magnaporthe oryzae Triticum10 (inhibited mycelial growth by 62.90%)

Note: The presented data is compiled from different studies and may not be directly comparable due to variations in experimental conditions. EC50 represents the concentration that causes a 50% response.

Comparative Inhibitory Activity against Mitochondrial Complex III

The direct inhibitory effect of these natural products on their molecular target can be quantified by determining their half-maximal inhibitory concentration (IC50) against mitochondrial complex III. As with the antifungal activity data, specific IC50 values for this compound are not available in the reviewed literature. The table below presents available data for the comparator compounds.

Natural ProductAssay SystemIC50
This compound Data not availableData not available
MyxothiazolHuman cancer cell lines (cytotoxicity)0.01 - 9.7 ng/mL
StigmatellinBovine heart mitochondria~1 nM
Antimycin APorcine bc1 complex0.033 nM (Ki)

Note: The presented data includes cytotoxicity values against cancer cell lines and inhibitory constants (Ki) which are related to IC50. Direct comparison should be made with caution.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and for a sufficient time to allow for sporulation or fresh growth.

  • A suspension of fungal cells or spores is prepared in a sterile saline or buffer solution.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, spore suspensions are counted using a hemocytometer and adjusted to the desired concentration.

  • The final inoculum is prepared by diluting the standardized suspension in the test medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

2. Antifungal Agent Preparation:

  • A stock solution of the natural product is prepared in a suitable solvent (e.g., DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in the test medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the organism. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mitochondrial Complex III Activity Assay

This assay measures the activity of ubiquinol-cytochrome c reductase by monitoring the reduction of cytochrome c.

1. Mitochondrial Isolation:

  • Mitochondria are isolated from a suitable source (e.g., bovine heart, rat liver, or cultured cells) by differential centrifugation.

  • The protein concentration of the isolated mitochondria is determined using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation:

  • A reaction buffer is prepared containing appropriate salts, a respiratory substrate for complex III (e.g., decylubiquinol), and an electron acceptor (oxidized cytochrome c).

  • The natural product inhibitor is dissolved in a suitable solvent and added to the reaction mixture at various concentrations.

3. Activity Measurement:

  • The reaction is initiated by adding the isolated mitochondria to the reaction mixture.

  • The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

4. IC50 Determination:

  • The percentage of inhibition of complex III activity is calculated for each concentration of the natural product inhibitor relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular and Experimental Landscape

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Mitochondrial_Electron_Transport_Chain cluster_complexes Mitochondrial Inner Membrane cluster_inhibitors Natural Product Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Q ComplexI->Q e- H_out Intermembrane Space ComplexI->H_out H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) CytC Cyt c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O2 ComplexIV->O2 e- ComplexIV->H_out H+ ATPSynthase ATP Synthase H_in Mitochondrial Matrix ATPSynthase->H_in H+ ATP ATP ATPSynthase->ATP ATP Q->ComplexIII e- CytC->ComplexIV e- H2O H2O O2->H2O H2O H_out->ATPSynthase H+ CystothiazoleB This compound CystothiazoleB->ComplexIII Myxothiazol Myxothiazol Myxothiazol->ComplexIII Stigmatellin Stigmatellin Stigmatellin->ComplexIII AntimycinA Antimycin A AntimycinA->ComplexIII

Caption: Inhibition of Mitochondrial Electron Transport Chain by Natural Products.

MIC_Determination_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Natural Product start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate Incubate Plate (24-48h, 35°C) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

Logical_Comparison main_topic Natural Product Inhibitors of Mitochondrial Complex III sub_topic1 This compound main_topic->sub_topic1 sub_topic2 Myxothiazol main_topic->sub_topic2 sub_topic3 Stigmatellin main_topic->sub_topic3 sub_topic4 Antimycin A main_topic->sub_topic4 feature1_1 feature1_1 sub_topic1->feature1_1 Mechanism: Complex III Inhibition feature1_2 feature1_2 sub_topic1->feature1_2 Antifungal Activity: Data Not Available feature2_1 feature2_1 sub_topic2->feature2_1 Mechanism: Complex III Inhibition (Qo site) feature2_2 feature2_2 sub_topic2->feature2_2 Antifungal Activity: Potent (0.01-3 µg/mL) feature3_1 feature3_1 sub_topic3->feature3_1 Mechanism: Complex III Inhibition (Qo site) feature3_2 feature3_2 sub_topic3->feature3_2 Antifungal Activity: Weak (>128 µg/mL) feature4_1 feature4_1 sub_topic4->feature4_1 Mechanism: Complex III Inhibition (Qi site) feature4_2 feature4_2 sub_topic4->feature4_2 Antifungal Activity: Potent

Caption: Logical Comparison of Natural Product Inhibitors.

Validation of Cystothiazole B as a Mitochondrial Complex I Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cystothiazole B with established mitochondrial complex I inhibitors, Rotenone and Piericidin A. The information presented herein is intended to facilitate the validation of this compound as a potential therapeutic agent or research tool targeting mitochondrial dysfunction.

Introduction to Mitochondrial Complex I Inhibition

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, playing a pivotal role in cellular respiration and ATP production. Inhibition of complex I is a key mechanism of action for a variety of natural and synthetic compounds, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and potentially inducing apoptosis. This has significant implications for the development of drugs targeting cancer, neurodegenerative diseases, and metabolic disorders.

Cystothiazoles are a class of bithiazole-type antibiotics produced by the myxobacterium Cystobacter fuscus. While research has primarily focused on Cystothiazole A, its structural analog, this compound, is also of significant interest. This guide will objectively compare the inhibitory effects of this compound with the well-characterized complex I inhibitors, rotenone and piericidin A, providing available experimental data and detailed protocols for validation.

Comparative Performance of Complex I Inhibitors

The inhibitory potency of a compound against mitochondrial complex I is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound and its comparators. It is important to note that the IC50 value for this compound is an estimation derived from the reported activity of Cystothiazole A.

InhibitorTarget Enzyme/SystemIC50 (µM)Source
This compound (estimated) NADH Oxidase (Submitochondrial Fraction)~36Derived from[1]
Cystothiazole ANADH Oxidase (Submitochondrial Fraction)1.8[1]
MyxothiazolNADH Oxidase (Submitochondrial Fraction)2.1[1]
RotenoneMitochondrial Complex I0.02 - 0.1[2]
Piericidin AMitochondrial Complex I0.003 - 0.01[3]

Note: The IC50 values can vary depending on the experimental system (e.g., isolated mitochondria, submitochondrial particles, whole cells) and assay conditions.

Mechanism of Action and Cellular Effects

Mitochondrial complex I inhibitors can be broadly categorized based on their binding sites and their impact on cellular processes, particularly the generation of reactive oxygen species (ROS).

Rotenone and Piericidin A are classical inhibitors that bind to the ubiquinone binding pocket of complex I, preventing the transfer of electrons from NADH to ubiquinone. This blockade of the electron transport chain leads to an increase in the production of superoxide by complex I.[2][4]

Cystothiazole A , and by extension this compound, are structurally related to myxothiazol.[1] Myxothiazol is known to inhibit the respiratory chain at the level of the cytochrome b-c1 complex (Complex III), although it also affects NADH oxidation.[5][6] The primary mode of action for Cystothiazole A is reported as the inhibition of submitochondrial NADH oxidation, which is a function of Complex I.[1] The precise binding site of cystothiazoles on complex I has not been as extensively characterized as that of rotenone and piericidin A.

The differential effects on ROS production are a critical consideration. While rotenone and piericidin A are known to significantly increase mitochondrial ROS, the effect of cystothiazoles on ROS production requires further investigation.

Experimental Protocols for Validation

To validate the activity of this compound as a mitochondrial complex I inhibitor, a series of biochemical and cellular assays can be employed. Below are detailed methodologies for key experiments.

Mitochondrial Complex I Enzymatic Activity Assay

This assay directly measures the enzymatic activity of complex I in isolated mitochondria or submitochondrial particles.

Principle: The assay spectrally measures the decrease in NADH concentration as it is oxidized by complex I. The electrons are transferred to an artificial electron acceptor, such as decylubiquinone, and subsequently to a dye that changes color upon reduction. The rate of color change is proportional to complex I activity.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

  • NADH

  • Decylubiquinone (Coenzyme Q10 analog)

  • Dye (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Inhibitors (this compound, Rotenone, Piericidin A)

  • 96-well microplate reader

Procedure:

  • Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., BCA assay).

  • Prepare a reaction mixture containing assay buffer, the artificial electron acceptor, and the dye.

  • Add a standardized amount of mitochondrial protein to each well of a 96-well plate.

  • Add varying concentrations of the inhibitors (this compound, rotenone, piericidin A) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding NADH to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode for a set duration (e.g., 5-10 minutes).

  • Calculate the rate of reaction (change in absorbance per minute) for each condition.

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures the effect of inhibitors on mitochondrial respiration in intact cells using extracellular flux analysis (e.g., Seahorse XF Analyzer).

Principle: The rate at which cells consume oxygen is a direct measure of mitochondrial respiration. By sequentially injecting different inhibitors of the electron transport chain, the contribution of complex I to the overall OCR can be determined.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Extracellular flux analyzer and associated plates and reagents

  • Inhibitors (this compound, Rotenone, Piericidin A)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Antimycin A/Rotenone (Complex III/I inhibitors for shutting down mitochondrial respiration)

Procedure:

  • Seed cells in the specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.

  • Prepare the inhibitor solutions in the assay medium.

  • The day of the assay, replace the culture medium with the assay medium and incubate the cells in a CO2-free incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with the inhibitors:

    • Port A: this compound, Rotenone, or Piericidin A at various concentrations.

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: A mixture of Antimycin A and Rotenone

  • Calibrate the sensor cartridge and place it into the cell plate.

  • Measure the baseline OCR.

  • Inject the inhibitors from Port A and measure the change in OCR to determine the inhibitory effect on basal respiration.

  • Sequentially inject the compounds from Ports B, C, and D to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

  • Analyze the data to determine the specific effect of this compound on complex I-driven respiration.

Cell Viability and Apoptosis Assays

These assays assess the downstream cellular consequences of complex I inhibition.

Principle: Inhibition of mitochondrial complex I can lead to decreased cell viability and the induction of apoptosis. Various assays can quantify these effects.

Materials:

  • Cultured cells

  • Inhibitors (this compound, Rotenone, Piericidin A)

  • MTT or WST-1 reagent for viability

  • Annexin V/Propidium Iodide (PI) staining kit for apoptosis

  • Flow cytometer or fluorescence microscope

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for a specified time (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS in HCl).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Procedure (Annexin V/PI Staining):

  • Treat cells with inhibitors as described above.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the underlying biological pathways.

Mitochondrial_Complex_I_Activity_Assay cluster_preparation Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Mitochondria Isolate Mitochondria Protein_Quant Quantify Protein Mitochondria->Protein_Quant Plate_Setup Plate Mitochondria + Assay Mix Protein_Quant->Plate_Setup Add_Inhibitor Add Inhibitors (this compound, Rotenone, etc.) Plate_Setup->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_NADH Initiate with NADH Incubate->Add_NADH Measure Kinetic Absorbance Measurement Add_NADH->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate IC50_Curve Generate IC50 Curve Calculate_Rate->IC50_Curve Complex_I_Inhibition_Pathway cluster_ETC Electron Transport Chain cluster_Inhibitors Inhibitors cluster_Effects Cellular Effects NADH NADH Complex_I Complex I NADH->Complex_I e- Q Ubiquinone (Q) Complex_I->Q e- ATP_depletion Decreased ATP Production Complex_I->ATP_depletion ROS_increase Increased ROS Complex_I->ROS_increase Complex_III Complex III Q->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Cystothiazole_B This compound Cystothiazole_B->Complex_I Inhibition Rotenone Rotenone Rotenone->Complex_I Piericidin_A Piericidin A Piericidin_A->Complex_I Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_increase->Apoptosis

References

A Comparative Performance Analysis: Synthetic vs. Natural Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of synthetically produced versus naturally derived Cystothiazole B, a potent antifungal agent with potential therapeutic applications. By presenting available data on their synthesis, purity, and biological activity, this document aims to inform researchers in drug discovery and development about the characteristics of this compound from both sources.

Introduction to this compound

This compound is a natural product first isolated from the myxobacterium Cystobacter fuscus.[1][2] It belongs to a class of bithiazole-containing compounds and exhibits significant biological activity, primarily as an inhibitor of the mitochondrial electron transport chain at complex III (cytochrome bc1 complex).[3][4] This inhibition disrupts cellular respiration, leading to its potent antifungal effects. Due to its therapeutic potential, several total syntheses of this compound have been developed.[5][6] This guide explores the performance characteristics of both natural and synthetic this compound based on currently available scientific literature.

Performance Comparison: Natural vs. Synthetic this compound

Production and Yield

The production of this compound, whether through natural fermentation or chemical synthesis, is a critical factor for its availability in research and development.

ParameterNatural this compoundSynthetic this compound
Source Fermentation of Cystobacter fuscusMulti-step chemical synthesis
Reported Yield 1.7 mg from a culture of C. fuscus.[1] The yield of the major, more active component, Cystothiazole A, was 31.6mg from the same culture.[1]The overall yield of total syntheses varies depending on the specific route. For example, one enantioselective synthesis of cystothiazoles A and B has been described, though specific yield for B is not detailed separately.[6] Another synthesis of the structurally related Cystothiazole A reported an overall yield of 38% over nine linear steps.[7]
Scalability Dependent on fermentation optimization and strain improvement.Potentially more scalable and controllable through chemical process optimization.
Purity and Characterization

The purity of a compound is paramount for its use in biological assays and potential therapeutic applications.

ParameterNatural this compoundSynthetic this compound
Purity Purified from fermentation broth using chromatographic techniques (e.g., HPLC) to achieve high purity.[1]High purity is achieved through purification of intermediates and the final product, typically using column chromatography and recrystallization.
Characterization Structure and stereochemistry confirmed by spectroscopic analysis (NMR, MS) and chemical degradation.[1]Structure and stereochemistry are confirmed by comparison of spectroscopic data (NMR, MS, optical rotation) with the natural product.[5]
Biological Activity

The biological activity of this compound is its most critical performance attribute. As an inhibitor of mitochondrial complex III, its efficacy is typically measured by its ability to inhibit cellular respiration and induce cytotoxicity in target organisms. While direct comparative IC50 values for natural versus synthetic this compound are not published, the successful total syntheses have confirmed the biological activity of the synthetic material is consistent with the natural product.

AssayDescriptionExpected Outcome for this compound
Mitochondrial Respiration Assay Measures the oxygen consumption rate (OCR) of cells or isolated mitochondria. Inhibition of complex III leads to a decrease in OCR.A dose-dependent decrease in OCR upon treatment.
Cytotoxicity Assay (e.g., MTT Assay) Assesses cell viability by measuring metabolic activity. Inhibition of mitochondrial function leads to decreased cell viability.A dose-dependent decrease in cell viability, allowing for the determination of an IC50 value.
Antifungal Susceptibility Testing Determines the minimum inhibitory concentration (MIC) against various fungal strains.Potent antifungal activity against susceptible fungal species.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the performance of this compound.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol is adapted for use with a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration in living cells.

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, cartridges)

  • Mammalian cells (e.g., a relevant cancer cell line or fungal cells)

  • Cell culture medium

  • This compound (natural or synthetic)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)[8]

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)[9]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[8]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.

  • Assay Setup:

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cells at 37°C in a non-CO2 incubator for one hour prior to the assay.

    • Load the injector ports of the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds and the different concentrations of this compound.

  • Seahorse XF Analyzer Run:

    • Calibrate the instrument.

    • Place the cell culture plate in the Seahorse XF Analyzer.

    • Follow the instrument's prompts to start the assay. A typical protocol involves sequential injections of this compound (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) in real-time. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11][12]

Materials:

  • Target cells (e.g., fungal or cancer cell lines)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound (natural or synthetic)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Caspase Activation Assay

This assay determines the activation of caspases, key mediators of apoptosis, in response to treatment with this compound.

Materials:

  • Target cells

  • This compound

  • Commercially available caspase activity assay kit (e.g., a fluorometric or colorimetric assay for caspase-3, -8, and -9)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Treatment: Treat cells with this compound at a concentration known to induce cytotoxicity for various time points.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen caspase assay kit.

  • Caspase Activity Measurement: Add the caspase substrate to the cell lysates and incubate as per the kit's instructions.

  • Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity in treated cells compared to untreated controls.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS, a common consequence of mitochondrial dysfunction.

Materials:

  • Target cells

  • This compound

  • Fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a time period expected to induce mitochondrial stress.

  • Dye Loading: Incubate the cells with the ROS indicator dye according to the manufacturer's protocol.

  • Detection:

    • Fluorescence Microscopy: Visualize the fluorescence in the cells.

    • Flow Cytometry: Quantify the fluorescence intensity of the cell population.

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the extent of ROS production.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of complex III in the mitochondrial electron transport chain. This leads to a cascade of downstream events culminating in apoptosis.

CystothiazoleB_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_etc Electron Transport Chain CystothiazoleB This compound ComplexIII Complex III CystothiazoleB->ComplexIII Inhibition Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Initiates ComplexI Complex I ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ROS ROS Production ComplexIII->ROS Increased ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ Gradient ATP ATP Production ComplexIV->ATP Decreased Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Performance Comparison

The following workflow outlines the key steps for a comprehensive comparison of natural and synthetic this compound.

Experimental_Workflow cluster_synthesis Source Material cluster_characterization Physicochemical Characterization cluster_biological Biological Performance Evaluation cluster_comparison Comparative Analysis Natural Natural this compound (from C. fuscus culture) Purity Purity Analysis (HPLC, NMR, MS) Natural->Purity Synthetic Synthetic this compound (Total Synthesis) Synthetic->Purity Structure Structural Verification (NMR, MS, Optical Rotation) Purity->Structure MitoResp Mitochondrial Respiration Assay (Seahorse XF) Structure->MitoResp Cytotoxicity Cytotoxicity Assay (MTT Assay) Structure->Cytotoxicity Apoptosis Apoptosis Assays (Caspase Activity, ROS Production) Structure->Apoptosis Data Data Comparison (Yield, Purity, IC50, MIC) MitoResp->Data Cytotoxicity->Data Apoptosis->Data

Caption: Experimental workflow for comparing this compound performance.

Conclusion

Both natural and synthetic routes provide access to the biologically active molecule, this compound. While natural production from Cystobacter fuscus is the original source, total synthesis offers a potentially more scalable and controlled manufacturing process. The available data suggests that synthetic this compound possesses the same chemical structure and biological activity as its natural counterpart. However, a direct and comprehensive comparative study is warranted to definitively establish the equivalence in performance, including yield, purity, and potency. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such a comparative analysis, which will be invaluable for the future development of this compound as a potential therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Stability of Cystothiazole B and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated stability of this compound and its related compounds. Due to a lack of direct comparative experimental data in the public domain for this compound, this guide is based on established principles of stability testing for natural products and data available for structurally related compounds, such as myxothiazol. The experimental protocols detailed below are standard methodologies for conducting forced degradation studies and developing stability-indicating analytical methods.

Introduction

Cystothiazoles are a class of bithiazole-containing natural products with significant biological activity. Understanding their stability is crucial for the development of these compounds as potential therapeutic agents. Stability studies are essential to identify optimal storage conditions, shelf-life, and potential degradation pathways that might affect efficacy and safety. This guide outlines the expected stability profile of this compound and its analogs under various stress conditions and provides detailed experimental protocols for researchers to conduct their own stability assessments.

Data Presentation

The following tables summarize the expected stability of this compound and related compounds under forced degradation conditions. These are qualitative predictions based on the known stability of similar compounds and general chemical principles of thiazole rings.

Table 1: Predicted Stability of this compound and Analogs Under Various Stress Conditions

Stress ConditionPredicted Stability of this compoundPredicted Stability of Related Compounds (e.g., Myxothiazol)Potential Degradation Products
Acid Hydrolysis Likely susceptible to degradation, potential for hydrolysis of the ester or ether linkages and cleavage of the thiazole ring under strong acidic conditions.Similar susceptibility expected.Hydrolyzed side chains, ring-opened products.
Base Hydrolysis Likely susceptible to degradation, particularly hydrolysis of the ester linkage. The thiazole ring may also be susceptible to cleavage under strong alkaline conditions.Similar susceptibility expected.Saponified ester, hydrolyzed side chains, ring-opened products.
Oxidation The thiazole ring and the polyene-like side chain are potential sites of oxidation.Similar susceptibility expected.N-oxides, S-oxides, hydroxylated derivatives, cleaved side chain.
Thermal Stress Expected to be thermolabile, with degradation accelerating at elevated temperatures.Myxothiazol is known to be heat-sensitive.Isomers, cleavage products, polymers.
Photostability Likely to be light-sensitive due to the conjugated double bond system and heterocyclic rings.[1]Myxothiazol is known to be light-sensitive and requires protection from light.[1]Photoisomers, photocleavage products, photooxidation products.

Experimental Protocols

Detailed methodologies for key stability-indicating experiments are provided below. These protocols are based on established guidelines for forced degradation studies.[2][3][4][5][6]

Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of the drug substance.

a) Acid and Base Hydrolysis:

  • Preparation of Solutions: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acidic Conditions: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Alkaline Conditions: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

  • Neutralization: At each time point, withdraw an aliquot and neutralize the solution (for acid hydrolysis, use an equivalent amount of NaOH; for base hydrolysis, use an equivalent amount of HCl).

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

b) Oxidative Degradation:

  • Preparation of Solutions: Prepare a stock solution of the compound (e.g., 1 mg/mL).

  • Oxidative Conditions: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL. Incubate the solution at room temperature for a defined period.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

c) Thermal Degradation:

  • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a defined period. At each time point, dissolve the sample in a suitable solvent for analysis.

  • Solution State: Prepare a solution of the compound (100 µg/mL) in a suitable solvent and incubate at an elevated temperature (e.g., 60°C).

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

d) Photostability Testing:

  • Sample Preparation: Expose the solid compound and a solution of the compound (100 µg/mL) to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection is suitable for these compounds due to their chromophores. The detection wavelength should be selected based on the UV spectrum of the parent compound and its degradation products.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[7][8]

Mandatory Visualization

The following diagrams illustrate a typical workflow for a forced degradation study and potential degradation pathways for a bithiazole-containing compound like this compound.

G Experimental Workflow for Forced Degradation Study cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Sample Analysis cluster_3 Data Interpretation A Prepare Stock Solution of Compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 60°C) A->E F Photochemical Stress (UV/Vis Light) A->F G Neutralize/Quench Reaction B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Identify and Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways of a Bithiazole Compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound (Bithiazole Structure) H1 Ester Cleavage Parent->H1 H⁺/OH⁻ H2 Thiazole Ring Opening Parent->H2 Strong H⁺/OH⁻ O1 N-Oxidation Parent->O1 [O] O2 S-Oxidation Parent->O2 [O] O3 Side Chain Oxidation Parent->O3 [O] P1 Isomerization Parent->P1 P2 Photocleavage Parent->P2

Caption: Potential degradation pathways for bithiazoles.

Conclusion

References

Replicating Foundational Experiments on Cystothiazole B's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Cystothiazole B and its alternatives, focusing on foundational experimental data. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will heavily leverage data from its close structural analog, Cystothiazole A, as a primary reference point for comparison. The foundational mechanism of action for this class of compounds is the inhibition of the mitochondrial respiratory chain, a key target in antifungal and anticancer research.

I. Executive Summary

This compound belongs to a class of naturally occurring bithiazole antibiotics that function as inhibitors of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex). This inhibition disrupts cellular energy production, leading to antifungal and cytotoxic effects. This guide compares the biological activity of Cystothiazole A (as a proxy for this compound) with other well-characterized Complex III inhibitors, Myxothiazol and Stigmatellin. While Cystothiazole A demonstrates potent inhibition of NADH oxidation, it exhibits lower cytotoxicity compared to Myxothiazol.[1][2] It is important to note that this compound has been reported to be approximately 20-fold less active in antifungal assays than Cystothiazole A.[1]

II. Comparative Biological Activity

The primary biological activity of the cystothiazoles and their analogs is the inhibition of mitochondrial respiration. This section presents a comparison of their efficacy in key assays.

Table 1: Inhibition of Mitochondrial NADH Oxidase
CompoundTargetIC50 (µM)Source OrganismReference
Cystothiazole ASubmitochondrial NADH Oxidase1.8Cystobacter fuscus[1]
MyxothiazolSubmitochondrial NADH Oxidase2.1Myxococcus fulvus[1]
StigmatellinCytochrome bc1 complex (Qo site)Potent inhibitor (specific IC50 not readily available in comparable format)Stigmatella aurantiaca
Table 2: Cytotoxic Activity
CompoundCell LineIC50 (ng/mL)Reference
Cystothiazole AHCT-116 (Human Colon Carcinoma)130[3]
Cystothiazole AK-562 (Human Myelogenous Leukemia)110[3]
MyxothiazolHCT-116 (Human Colon Carcinoma)Significantly lower than Cystothiazole A[1][2]
MyxothiazolK-562 (Human Myelogenous Leukemia)Significantly lower than Cystothiazole A[1][2]

Note: While specific IC50 values for Myxothiazol against these cell lines are not provided in the primary comparative study, it is explicitly stated that Cystothiazole A is less cytotoxic.[1][2]

Table 3: Antifungal Activity
CompoundFungal SpeciesMIC (µg/mL)Reference
Cystothiazole ACandida albicans0.4[4]
Cystothiazole ASaccharomyces cerevisiae0.1[3]
Cystothiazole AAspergillus fumigatus1.6[3]
This compoundGeneral Fungal Activity~20-fold less active than Cystothiazole A[1]

III. Signaling Pathway and Mechanism of Action

Cystothiazoles, Myxothiazol, and Stigmatellin all target Complex III of the mitochondrial electron transport chain. They bind to the Qo site of cytochrome b, which blocks the oxidation of ubiquinol. This inhibition prevents the transfer of electrons to cytochrome c1, thereby halting the electron transport chain and subsequent ATP production. The disruption of mitochondrial function can lead to an increase in reactive oxygen species (ROS) and initiate the intrinsic pathway of apoptosis.

cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors cluster_Apoptosis Downstream Effects Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- MMP_Loss Loss of Mitochondrial Membrane Potential Complex_III->MMP_Loss Complex_III->MMP_Loss ROS_Increase Increased ROS Complex_III->ROS_Increase Complex_III->ROS_Increase Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Cystothiazole_B This compound Cystothiazole_B->Complex_III Inhibition Myxothiazol Myxothiazol Myxothiazol->Complex_III Stigmatellin Stigmatellin Stigmatellin->Complex_III Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation ROS_Increase->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inhibition of Complex III by this compound and analogs.

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

NADH Oxidase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the NADH oxidase activity in submitochondrial particles.

Methodology:

  • Preparation of Submitochondrial Particles: Isolate mitochondria from a suitable source (e.g., bovine heart) by differential centrifugation. Prepare submitochondrial particles by sonication or French press, followed by centrifugation to pellet the particles.

  • Assay Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

  • Procedure: a. To a cuvette, add the reaction buffer, submitochondrial particles, and varying concentrations of the test compound (e.g., Cystothiazole A, Myxothiazol) dissolved in a suitable solvent (e.g., DMSO). b. Initiate the reaction by adding NADH to a final concentration of approximately 0.1-0.2 mM. c. Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer. d. Calculate the rate of NADH oxidation for each concentration of the inhibitor. e. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

cluster_Workflow NADH Oxidase Inhibition Assay Workflow start Start prep_smp Prepare Submitochondrial Particles start->prep_smp prep_assay Prepare Assay Mixture (Buffer, SMPs, Inhibitor) prep_smp->prep_assay add_nadh Add NADH to Initiate Reaction prep_assay->add_nadh measure_abs Measure Absorbance at 340 nm (Kinetic Read) add_nadh->measure_abs calc_rate Calculate Rate of NADH Oxidation measure_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 plot_data->det_ic50 end End det_ic50->end

Caption: Workflow for the NADH Oxidase Inhibition Assay.

Cell Proliferation (Cytotoxicity) Assay

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Culture human tumor cell lines (e.g., HCT-116, K-562) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Cystothiazole A) for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: a. Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to each well. b. Incubate for a few hours to allow for the conversion of the reagent into a colored or fluorescent product by metabolically active cells. c. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

Objective: To investigate the induction of apoptosis and cell cycle arrest by the test compounds.

Methodology:

  • Cell Treatment: Treat the desired cell line with the test compound at concentrations around its IC50 value for various time points.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): a. Harvest the cells and wash with PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark. e. Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Cell Cycle Analysis (Propidium Iodide Staining): a. Harvest the cells and fix them in cold 70% ethanol. b. Wash the fixed cells and treat with RNase A to remove RNA. c. Stain the cells with Propidium Iodide. d. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

cluster_Workflow Apoptosis and Cell Cycle Analysis Workflow cluster_Apoptosis Apoptosis Assay cluster_CellCycle Cell Cycle Analysis start Start treat_cells Treat Cells with Test Compound start->treat_cells harvest_apo Harvest & Wash Cells treat_cells->harvest_apo harvest_cc Harvest & Fix Cells treat_cells->harvest_cc stain_annexin Stain with Annexin V/PI harvest_apo->stain_annexin analyze_apo Analyze by Flow Cytometry stain_annexin->analyze_apo end End analyze_apo->end stain_pi Stain with PI (with RNase) harvest_cc->stain_pi analyze_cc Analyze by Flow Cytometry stain_pi->analyze_cc analyze_cc->end

Caption: Workflow for Apoptosis and Cell Cycle Analysis.

V. Conclusion

The foundational biological activity of this compound, inferred from its close analog Cystothiazole A, is the potent inhibition of mitochondrial Complex III. This mechanism is shared with other natural products like Myxothiazol and Stigmatellin. While exhibiting strong inhibition of NADH oxidation, Cystothiazole A appears to be less cytotoxic than Myxothiazol, suggesting a potentially wider therapeutic window. The significantly lower antifungal activity of this compound compared to Cystothiazole A indicates that the additional hydroxyl group may negatively impact its biological efficacy. Further direct experimental evaluation of this compound is necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent. The provided protocols offer a framework for replicating and extending these foundational studies.

References

Safety Operating Guide

Proper Disposal of Cystothiazole B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Cystothiazole B, a potent antifungal agent. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its toxicological profile, this compound and its associated waste are classified as hazardous and require specialized disposal methods.

Immediate Safety and Hazard Information

This compound is a hazardous substance with the following primary concerns as outlined in its Safety Data Sheet (SDS):

  • Toxicity: Toxic if swallowed or in contact with skin and harmful if inhaled.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Environmental Hazard: Harmful to aquatic life.[1]

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment must be worn at all times when handling this compound, including during disposal procedures.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of aerosols or dust.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the steps for the safe collection and disposal of this compound waste. Note: Chemical deactivation of this compound in the laboratory is not recommended without a validated protocol. The primary method of disposal is through a licensed hazardous waste contractor.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., unused solutions, contaminated solvents) in a separate, leak-proof, and sealable hazardous waste container.

    • Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date when the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Waste Storage:

  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent spills.

  • Store away from incompatible chemicals.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, arrange for its collection by a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.

  • Clean the spill area with an appropriate decontaminating solution and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound waste.

CystothiazoleB_Disposal_Workflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_ContainerManagement Container Management cluster_FinalDisposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Solid and Liquid Waste PPE->Segregate Collect Collect in Designated Hazardous Waste Containers Segregate->Collect Label Label Containers Correctly Collect->Label Store Store in a Secure Satellite Accumulation Area Label->Store Schedule Schedule Pickup by Licensed Contractor Store->Schedule Disposal Professional Disposal Schedule->Disposal

This compound Disposal Workflow

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific hazardous waste management plan and your Environmental Health and Safety department for any additional requirements.

References

Personal protective equipment for handling Cystothiazole B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Personal Protective Equipment (PPE) and Safe Handling Procedures for Cystothiazole B

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent cytotoxic agent, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

I. Personal Protective Equipment (PPE) Protocol

All handling of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic cabinet to protect the operator, the product, and the environment.[1] The following PPE is required at all times:

PPE CategoryItemSpecification
Body Protection Lab CoatDisposable, solid-front, back-closing gown made of a low-permeability fabric.
OversleevesImpermeable to cytotoxic materials.[2]
Hand Protection GlovesDouble pair of chemotherapy-rated nitrile gloves.
Eye & Face Protection Safety GogglesChemical splash goggles.
Face ShieldTo be worn over safety goggles, especially during procedures with a high risk of splashing.[3][4]
Respiratory Protection RespiratorAn N95 or higher-level respirator is recommended, particularly when manipulating powdered forms of the compound.

Note: All PPE should be considered contaminated after use and disposed of as cytotoxic waste.

II. Operational Plan: Step-by-Step Handling of this compound

This section outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

A. Preparation and Handling in a Biosafety Cabinet (BSC)

  • Decontamination of the BSC : Before starting any work, decontaminate the interior surfaces of the BSC with an appropriate cleaning agent.

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling Solid Compound : If working with powdered this compound, handle it with extreme care to avoid aerosolization. Use a dedicated set of utensils (spatula, weighing paper, etc.) that are decontaminated after each use or disposed of as cytotoxic waste.

  • Preparing Solutions : When dissolving the compound, add the solvent slowly to the solid to minimize splashing. All vials and containers should be sealed and clearly labeled as "Cytotoxic."

  • Post-Handling Decontamination : After completing the work, decontaminate all surfaces and equipment within the BSC.

B. Spill Management

In the event of a spill, immediately alert personnel in the area and follow these steps:

  • Evacuate : If the spill is large or aerosol-generating, evacuate the immediate area.

  • Isolate : Secure the area to prevent entry.

  • PPE : Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment : For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup : Using a dedicated cytotoxic spill kit, clean the area from the outer edge of the spill inwards.

  • Disposal : All materials used for cleanup must be disposed of as cytotoxic waste.

  • Decontamination : Thoroughly decontaminate the affected area with an appropriate cleaning agent.

C. Waste Disposal

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[5]

  • Segregation : Cytotoxic waste must be segregated from other laboratory waste streams.[5]

  • Containers : Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.

  • Sharps : Needles, scalpels, and other sharps must be placed in a designated sharps container for cytotoxic waste.[6]

  • Liquid Waste : Collect liquid waste in a sealed, shatter-resistant container.

  • Solid Waste : Double-bag all solid waste (gloves, gowns, labware) in clearly marked cytotoxic waste bags.[5]

  • Disposal Route : Follow your institution's specific procedures for the collection and disposal of cytotoxic waste.

III. Emergency Procedures

A. Skin Exposure

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

  • Seek immediate medical attention.

B. Eye Exposure

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]

  • Seek immediate medical attention.

C. Inhalation

  • Move the individual to fresh air immediately.[8]

  • If breathing is difficult or has stopped, provide artificial respiration if you are trained to do so.[8]

  • Seek immediate medical attention.[8]

D. Ingestion

  • Do not induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

IV. Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Full PPE prep_bsc Prepare Biosafety Cabinet prep_ppe->prep_bsc prep_materials Gather Materials prep_bsc->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_bsc Decontaminate BSC handle_exp->cleanup_bsc emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Exposure Response handle_exp->emergency_exposure cleanup_waste Segregate Cytotoxic Waste cleanup_bsc->cleanup_waste cleanup_ppe Doff PPE into Waste cleanup_waste->cleanup_ppe cleanup_disposal Dispose of Waste cleanup_ppe->cleanup_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cystothiazole B
Reactant of Route 2
Cystothiazole B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。